(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938404 | |
| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-23-6 | |
| Record name | N,O-Diacetyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-tyrosyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid: An In-Depth Technical Guide to its Function as an L-Tyrosine Prodrug
Abstract
L-Tyrosine, a conditionally essential amino acid, is a critical precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Its therapeutic and supplemental use is aimed at supporting cognitive function, particularly under conditions of stress where catecholamine levels may be depleted. However, L-tyrosine's clinical utility can be hampered by its physicochemical properties. This technical guide provides a comprehensive overview of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, a di-acetylated derivative of L-tyrosine, as a prodrug strategy to enhance its therapeutic potential. We will delve into the rationale for its design, synthesis, proposed mechanism of action, and a detailed framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical and nutraceutical industries.
Introduction: The Rationale for an L-Tyrosine Prodrug
L-Tyrosine is endogenously synthesized from phenylalanine and serves as the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[1] These neurotransmitters are fundamental for regulating mood, cognition, and the body's stress response.[2] Consequently, L-tyrosine supplementation has been investigated for its potential to enhance cognitive performance in demanding situations.[3]
Despite its potential, the development of L-tyrosine as a therapeutic agent faces challenges. This compound, also known as N,O-diacetyl-L-tyrosine, is a prodrug designed to overcome these limitations.[4] The acetylation of both the amino and hydroxyl groups of L-tyrosine is hypothesized to modulate its physicochemical properties.[4] This guide will explore the synthesis, mechanism of bioconversion, and the necessary preclinical evaluations to validate this compound as a viable L-tyrosine prodrug.
Synthesis and Characterization
The synthesis of this compound involves the acetylation of L-tyrosine. A general laboratory-scale synthesis protocol is provided below.
Synthesis Protocol: N,O-diacetylation of L-Tyrosine
This protocol describes the synthesis of N,O-diacetyl-L-tyrosine from L-tyrosine.
Materials:
-
L-Tyrosine
-
Acetic anhydride
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of sodium hydroxide with stirring.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the pH in the alkaline range (pH 8-10) by the dropwise addition of sodium hydroxide solution.[5]
-
After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete di-acetylation.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the N,O-diacetyl-L-tyrosine.
-
Extract the product into an organic solvent such as ethyl acetate.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]
-
The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
The use of a basic solution (NaOH) deprotonates the phenolic hydroxyl and amino groups of L-tyrosine, increasing their nucleophilicity for the reaction with acetic anhydride.
-
Controlling the pH is crucial to prevent the hydrolysis of acetic anhydride and to favor the acetylation reaction.[5]
-
Acidification protonates the carboxylic acid group, rendering the product less water-soluble and facilitating its precipitation and extraction into an organic solvent.
Mechanism of Action: From Prodrug to Neurotransmitter Precursor
The efficacy of this compound as a prodrug hinges on its efficient in vivo conversion to L-tyrosine. This process is primarily mediated by esterase and amidase enzymes.
Enzymatic Hydrolysis
The bioconversion of N,O-diacetyl-L-tyrosine is a two-step process:
-
Hydrolysis of the Ester Bond: The O-acetyl group is hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and small intestine, to yield N-acetyl-L-tyrosine. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the major enzymes responsible for the hydrolysis of many ester-containing prodrugs.[7]
-
Hydrolysis of the Amide Bond: The N-acetyl group of N-acetyl-L-tyrosine is then cleaved by amidases, a process that is reported to occur primarily in the liver, to release L-tyrosine.[1]
Caption: Proposed metabolic pathway of this compound.
Preclinical Evaluation: A Framework for Validation
A rigorous preclinical evaluation is essential to validate the prodrug concept and to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
In Vitro Stability and Permeability
4.1.1. Plasma Stability Assay
This assay determines the stability of the prodrug in plasma, providing insights into its potential for systemic circulation and conversion.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound at a final concentration (e.g., 1 µM) in plasma from the species of interest (e.g., human, rat) at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile) containing an internal standard.[8]
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent compound and potential metabolites (N-acetyl-L-tyrosine and L-tyrosine) using a validated LC-MS/MS method.[8]
-
Calculate the half-life (t₁/₂) of the compound in plasma.
4.1.2. Caco-2 Cell Permeability Assay
This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.
Protocol:
-
Culture Caco-2 cells on semipermeable filter supports for 21-25 days to form a differentiated monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Perform a bidirectional transport study by adding the test compound to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[9]
-
Collect samples from the receiver chamber at specified time points.
-
Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.[9]
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the prodrug in an animal model.
Protocol (Oral Gavage in Sprague-Dawley Rats):
-
Fast male Sprague-Dawley rats overnight prior to dosing.[6]
-
Administer a single oral dose of the test compound formulated in a suitable vehicle via gavage.[6]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or by sparse sampling.[10]
-
Process the blood to obtain plasma and store at -80°C until analysis.[3]
-
Extract the analytes (parent prodrug, N-acetyl-L-tyrosine, and L-tyrosine) from the plasma samples.
-
Quantify the concentrations of the analytes using a validated LC-MS/MS method.[4]
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Table 1: Representative Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | Elimination half-life |
| F (%) | Oral bioavailability |
In Vivo Pharmacodynamic Study: Brain Microdialysis
This study directly measures the effect of the prodrug on neurotransmitter levels in specific brain regions.
Protocol (Microdialysis in the Rat Prefrontal Cortex):
-
Surgically implant a microdialysis guide cannula into the prefrontal cortex of the rat.[5]
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.[11]
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer the test compound (e.g., via oral gavage).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection or LC-MS/MS.
-
Express the results as a percentage change from baseline.
Table 2: Expected Pharmacodynamic Outcomes
| Analyte | Brain Region | Expected Effect |
| Dopamine | Prefrontal Cortex | Increase in extracellular concentration |
| Norepinephrine | Prefrontal Cortex | Increase in extracellular concentration |
Caption: Preclinical evaluation workflow for this compound.
Discussion and Future Directions
The development of this compound as an L-tyrosine prodrug is a promising strategy to enhance the therapeutic potential of this important amino acid. The di-acetylation is expected to improve its formulation characteristics. However, it is important to note that studies on N-acetyl-L-tyrosine have shown conflicting results regarding its bioavailability compared to L-tyrosine, with some studies suggesting it is a less effective means of raising plasma tyrosine levels.[2] Therefore, a thorough preclinical evaluation as outlined in this guide is critical to determine if the di-acetylated form offers a significant advantage.
Future studies should focus on a direct comparison of the oral bioavailability of L-tyrosine, N-acetyl-L-tyrosine, and N,O-diacetyl-L-tyrosine. Furthermore, investigating the specific human carboxylesterase isoforms involved in the hydrolysis and their kinetic parameters would provide valuable information for predicting inter-individual variability in response to the prodrug.
References
- Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
PMC - NIH. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]
-
PMC - NIH. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. [Link]
-
PubMed. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. [Link]
-
PMC - NIH. Human carboxylesterases: a comprehensive review. [Link]
-
PLOS. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. [Link]
-
BioDuro. ADME Plasma Stability Assay. [Link]
-
ResearchGate. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats. [Link]
-
Daikin Chemicals. FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
PMC - NIH. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. [Link]
-
PubMed. Quantitative analysis of the expression of dopamine D1 and D2 receptors in pyramidal and GABAergic neurons of the rat prefrontal cortex. [Link]
-
pr-breaker. L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?. [Link]
-
UniProt. CES1 - Liver carboxylesterase 1 - Homo sapiens (Human). [Link]
-
PMC - NIH. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex. [Link]
-
UNMC. Pharmacokinetics Protocol – Rodents. [Link]
-
GIST Scholar. Optimization of LC-MS/MS Data Independent Acquisition (DIA) for Plasma Biomarker Discovery. [Link]
-
PubMed. Presynaptic regulation of extracellular dopamine levels in the medial prefrontal cortex and striatum during tyrosine depletion. [Link]
-
The PricePlow Blog. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. [Link]
-
PMC - NIH. Murine Pharmacokinetic Studies. [Link]
-
ResearchGate. Enzyme kinetic data.. [Link]
-
PMC - NIH. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. [Link]
-
N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. [Link]
-
PubMed. Tyrosine administration does not affect desipramine-induced dopamine levels as measured in vivo in prefrontal cortex. [Link]
-
JoVE. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. [Link]
-
Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?. [Link]
-
PMC - NIH. Carboxylesterases: General detoxifying enzymes. [Link]
-
ResearchGate. Kinetic models on acetylcholinesterase modulation by self-substrate and polyamines. Estimation of interaction parameters and rate constants for free and acetylated states of the enzyme. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]
-
PMC - NIH. A single amino acid substitution converts a carboxylesterase to an organophosphorus hydrolase and confers insecticide resistance on a blowfly. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. unmc.edu [unmc.edu]
- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. prbreaker.com [prbreaker.com]
- 10. Presynaptic regulation of extracellular dopamine levels in the medial prefrontal cortex and striatum during tyrosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N,O-Diacetyl-L-tyrosine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of N,O-Diacetyl-L-tyrosine. This derivative of the essential amino acid L-tyrosine, with both its amino and phenolic hydroxyl groups acetylated, serves as a valuable building block in peptide synthesis and various pharmaceutical applications.[1] The acetylation enhances its solubility in organic solvents and modifies its chemical reactivity, making it a subject of interest in biochemical research.[1]
Strategic Approach to Synthesis: Driving Di-Acetylation
The synthesis of N,O-Diacetyl-L-tyrosine is typically achieved through the acetylation of L-tyrosine using acetic anhydride. The key to favoring the di-acetylated product over the mono-acetylated (N-acetyl-L-tyrosine) counterpart lies in the strategic use of excess acetic anhydride under basic conditions. This approach is derived from observations in protocols aimed at synthesizing N-acetyl-L-tyrosine, where the formation of N,O-Diacetyl-L-tyrosine is considered an impurity to be minimized.[2]
Reaction Mechanism and Causality
The acetylation of L-tyrosine follows a nucleophilic acyl substitution mechanism. L-tyrosine possesses two nucleophilic sites: the primary amino group (α-NH₂) and the phenolic hydroxyl group (-OH). Under basic conditions, the amino group is deprotonated, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of acetic anhydride. The phenolic hydroxyl group is also deprotonated to a phenoxide ion, which is also a potent nucleophile.
The relative reactivity of the two functional groups is pH-dependent. At moderately basic pH, the amino group is more readily acetylated. To achieve di-acetylation, a sufficient excess of acetic anhydride and a strongly basic medium are necessary to ensure the acetylation of both the amino group and the less reactive phenolic hydroxyl group.
A common method for this type of acylation is the Schotten-Baumann reaction, which is conducted in a two-phase system of an aqueous alkaline solution and an organic solvent. However, for the acetylation of amino acids, a homogeneous aqueous basic solution is often employed.
Experimental Protocol: Synthesis of N,O-Diacetyl-L-tyrosine
This protocol is based on a reported synthesis and is designed to favor the formation of the di-acetylated product.[3][4] Researchers should note that optimization of reaction conditions may be necessary to improve the yield.
Materials and Reagents:
-
L-Tyrosine
-
Acetic Anhydride
-
2 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.14 g of L-tyrosine in 48 mL of 2 M NaOH solution. Stir until the L-tyrosine is completely dissolved.
-
Acetylation Reaction: Cool the solution in an ice bath. Slowly add 12 mL of acetic anhydride to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will precipitate the crude N,O-Diacetyl-L-tyrosine.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash with cold distilled water to remove any inorganic salts.
-
Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified N,O-Diacetyl-L-tyrosine as a white to off-white crystalline powder.[1]
Characterization of N,O-Diacetyl-L-tyrosine
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of physical and spectroscopic techniques.
Physical Properties
| Property | Observation |
| Appearance | White to off-white crystalline powder.[1] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water.[1] |
| Melting Point | A reported melting range for a synthesized sample was 233.8-246.2 °C.[4] This is lower than that of L-tyrosine (decomposes around 343 °C) and N-acetyl-L-tyrosine (around 149-152 °C), which can be an initial indicator of product formation. |
Spectroscopic Analysis
A comparative analysis of the spectra of the starting material (L-tyrosine), the potential mono-acetylated byproduct (N-acetyl-L-tyrosine), and the desired di-acetylated product is crucial for unambiguous characterization.
1. Infrared (IR) Spectroscopy
The IR spectrum of N,O-Diacetyl-L-tyrosine will show characteristic peaks corresponding to the functional groups introduced during the reaction.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates the presence of the carboxylic acid group. |
| N-H Stretch (Amide) | 3200-3400 | A sharp peak indicating the N-H bond of the secondary amide. |
| C=O Stretch (Ester) | ~1740-1760 | A key indicator of the O-acetylation of the phenolic hydroxyl group. A reported anomaly at 1739 cm⁻¹ supports this.[4] |
| C=O Stretch (Amide I) | ~1650-1680 | Confirms the N-acetylation of the amino group. |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 | Overlapping with other carbonyl stretches, but contributes to the overall carbonyl region of the spectrum. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of N,O-Diacetyl-L-tyrosine. The spectra should be compared with those of L-tyrosine and N-acetyl-L-tyrosine for clear interpretation.
¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):
| Protons | Expected δ (ppm) | Multiplicity | Rationale |
| Aromatic (H-2, H-6) | ~7.2-7.4 | Doublet | Protons ortho to the O-acetyl group, expected to be downfield compared to L-tyrosine due to the electron-withdrawing effect of the acetyl group. |
| Aromatic (H-3, H-5) | ~7.0-7.2 | Doublet | Protons meta to the O-acetyl group. |
| α-CH | ~4.4-4.6 | Multiplet | The alpha-proton, coupled to the β-protons and the amide proton. |
| β-CH₂ | ~2.9-3.2 | Multiplet | The diastereotopic beta-protons. |
| N-Acetyl CH₃ | ~1.8-2.0 | Singlet | A characteristic singlet for the N-acetyl group protons. |
| O-Acetyl CH₃ | ~2.2-2.3 | Singlet | A distinct singlet for the O-acetyl group protons, typically downfield from the N-acetyl protons. |
| N-H (Amide) | ~8.0-8.5 | Doublet | The amide proton, coupled to the α-CH. |
| COOH | ~12.0-13.0 | Broad Singlet | The carboxylic acid proton, which is often broad and may exchange with residual water. |
¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):
| Carbon | Expected δ (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~173-175 | The carbonyl carbon of the carboxylic acid. |
| C=O (Amide) | ~169-171 | The carbonyl carbon of the N-acetyl group. |
| C=O (Ester) | ~168-170 | The carbonyl carbon of the O-acetyl group. |
| Aromatic (C-4) | ~149-151 | The aromatic carbon attached to the oxygen, shifted downfield due to the ester linkage. |
| Aromatic (C-1) | ~135-137 | The quaternary aromatic carbon attached to the side chain. |
| Aromatic (C-2, C-6) | ~129-131 | Aromatic carbons ortho to the ester group. |
| Aromatic (C-3, C-5) | ~121-123 | Aromatic carbons meta to the ester group. |
| α-CH | ~53-55 | The alpha-carbon. |
| β-CH₂ | ~36-38 | The beta-carbon. |
| N-Acetyl CH₃ | ~22-24 | The methyl carbon of the N-acetyl group. |
| O-Acetyl CH₃ | ~20-22 | The methyl carbon of the O-acetyl group. |
3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N,O-Diacetyl-L-tyrosine.
| Ionization Mode | Expected m/z | Fragment Ions |
| ESI+ | [M+H]⁺: 266.1, [M+Na]⁺: 288.1 | Fragmentation will likely involve the loss of the acetyl groups, water, and CO₂. Key fragments could correspond to the loss of the O-acetyl group (m/z 224.1) and subsequent loss of the N-acetyl group. |
| ESI- | [M-H]⁻: 264.1 | Fragmentation would likely show the loss of CO₂ (m/z 220.1). |
Conclusion
The synthesis of N,O-Diacetyl-L-tyrosine presents a straightforward yet nuanced challenge in controlling the selectivity of acetylation. By employing an excess of acetic anhydride in a basic medium, the formation of the di-acetylated product is favored. Rigorous characterization using a suite of analytical techniques, particularly comparative NMR and IR spectroscopy, is paramount to confirm the successful synthesis and purity of the final product. This guide provides a solid foundation for researchers to produce and validate N,O-Diacetyl-L-tyrosine for its various applications in scientific research and development.
References
- Process for preparing N-acetyl-L-tyrosine. CN114716335A.
-
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Available at: [Link]
-
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Available at: [Link]
Sources
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of L-Tyrosine Prodrugs
Executive Summary
L-tyrosine, the metabolic precursor to the catecholamine neurotransmitters dopamine and norepinephrine, holds therapeutic potential for neurological and psychiatric conditions characterized by catecholaminergic deficits. However, its therapeutic efficacy is severely limited by its poor transport across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the prodrug strategy employed to overcome this limitation. We will dissect the mechanism of action of L-tyrosine prodrugs, from rational design and transport across the BBB to enzymatic bioactivation within the central nervous system (CNS) and subsequent modulation of neurotransmitter synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the design and validation of next-generation CNS therapeutics.
Introduction: The Blood-Brain Barrier Challenge and the Prodrug Solution
The brain maintains a highly controlled microenvironment, shielded from the systemic circulation by the blood-brain barrier (BBB). This barrier, formed by specialized endothelial cells with tight junctions, strictly regulates the passage of molecules into the CNS.[1] While essential for protecting the brain, the BBB poses a formidable obstacle for drug delivery, preventing more than 98% of small-molecule drugs from reaching their intended targets.[1]
L-tyrosine, an amino acid, is a precursor for the synthesis of dopamine and norepinephrine, neurotransmitters crucial for motor control, mood, and cognition.[2] Conditions like Parkinson's disease are characterized by a profound loss of dopamine-producing neurons. Logically, supplementing L-tyrosine should boost dopamine synthesis. However, L-tyrosine competes with other large neutral amino acids (LNAAs) for transport across the BBB via the L-type Amino Acid Transporter 1 (LAT1).[3][4] This competition saturates the transporter, limiting the net increase in brain tyrosine levels even with high systemic doses.[5]
The prodrug approach offers a validated strategy to circumvent this issue. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[1] For L-tyrosine, this involves chemically modifying the molecule to enhance its transport into the brain, where it is then converted back to L-tyrosine to fuel the catecholamine synthesis pathway.
L-Tyrosine Prodrug Design: Balancing Transport and Bioactivation
The design of an effective L-tyrosine prodrug is a multi-parameter optimization problem. The ideal prodrug must:
-
Exhibit enhanced BBB permeability compared to L-tyrosine itself.
-
Possess sufficient stability in the systemic circulation to reach the BBB intact.
-
Undergo rapid and efficient enzymatic conversion to L-tyrosine within the brain parenchyma.
-
Release a promoiety that is non-toxic and easily cleared.
Two primary strategies are employed:
-
Lipophilicity Enhancement: This classic approach involves masking the polar functional groups of L-tyrosine (the carboxylic acid and amino groups) with lipophilic promoieties, typically forming esters.[1] This increases passive diffusion across the lipid membranes of the BBB. However, a critical balance must be struck; excessive lipophilicity can lead to non-specific tissue accumulation and sequestration, while the ester linkage must be stable enough to prevent premature hydrolysis in the plasma by ubiquitous esterases but labile enough to be cleaved by enzymes in the brain.[6]
-
Carrier-Mediated Transport (CMT) Targeting: This more sophisticated strategy designs the prodrug to mimic endogenous substrates of specific BBB influx transporters. For L-tyrosine, the natural target is the L-type Amino Acid Transporter 1 (LAT1) .[1][7] By creating derivatives that are high-affinity substrates for LAT1, prodrugs can hijack this nutrient delivery system for active transport into the CNS.[8]
Common L-tyrosine prodrugs that have been investigated include:
-
L-Tyrosine Esters (e.g., L-tyrosine methyl ester): Increase lipophilicity but are susceptible to hydrolysis by plasma carboxylesterases.[2][6]
-
O-Phospho-L-tyrosine: This prodrug utilizes a phosphate group, which is cleaved by alkaline phosphatases (ALPs) to release L-tyrosine.[6] ALPs are present in various tissues, including the brain, making this a viable bioactivation pathway.[9][10]
-
N-Acetyl-L-tyrosine (NAT): While used in parenteral nutrition, studies have shown it to be a less effective prodrug for increasing brain tyrosine compared to other derivatives.[2][6]
Core Mechanism of Action: The Two-Step Journey into the CNS
The efficacy of an L-tyrosine prodrug hinges on a sequential, two-step process: successful transit across the BBB followed by efficient bioactivation.
Step 1: Crossing the Blood-Brain Barrier via LAT1
The primary gateway for L-tyrosine and its structurally similar prodrugs is the LAT1 transporter.[8] LAT1 is a high-capacity, sodium-independent transporter responsible for carrying large neutral amino acids, including phenylalanine, leucine, and tryptophan, into the brain.[4] Prodrugs designed to be LAT1 substrates effectively utilize this endogenous pathway, leading to significantly higher brain uptake compared to passive diffusion alone.[7] The affinity of a prodrug for LAT1 is a critical determinant of its brain delivery efficiency.[3]
Step 2: CNS Bioactivation by Brain-Resident Enzymes
Once inside the brain's extracellular fluid, the prodrug must be efficiently converted back to L-tyrosine. This bioactivation is catalyzed by enzymes concentrated within the brain parenchyma and endothelial cells.
-
Carboxylesterases (CES): For ester-based prodrugs (e.g., L-tyrosine methyl ester), hydrolysis is mediated by CES isozymes. The brain expresses several CES isozymes that can metabolize ester-containing compounds.[11] The goal is to design an ester linkage that is a poor substrate for plasma CES but a good substrate for brain-resident CES, thus achieving targeted release.[12]
-
Alkaline Phosphatases (ALP): For phosphate-based prodrugs (e.g., O-phospho-L-tyrosine), the phosphate group is cleaved by ALPs.[6][9] These enzymes are found in various tissues, and their activity within the CNS provides a reliable mechanism for prodrug activation.[10][13]
The following diagram illustrates this two-step mechanism of action.
Caption: Mechanism of L-Tyrosine Prodrug Action in the CNS.
Pharmacodynamics: Augmenting the Catecholamine Synthesis Pathway
The successful delivery and bioactivation of L-tyrosine prodrugs result in elevated concentrations of L-tyrosine within the CNS. This increased substrate availability directly influences the catecholamine synthesis pathway.[8]
The first and rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[2] Under normal physiological conditions, TH is typically saturated with its substrate, L-tyrosine. However, by significantly increasing intracellular tyrosine levels, it is possible to drive this enzymatic reaction forward, leading to increased production of L-DOPA and, subsequently, dopamine and norepinephrine.[8] The subsequent conversion of L-DOPA to dopamine is rapidly catalyzed by aromatic L-amino acid decarboxylase (AADC).
Therefore, the ultimate pharmacodynamic effect of an L-tyrosine prodrug is an increase in the synthesis and availability of dopamine and norepinephrine in key brain regions, which can be measured directly using techniques like in vivo microdialysis.
Experimental Validation: A Guide to Core Protocols
Rigorous experimental validation is paramount to characterize the efficacy and mechanism of a novel L-tyrosine prodrug. The process involves a tiered approach, beginning with in vitro models to assess BBB permeability and culminating in in vivo studies to measure pharmacokinetic and pharmacodynamic endpoints.
In Vitro Validation: BBB Permeability Assay using hCMEC/D3 Cells
The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and reproducible in vitro model of the human BBB.[11] These cells form a monolayer on a porous membrane, allowing for the quantitative assessment of a compound's ability to cross the barrier.
Causality Behind Experimental Choices:
-
hCMEC/D3 Cells: Chosen for their human origin, reproducibility, and expression of key BBB transporters, including LAT1.[11]
-
Transwell™ System: This two-chamber system provides a simple yet effective model of the apical (blood) and basolateral (brain) sides of the BBB.
-
TEER Measurement: Transepithelial Electrical Resistance (TEER) is a critical quality control metric. It measures the ionic conductance across the cell monolayer. A high TEER value indicates the formation of robust tight junctions, which is the hallmark of a well-formed barrier.[14][15] The measurement is non-invasive and validates the integrity of the barrier model before and after the experiment.
Step-by-Step Protocol:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell™ inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed (typically 5-7 days).
-
Barrier Integrity Verification (TEER):
-
Equilibrate the cell monolayer in fresh, pre-warmed media for 30 minutes.
-
Using an epithelial volt-ohm meter (EVOM™) with "chopstick" electrodes, measure the electrical resistance across the monolayer.[16]
-
Measure the resistance of a blank, cell-free insert coated with collagen and filled with media.
-
Calculate the net TEER value: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Membrane Area (cm²).[17]
-
Self-Validation Gate: Proceed only if TEER values are within the established range for the hCMEC/D3 line (typically >30 Ω·cm²), indicating a confluent monolayer.[14]
-
-
Permeability Assay:
-
Replace the medium in the apical (upper) chamber with a solution containing the L-tyrosine prodrug at a known concentration.
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Simultaneously, take a sample from the apical chamber to confirm the initial concentration.
-
Analyze the concentration of the prodrug in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the rate of prodrug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Compare the Papp value of the prodrug to that of L-tyrosine and a low-permeability marker (e.g., sucrose) to quantify the improvement in BBB transport.
-
In Vivo Validation: Microdialysis in Rodent Models
In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound, extracellular molecules from specific brain regions of a freely moving animal.[5][18] This provides invaluable real-time data on both the concentration of the delivered prodrug/tyrosine (pharmacokinetics) and the resulting changes in neurotransmitter levels (pharmacodynamics).[18]
Causality Behind Experimental Choices:
-
Microdialysis Probe: A semi-permeable membrane at the tip of the probe allows for the diffusion of small molecules from the brain's extracellular fluid into a perfusate, based on the concentration gradient.[19]
-
Flow Rate: The perfusion flow rate is a critical parameter. Slower flow rates (e.g., 0.25-1.0 µL/min) increase the "relative recovery" of the analyte (the ratio of the concentration in the dialysate to the actual extracellular concentration) but reduce temporal resolution.[19] A low flow rate is often chosen to maximize recovery, which is essential for detecting the low basal concentrations of neurotransmitters.
-
Baseline Sampling: Collecting several baseline samples before prodrug administration is a crucial self-validating step. It establishes a stable baseline for each animal, ensuring that post-dose changes can be confidently attributed to the prodrug's effect.
Step-by-Step Protocol:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of a rat. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0 µL/min).
-
Baseline Collection (Self-Validation): Allow the system to equilibrate for at least 90-120 minutes. Then, collect 3-4 consecutive dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and L-tyrosine levels.
-
Prodrug Administration: Administer the L-tyrosine prodrug via a systemic route (e.g., intraperitoneal or oral).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for concentrations of the prodrug, L-tyrosine, dopamine, and its metabolites (DOPAC, HVA) using a highly sensitive method like HPLC with electrochemical detection (HPLC-EC) or LC-MS/MS.
-
Data Analysis:
-
For pharmacokinetic analysis, plot the concentration of the prodrug and L-tyrosine in the dialysate over time to determine parameters like Cmax, Tmax, and AUC.
-
For pharmacodynamic analysis, express dopamine levels as a percentage change from the average baseline concentration for each animal. Plot these changes over time to visualize the effect of the prodrug on neurotransmitter release.
-
The following diagram outlines the experimental workflow for validating a novel L-tyrosine prodrug.
Caption: Experimental Workflow for L-Tyrosine Prodrug Validation.
Data Presentation & Analysis
Summarizing results in a clear, comparative format is essential. While extensive pharmacokinetic data for every L-tyrosine prodrug is not publicly available in a single source, the following table structure provides a template for comparing key validation parameters.
| Prodrug Candidate | Promolety Type | Primary Transport Mechanism | Relative In Vivo Efficacy (vs. L-Tyrosine) | Key Findings & Rationale |
| L-Tyrosine | (Parent Drug) | LAT1-Mediated | Baseline | Transport is limited by competition with other LNAAs.[3] |
| L-Tyrosine Methyl Ester | Methyl Ester | Increased Lipophilicity / LAT1 | Substantial increase in bioavailability.[6] | Ester linkage enhances BBB penetration but is susceptible to premature plasma hydrolysis.[6] |
| O-Phospho-L-tyrosine | Phosphate Ester | LAT1 / Other | Powerful increase in bioavailability, comparable to ester prodrug.[6] | Utilizes alkaline phosphatases for bioactivation, offering an alternative cleavage mechanism.[6][9] |
| N-Acetyl-L-tyrosine | N-Acetamide | LAT1 / Other | Least effective of the tested prodrugs for raising brain tyrosine.[2][6] | Slower or incomplete hydrolysis in the CNS may limit its utility as a direct precursor delivery agent. |
Conclusion & Future Perspectives
The development of L-tyrosine prodrugs represents a promising strategy for enhancing the delivery of this crucial neurotransmitter precursor to the central nervous system. By leveraging both enhanced lipophilicity and carrier-mediated transport via the LAT1 system, these chemically modified agents can effectively bypass the restrictive properties of the blood-brain barrier. The success of this approach is critically dependent on a two-step mechanism: efficient transport into the brain followed by rapid bioactivation by CNS-resident enzymes like carboxylesterases and alkaline phosphatases.
The experimental workflows detailed herein, from in vitro permeability assays using validated cell lines like hCMEC/D3 to in vivo microdialysis in rodent models, provide a robust framework for the preclinical validation of novel prodrug candidates. As our understanding of BBB transporters and brain-specific enzyme expression continues to grow, so too will our ability to rationally design the next generation of L-tyrosine prodrugs with improved brain targeting and therapeutic efficacy for a range of neurological disorders.
References
-
Madsen, K. B., & Dhaher, R. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. [Link]
-
Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791. [Link]
-
Acquas, E., & Tanda, G. (2012). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS Chemical Neuroscience, 3(11), 883-892. [Link]
-
Jongkees, B. J., et al. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Frontiers in Aging Neuroscience, 7, 211. [Link]
-
Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. [Link]
-
Huttunen, K. M., Gynther, M., & Puris, E. (2018). Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs). Pharmaceutical Research, 35(3), 59. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]
-
Weksler, B. B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood-brain barrier. Fluids and Barriers of the CNS, 10(1), 16. [Link]
-
Lo, W. Y., & Malingré, M. M. (2002). Hydrolysis of Dinitrobenzamide Phosphate Prodrugs: The Role of Alkaline Phosphatase. Drug Metabolism and Disposition, 30(6), 689-693. [Link]
-
Weber, W. A., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
-
Stern, J. H. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). UCL Institute of Ophthalmology. [Link]
-
Weber, W. A., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: Initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549. [Link]
-
Tyagi, K., Kumari, R., & Venkatesh, V. (2023). Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics. Organic & Biomolecular Chemistry, 21(21), 4455-4464. [Link]
-
Wadkins, R. M., et al. (2005). Modifications of human carboxylesterase for improved prodrug activation. Current Topics in Medicinal Chemistry, 5(4), 387-394. [Link]
-
STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. STEMCELL Technologies. [Link]
-
Siddique, A., et al. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. Pharmaceutics, 16(5), 682. [Link]
-
Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 1957-1965. [Link]
-
BASi. (n.d.). IN VITRO MICRODIALYSIS APPLICATION NOTE. BASi. [Link]
-
Madsen, K. B., & Dhaher, R. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. [Link]
-
Puris, E., et al. (2019). L-Type amino acid transporter 1 (LAT1)-utilizing prodrugs are carrier-selective despite having low affinity for organic anion transporting polypeptides (OATPs). International Journal of Pharmaceutics, 571, 118728. [Link]
-
Needham, R. M. (2018). Efforts in increasing Microdialysis recovery rates by utilizing bidirectional flow capabilites. ScholarWorks@UARK. [Link]
-
Lo, W. Y., & Malingré, M. M. (2002). Hydrolysis of Dinitrobenzamide Phosphate Prodrugs: The Role of Alkaline Phosphatase. Drug Metabolism and Disposition, 30(6), 689-693. [Link]
-
AxoSim. (2023). How Do Transwell and TEER Assays Help Us Understand Biological Barrier Function?. AxoSim. [Link]
- Irie, T., & Uekama, K. (1999). Cyclodextrins in peptide and protein delivery. Advanced Drug Delivery Reviews, 36(1), 101-123.
- Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of Nutrition, 136(1 Suppl), 218S-226S.
Sources
- 1. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs | MDPI [mdpi.com]
- 11. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of dinitrobenzamide phosphate prodrugs: the role of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell and TEER Assays - Tempo Bioscience [tempobioscience.com]
- 15. youtube.com [youtube.com]
- 16. medicine.umich.edu [medicine.umich.edu]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. basinc.com [basinc.com]
- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
An In-depth Technical Guide on the Metabolic Fate and Hydrolysis of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
Abstract
(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is a di-acetylated derivative of the endogenous amino acid L-tyrosine, featuring both an N-acetyl amide linkage and an O-acetyl phenolic ester linkage. Understanding the metabolic fate of this molecule is critical for evaluating its potential as a pharmaceutical agent or prodrug. This technical guide provides a comprehensive overview of the predicted metabolic pathway, focusing on the sequential enzymatic hydrolysis of its ester and amide bonds. We detail the key enzyme families, namely carboxylesterases (CES) and aminoacylases (ACY1), responsible for this biotransformation. Furthermore, this document outlines robust, field-proven experimental protocols for characterizing its metabolic stability and pharmacokinetic profile, including in vitro assays with plasma and liver subcellular fractions and a conceptual framework for in vivo studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction and Scientific Background
This compound is a structurally unique molecule derived from L-tyrosine. Its key features are two acetyl groups that mask the native functional moieties of the parent amino acid: the alpha-amino group is protected as an acetamide, and the phenolic hydroxyl group is protected as an acetate ester. This modification significantly alters the physicochemical properties of the parent L-tyrosine, such as its lipophilicity and solubility, which can, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of ester and amide bonds makes the compound a candidate for a prodrug strategy.[1][2] Ester prodrugs are frequently used to enhance bioavailability, but their utility is often dependent on the rate and site of hydrolysis by esterase enzymes.[3] Amide bonds are generally more stable than esters, and their cleavage is mediated by a different set of enzymes.[4] Therefore, a thorough understanding of the hydrolytic fate of this compound is paramount to predicting its in vivo behavior, efficacy, and safety. This guide proposes a logical, stepwise metabolic pathway and provides the technical methodologies required to validate this hypothesis.
Proposed Metabolic Pathway and Key Hydrolytic Enzymes
The metabolic activation of this compound is predicted to occur via a two-step enzymatic hydrolysis. The initial and more rapid cleavage is anticipated at the O-acetyl ester linkage, followed by a slower hydrolysis of the N-acetyl amide bond.
Step 1: Ester Hydrolysis (De-O-acetylation)
The primary metabolic event is the hydrolysis of the phenolic acetate ester. This reaction is predominantly catalyzed by carboxylesterases (CES), a family of serine hydrolases abundant in the body.[5]
-
Causality & Rationale: Phenolic ester bonds are generally more susceptible to enzymatic hydrolysis than aliphatic amides.[2][6] The high concentration of carboxylesterases in the liver, plasma, and intestine ensures that this conversion is likely to be rapid and efficient upon systemic absorption.[7]
-
Key Enzymes: The two major isoforms in humans are CES1 and CES2.[8] CES1 is highly expressed in the liver, while CES2 is the predominant form in the intestine.[9] Both isoforms are capable of hydrolyzing a wide range of ester-containing drugs and prodrugs.[10]
-
Resulting Metabolite: This first step yields acetic acid and the intermediate metabolite, (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid, more commonly known as N-acetyl-L-tyrosine (NALT) .
Step 2: Amide Hydrolysis (De-N-acetylation)
Following the initial de-esterification, the resulting N-acetyl-L-tyrosine (NALT) undergoes hydrolysis of its amide bond to release the parent amino acid, L-tyrosine.
-
Causality & Rationale: The hydrolysis of N-acetylated amino acids is a known metabolic pathway involved in protein degradation and amino acid recycling.[11][12] This conversion is crucial for liberating the active L-tyrosine, which can then participate in endogenous pathways, such as the synthesis of catecholamine neurotransmitters.[13]
-
Key Enzymes: This reaction is catalyzed by Aminoacylase-1 (ACY1) , a cytosolic zinc-binding enzyme.[14][15] ACY1 exhibits specificity for the hydrolysis of various N-acylated L-amino acids.[11][14] It is expressed in several tissues, with the highest levels typically found in the kidney and liver.[16]
-
Final Metabolites: This final hydrolytic step releases L-tyrosine and a second molecule of acetic acid.
Visualization of the Proposed Metabolic Pathway
The sequential two-step hydrolysis is depicted in the diagram below.
Experimental Methodologies for Metabolic Characterization
To validate the proposed pathway and quantify the rate of hydrolysis, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a self-validating system to move from initial screening to definitive enzymatic and organismal characterization.
In Vitro Hydrolysis Profiling
In vitro assays are essential for determining the intrinsic stability of the compound in relevant biological matrices and for identifying the enzymes involved.
This assay determines the compound's stability in blood and is a primary indicator of hydrolysis by circulating esterases.
Objective: To measure the rate of disappearance of the parent compound and the formation of N-acetyl-L-tyrosine in plasma.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human plasma (and plasma from other species like rat and mouse for cross-species comparison) at 37°C. Prepare a 1 mM stock solution of the test compound in DMSO.
-
Incubation: Dilute the stock solution into pre-warmed plasma to a final concentration of 1 µM (final DMSO concentration ≤ 0.25%).[17]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[17][18]
-
Reaction Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to 3-4 volumes (e.g., 200 µL) of ice-cold acetonitrile containing an analytical internal standard.[19][20]
-
Sample Processing: Vortex the samples vigorously to precipitate plasma proteins, then centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes at 4°C.[19]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound and the generated N-acetyl-L-tyrosine.[18]
This assay evaluates the compound's susceptibility to metabolism by the full complement of hepatic cytosolic and microsomal enzymes.
Objective: To determine the rate of metabolism in the primary metabolic organ, the liver.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[21][22] Prepare test compound stock as in the plasma assay.
-
Pre-incubation: Add the test compound to the S9 mixture to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.[23]
-
Reaction Initiation: Initiate the reaction by adding a cofactor mixture.[21] For hydrolysis, cofactors may not be necessary, but for a comprehensive screen, include NADPH and UDPGA to assess Phase I and Phase II metabolism in parallel.[24] A "minus cofactor" control is essential to isolate hydrolytic activity.[21]
-
Time-Point Sampling & Quenching: Follow the same procedure as the plasma stability assay (steps 3-5), collecting samples at appropriate time points (e.g., 0, 15, 30, 45, 60 minutes).[21][25]
-
Analysis: Analyze the supernatant by LC-MS/MS for the parent compound and its metabolites.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and specificity.[26][27]
Method Parameters: A validated LC-MS/MS method should be developed to simultaneously quantify the parent compound, N-acetyl-L-tyrosine, and L-tyrosine.[28]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Polarity |
| Parent Compound | [M+H]⁺ | Calculated | Positive |
| N-acetyl-L-tyrosine | [M+H]⁺ | Calculated | Positive |
| L-Tyrosine | [M+H]⁺ | Calculated | Positive |
| Internal Standard | Selected | Selected | Positive |
| Table 1: Conceptual LC-MS/MS parameters for bioanalysis. Actual m/z values must be determined experimentally. |
Visualization of the Experimental Workflow
The logical flow from initial in vitro screening to in vivo validation is critical for efficient drug development.
Data Interpretation and Expected Outcomes
The collective results from the described assays will provide a comprehensive profile of the compound's metabolic fate.
Quantitative Data Summary
The primary endpoints of the in vitro assays are the half-life (t½) and intrinsic clearance (CLint) of the parent compound.
| Assay Matrix | Parameter | Expected Outcome | Interpretation |
| Human Plasma | t½ (min) | < 30 min | Rapid hydrolysis by plasma esterases. |
| Human Liver S9 | t½ (min) | < 60 min | Susceptible to hepatic hydrolysis. |
| Liver S9 (-Cofactors) | t½ (min) | Similar to +Cofactors | Confirms hydrolysis is the main pathway, not CYP-mediated oxidation. |
| Recombinant CES1/2 | CLint | High | Confirms CES enzymes are responsible for Step 1. |
| Recombinant ACY1 | CLint | Moderate | Confirms ACY1 can hydrolyze the NALT intermediate. |
| Table 2: Hypothetical data and interpretation from in vitro stability assays. |
In Vivo Pharmacokinetic Profile
An in vivo study in rodents would reveal the interplay of absorption, distribution, and metabolism. Following oral administration, it is expected that the parent compound will have very low systemic exposure. The primary circulating analytes would likely be N-acetyl-L-tyrosine and, subsequently, L-tyrosine. A significant fraction of N-acetyl-L-tyrosine may be excreted unchanged in the urine, as has been observed in human studies.[29][30] This highlights that the conversion of NALT to tyrosine by ACY1 might be a rate-limiting step in vivo.
Conclusion
The metabolic fate of this compound is predicted to be a rapid, two-step hydrolysis. The initial, facile cleavage of the phenolic ester by carboxylesterases is expected to yield N-acetyl-L-tyrosine, which is then more slowly converted to L-tyrosine by aminoacylase-1. This metabolic cascade suggests the parent compound would function as a prodrug, with N-acetyl-L-tyrosine acting as the primary systemic metabolite. The experimental framework provided in this guide offers a robust and scientifically rigorous approach to definitively characterize this pathway, quantify the kinetics of biotransformation, and provide the critical data needed for further drug development decisions.
References
-
Cyprotex. S9 Stability. Evotec. Available from: [Link]
-
Guo, L., et al. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. Medical Science Monitor. Available from: [Link]
-
Walden, M., & Fitzpatrick, P. F. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available from: [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. Available from: [Link]
-
Cyprotex. Plasma Stability. Evotec. Available from: [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]
-
Wojtowicz, W., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules. Available from: [Link]
-
Rupa Health. ACY1. Available from: [Link]
-
ResearchGate. Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma. Available from: [Link]
-
Lather, V., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Modern Chemistry. Available from: [Link]
-
Lee, D., et al. (2018). Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning. Journal of Chromatography B. Available from: [Link]
-
BioDuro. ADME Plasma Stability Assay. Available from: [Link]
-
Wikipedia. Aminoacylase. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine? Available from: [Link]
-
Zhang, Y., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]
-
Bentham Science. (2011). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism. Available from: [Link]
-
Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Available from: [Link]
-
Lenders, M., et al. (2015). Ester Bonds in Prodrugs. ACS Chemical Biology. Available from: [Link]
-
BioVendor R&D. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). Available from: [Link]
-
JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Magnusson, I., et al. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism. Available from: [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry. Available from: [Link]
-
de Klerk, K., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites. Available from: [Link]
-
Lee, J. H., et al. (2011). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Bulletin of the Korean Chemical Society. Available from: [Link]
-
Mercer, B. A., et al. (2021). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods. Available from: [Link]
-
Shi, J., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Available from: [Link]
-
GeneCards. ACY1 Gene. Available from: [Link]
-
Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Available from: [Link]
-
Domainex. Plasma Stability Assay. Available from: [Link]
-
Gynther, M., & Laine, K. (2022). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. Available from: [Link]
-
medtigo. n-acetyltyrosine | Dosing, Uses and Side effects. Available from: [Link]
-
pr-breaker. (2017). L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form? Available from: [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 14. ACY1 | Rupa Health [rupahealth.com]
- 15. Aminoacylase - Wikipedia [en.wikipedia.org]
- 16. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. mercell.com [mercell.com]
- 23. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mttlab.eu [mttlab.eu]
- 25. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. n-acetyltyrosine | Dosing, Uses and Side effects | medtigo [medtigo.com]
A Technical Guide to the Solubility of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic Acid and its Analogue, N-Acetyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, more commonly known as N,O-Diacetyl-L-tyrosine. Due to the limited publicly available quantitative solubility data for this specific molecule, this guide extends its scope to a comprehensive examination of the closely related and well-characterized analogue, N-Acetyl-L-tyrosine. By understanding the physicochemical properties and solubility behavior of N-Acetyl-L-tyrosine, researchers can infer and predict the solubility of N,O-Diacetyl-L-tyrosine and make informed decisions in formulation development, analytical method design, and various research applications. This guide details the theoretical underpinnings of solubility, presents available experimental data, outlines robust protocols for solubility determination, and provides insights into the practical implications for drug development.
Introduction to this compound (N,O-Diacetyl-L-tyrosine)
This compound, or N,O-Diacetyl-L-tyrosine, is a derivative of the amino acid L-tyrosine where both the amino and the phenolic hydroxyl groups are acetylated.[1][2] This modification of the parent amino acid alters its physicochemical properties, including its solubility and stability.[1] N,O-Diacetyl-L-tyrosine typically appears as a white to off-white crystalline powder.[1]
While detailed quantitative solubility data for N,O-Diacetyl-L-tyrosine is not extensively documented in publicly accessible literature, it is generally characterized as having limited solubility in water but being soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] The acetylation of both the amino and hydroxyl groups can enhance its stability compared to L-tyrosine.[1]
Given the scarcity of specific solubility data for N,O-Diacetyl-L-tyrosine, this guide will focus on the well-studied analogue, N-Acetyl-L-tyrosine, to provide a robust framework for understanding and predicting the solubility behavior of acetylated tyrosine derivatives.
Physicochemical Properties and Solubility Profile of N-Acetyl-L-tyrosine
N-Acetyl-L-tyrosine is a derivative of L-tyrosine that is utilized in parenteral nutrition and other pharmaceutical applications due to its improved solubility and stability over the parent amino acid.[3][4] A thorough understanding of its physicochemical properties is crucial for its application.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | [3][4][5] |
| Molecular Weight | 223.23 g/mol | [3][5] |
| Melting Point | 149-152 °C | [3][4] |
| pKa (Carboxylic Acid) | ~3.15 (Predicted) | [4][6] |
| LogP | 1.32 | [3][4] |
Aqueous and Organic Solvent Solubility
N-Acetyl-L-tyrosine exhibits significantly greater aqueous solubility compared to L-tyrosine.[3][4] Its solubility is influenced by factors such as pH and temperature.[6]
| Solvent/Buffer | pH | Temperature | Solubility (mg/mL) | Molar Equivalent (mM) |
| Water | Not Specified | Room Temperature | 25 | ~112 |
| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | 10 | ~44.8 |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Room Temperature | 44 - 60 | ~197 - 269 |
| Ethanol | Not Applicable | Room Temperature | Soluble | Not Specified |
Data compiled from multiple sources.[6]
The enhanced solubility of N-Acetyl-L-tyrosine in water compared to L-tyrosine (0.453 g/L at 25 °C) can be attributed to the acetylation of the amino group, which disrupts the strong intermolecular forces present in the crystalline structure of the zwitterionic L-tyrosine.[3][7]
Factors Influencing Solubility
pH: The solubility of N-Acetyl-L-tyrosine is pH-dependent.[6] With a predicted pKa of approximately 3.15 for its carboxylic acid group, its solubility is expected to increase significantly at pH values above this pKa as the molecule becomes deprotonated and more polar.[6]
Temperature: In general, increasing the temperature will increase the solubility of N-Acetyl-L-tyrosine.[6] Gentle heating can be employed to aid in the dissolution of higher concentrations.[6]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9] This method involves equilibrating an excess of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved solute in the saturated solution.
Shake-Flask Method Protocol
-
Preparation: Add an excess amount of the test compound (e.g., N,O-Diacetyl-L-tyrosine or N-Acetyl-L-tyrosine) to a series of vials containing the desired solvent (e.g., water, buffer of a specific pH, ethanol).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[8] The agitation ensures continuous mixing of the solid with the solvent.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For more precise separation, centrifuge the samples at a controlled temperature.[10]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the undissolved solid. Filtration of the supernatant through a suitable filter (e.g., 0.22 µm PVDF) is recommended to remove any fine particles.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11]
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Self-Validating System and Causality
The robustness of the shake-flask method lies in its approach to achieving equilibrium. By using an excess of the solid, the system ensures that the solvent is saturated with the solute. Taking samples at different time points (e.g., 24, 48, and 72 hours) and finding consistent concentration values confirms that equilibrium has been reached.[9] The choice of agitation speed and temperature control is critical to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Implications for Drug Development
Solubility is a critical parameter in drug development, influencing bioavailability, formulation strategies, and the overall success of a therapeutic candidate. The principles discussed for N-Acetyl-L-tyrosine are directly applicable to the development of N,O-Diacetyl-L-tyrosine or other novel derivatives.
Formulation Development
The limited aqueous solubility of compounds like N,O-Diacetyl-L-tyrosine necessitates enabling formulation strategies for parenteral or oral delivery. These can include:
-
Co-solvents: Utilizing mixtures of water and organic solvents (e.g., ethanol, propylene glycol) to enhance solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to a range where the ionized, more soluble species predominates is a common strategy.
-
Complexation: Using cyclodextrins or other complexing agents to improve aqueous solubility.
Regulatory Considerations
Solubility data is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q6B), require thorough characterization of the drug substance, including its solubility.[12][13][14][15]
Caption: Impact of Solubility Data on Drug Development Decisions.
Conclusion
While quantitative solubility data for this compound (N,O-Diacetyl-L-tyrosine) is sparse, a detailed examination of its close analogue, N-Acetyl-L-tyrosine, provides a robust scientific foundation for understanding its likely solubility behavior. The principles of pH-dependent solubility, the impact of molecular structure on crystal lattice energy, and the utility of standard determination methods like the shake-flask protocol are all critical considerations. For researchers and drug development professionals, a thorough characterization of solubility is an indispensable step in advancing new chemical entities from the laboratory to clinical application.
References
- CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google P
- CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica. (URL: )
- L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. (URL: )
- N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem - NIH. (URL: )
- Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine
- N-Acetyl-L-tyrosine | 537-55-3 - ChemicalBook. (URL: )
- Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online. (URL: )
- Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers - Benchchem. (URL: )
- N-Acetyl-L-tyrosine | FoxO/Keap1 Activ
- N-Acetyl-L-Tyrosine - CD Formul
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (URL: )
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: )
- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). (URL: )
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: )
- Shake-Flask Solubility Assay - Enamine. (URL: )
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: )
- Quality Guidelines - ICH. (URL: )
- ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products | Therapeutic Goods Administr
- Developing specifications in ICH Q6B guidelines. | PPTX - Slideshare. (URL: )
Sources
- 1. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 5. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 15. Developing specifications in ICH Q6B guidelines. | PPTX [slideshare.net]
The Vanguard of Neuro-Therapeutics: A Technical Guide to the Potential Applications of N,O-Diacetyl-L-tyrosine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic strategies for neurological disorders necessitates a paradigm shift towards enhancing the bioavailability of neuro-active compounds. L-tyrosine, a cornerstone for the synthesis of critical catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—presents a compelling therapeutic avenue. However, its clinical utility is often hampered by suboptimal blood-brain barrier permeability. This technical guide introduces N,O-Diacetyl-L-tyrosine, a diacetylated derivative of L-tyrosine, as a promising prodrug candidate engineered to overcome this fundamental limitation. We delve into the core scientific premise, postulating that N,O-Diacetyl-L-tyrosine's enhanced lipophilicity facilitates its transit across the blood-brain barrier, followed by enzymatic hydrolysis to liberate L-tyrosine at the target site. This guide provides a comprehensive exploration of the theoretical framework, proposed mechanisms of action, and a robust suite of experimental protocols to rigorously evaluate the therapeutic potential of N,O-Diacetyl-L-tyrosine in the realm of neuroscience.
Introduction: The Catecholamine Precursor Strategy in Neuroscience
The intricate functioning of the central nervous system is profoundly reliant on the precise balance of neurotransmitters. The catecholamines—dopamine, norepinephrine, and epinephrine—are integral to a vast array of cognitive and physiological processes, including mood regulation, attention, motivation, and stress response. A deficit in these neurotransmitters is a hallmark of numerous neurological and psychiatric conditions, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons.[1][2]
L-tyrosine, an essential amino acid, serves as the direct precursor for the synthesis of these vital catecholamines.[3] Supplementation with L-tyrosine has been investigated as a therapeutic strategy to bolster catecholamine levels, particularly in conditions of stress-induced cognitive decline.[1] However, the hydrophilic nature of L-tyrosine restricts its efficient passage across the tightly regulated blood-brain barrier, thereby limiting its therapeutic efficacy when administered peripherally.
N,O-Diacetyl-L-tyrosine emerges as a chemically astute solution to this challenge. The acetylation of both the amino and hydroxyl groups of L-tyrosine significantly increases its lipophilicity, a key determinant for passive diffusion across the blood-brain barrier.[4] This guide posits that N,O-Diacetyl-L-tyrosine can function as a prodrug, traversing the blood-brain barrier more effectively than its parent compound and subsequently undergoing enzymatic cleavage to release L-tyrosine within the central nervous system.
Proposed Mechanism of Action: A Prodrug Approach to Elevating Brain L-tyrosine
The therapeutic potential of N,O-Diacetyl-L-tyrosine is predicated on a two-stage mechanism: enhanced brain uptake followed by bioactivation.
Stage 1: Blood-Brain Barrier Permeation
The blood-brain barrier is a formidable obstacle for most therapeutic agents. The acetylation of L-tyrosine to N,O-Diacetyl-L-tyrosine is hypothesized to significantly enhance its ability to cross this barrier. The increased lipophilicity of the diacetylated form is expected to facilitate its passive diffusion across the lipid-rich membranes of the brain capillary endothelial cells.
Stage 2: Enzymatic Hydrolysis and L-tyrosine Liberation
Upon entry into the brain, N,O-Diacetyl-L-tyrosine is expected to be hydrolyzed by esterase enzymes present in the brain capillary endothelial cells and glial cells, releasing L-tyrosine.[5] This localized bioactivation would increase the concentration of L-tyrosine at its site of action, making it readily available for uptake by neurons.
Stage 3: Augmentation of Catecholamine Synthesis
The elevated intracellular L-tyrosine levels would then serve as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway, leading to an increased production of L-DOPA and, subsequently, dopamine, norepinephrine, and epinephrine.[2][3]
Visualizing the Proposed Pathway
Caption: Proposed mechanism of N,O-Diacetyl-L-tyrosine action.
Potential Therapeutic Applications in Neuroscience
The capacity of N,O-Diacetyl-L-tyrosine to augment central catecholamine synthesis opens up a spectrum of potential therapeutic applications:
-
Parkinson's Disease: By providing a sustained supply of L-tyrosine to the brain, N,O-Diacetyl-L-tyrosine could enhance the production of dopamine in the remaining dopaminergic neurons, potentially alleviating motor symptoms.
-
Depression and Mood Disorders: Deficiencies in norepinephrine and dopamine are implicated in the pathophysiology of depression. N,O-Diacetyl-L-tyrosine could offer a novel adjunctive therapy to restore the balance of these neurotransmitters.
-
Cognitive Enhancement and Stress Resilience: By bolstering catecholamine reserves, N,O-Diacetyl-L-tyrosine may mitigate the cognitive deficits induced by acute stress and enhance cognitive functions such as working memory and attention.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The underlying neurobiology of ADHD is closely linked to dysregulation of dopamine and norepinephrine pathways. N,O-Diacetyl-L-tyrosine could provide a precursor-based strategy to modulate these systems.
Preclinical Evaluation: A Roadmap for Investigation
A rigorous and systematic preclinical evaluation is imperative to validate the therapeutic potential of N,O-Diacetyl-L-tyrosine. The following experimental roadmap outlines the key studies required.
In Vitro Characterization
| Parameter | Experimental Assays | Objective |
| Plasma Stability | Incubation in plasma followed by HPLC or LC-MS/MS analysis. | To determine the half-life of N,O-Diacetyl-L-tyrosine in plasma and assess its stability before reaching the blood-brain barrier. |
| Enzymatic Hydrolysis | Incubation with brain homogenates or purified esterases followed by HPLC or LC-MS/MS. | To confirm the conversion of N,O-Diacetyl-L-tyrosine to L-tyrosine by brain enzymes. |
| Blood-Brain Barrier Permeability | In vitro blood-brain barrier models (e.g., Transwell assays with brain endothelial cells).[6][7][8][9] | To quantify the permeability of N,O-Diacetyl-L-tyrosine across the blood-brain barrier and compare it to that of L-tyrosine. |
| Neuroprotection | Neuronal cell cultures exposed to neurotoxins (e.g., 6-OHDA for Parkinson's models) with and without N,O-Diacetyl-L-tyrosine pre-treatment. Cell viability assays (MTT, LDH). | To assess the ability of N,O-Diacetyl-L-tyrosine to protect neurons from oxidative stress and excitotoxicity. |
Visualizing the In Vitro Workflow
Caption: A streamlined workflow for the in vitro evaluation of N,O-Diacetyl-L-tyrosine.
In Vivo Validation
| Animal Model | Experimental Design | Key Endpoints |
| Pharmacokinetics in Rodents | Administration of N,O-Diacetyl-L-tyrosine (intravenous and oral). Serial blood and brain tissue sampling. | Plasma and brain concentrations of N,O-Diacetyl-L-tyrosine and L-tyrosine over time. Bioavailability and brain-to-plasma ratio. |
| Neurochemical Analysis | Microdialysis in the striatum of freely moving rats following N,O-Diacetyl-L-tyrosine administration. | Extracellular levels of dopamine, norepinephrine, and their metabolites. |
| Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesion) | Chronic treatment with N,O-Diacetyl-L-tyrosine. | Behavioral assessments (e.g., cylinder test, apomorphine-induced rotations). Post-mortem analysis of tyrosine hydroxylase-positive neurons. |
| Models of Cognitive Impairment (e.g., forced swim test, Morris water maze) | Acute or sub-chronic administration of N,O-Diacetyl-L-tyrosine prior to behavioral testing. | Performance in cognitive tasks, assessment of stress-induced behavioral changes. |
Detailed Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To quantify the permeability of N,O-Diacetyl-L-tyrosine across an in vitro model of the blood-brain barrier.
Methodology:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
Compound Preparation: Prepare stock solutions of N,O-Diacetyl-L-tyrosine and L-tyrosine in a suitable vehicle.
-
Permeability Assay:
-
Add the test compounds to the apical (luminal) chamber of the Transwell inserts.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
-
Quantification: Analyze the concentration of the compounds in the basolateral samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Protocol 2: In Vivo Pharmacokinetic and Brain Distribution Study
Objective: To determine the pharmacokinetic profile and brain penetration of N,O-Diacetyl-L-tyrosine in rodents.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer N,O-Diacetyl-L-tyrosine via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Sample Collection:
-
At various time points post-administration, collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Analysis: Quantify the concentrations of N,O-Diacetyl-L-tyrosine and L-tyrosine in plasma and brain homogenates using LC-MS/MS.
-
Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and oral bioavailability. Determine the brain-to-plasma concentration ratio.
Conclusion and Future Directions
N,O-Diacetyl-L-tyrosine represents a rationally designed prodrug with the potential to significantly enhance the delivery of L-tyrosine to the central nervous system. The theoretical framework and experimental roadmap outlined in this guide provide a robust foundation for the systematic investigation of its therapeutic utility in a range of neurological disorders. The successful validation of this approach would not only introduce a novel therapeutic candidate but also reinforce the power of prodrug strategies in overcoming the formidable challenge of the blood-brain barrier. Future research should focus on a comprehensive preclinical evaluation, including toxicology and safety pharmacology studies, to pave the way for potential clinical translation.
References
- Glial cells in coculture can increase the acetylcholinesterase activity in human brain endothelial cells. PubMed.
- Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine
- A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease. PubMed Central.
- Tyrosine Metabolism. PubChem.
- In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. PubMed.
- CN114716335A - Process for preparing N-acetyl-L-tyrosine.
- Research Breakdown on L-Tyrosine. Examine.
- cAMP Compartmentalization in Cerebrovascular Endothelial Cells: New Therapeutic Opportunities in Alzheimer's Disease. MDPI.
- The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease p
- In-vitro blood-brain barrier models for drug screening and perme
- How endothelial cell metabolism shapes blood–brain barrier integrity in neurodegener
- An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI.
- Tyrosine kinases: multifaceted receptors at the intersection of several neurodegenerative disease-associ
- N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult r
- L-tyrosine-bound ThiH structure reveals C–C bond break differences within radical SAM arom
- Cellular Basis of BCD Brain Retention. Journal of Nuclear Medicine.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Enzymatic Hydrolysis of Gluten in Beer: Effects of Enzyme Application on Different Brewing Stages on Beer Quality Parameters and Gluten Content. MDPI.
- In Vitro Blood Brain Barrier Permeability Assessment. Visikol.
- Demystifying the Neuroprotective Role of Neuropeptides in Parkinson's Disease: A Newfangled and Eloquent Therapeutic Perspective. MDPI.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC.
- Elimination, Replacement and Isomeriz
- L-Tyrosine in Cell Culture. Sigma-Aldrich.
- 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. Frontiers.
Sources
- 1. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Plasma tyrosine and its interaction with low high‐density lipoprotein cholesterol and the risk of type 2 diabetes mellitus in Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glial cells in coculture can increase the acetylcholinesterase activity in human brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Discovery and history of acetylated amino acid prodrugs
An In-depth Technical Guide to the Discovery and History of Acetylated Amino Acid Prodrugs
The conjugation of promoieties to active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic barriers. Among the various prodrug strategies, the use of amino acids as carriers has been particularly fruitful, leveraging endogenous transport mechanisms to enhance drug delivery. A sophisticated evolution of this approach is the N-acetylation of the amino acid promoiety. This technical guide provides a comprehensive overview of the discovery, history, and mechanistic principles of acetylated amino acid prodrugs. We will explore the causal rationale behind N-acetylation, from altering transporter specificity and enhancing metabolic stability to improving membrane permeability. This guide will detail the mechanism of action, bioconversion pathways, and key therapeutic applications, supported by field-proven insights and detailed experimental protocols for the synthesis and evaluation of these advanced therapeutic agents.
Introduction: The Evolution from Amino Acid to Acetylated Amino Acid Prodrugs
The prodrug concept, first articulated in the 1950s, describes the use of bioreversible derivatives of APIs to improve their therapeutic efficacy.[1] Many promising drug candidates fail due to poor physicochemical properties, such as low solubility, instability, or an inability to cross biological membranes.[1] The prodrug approach masks these undesirable properties by attaching a chemical moiety—the promoiety—which is later cleaved in vivo by chemical or enzymatic processes to release the active parent drug.[]
Amino acids emerged as highly attractive promoieties due to their biocompatibility, low toxicity, and, most importantly, their ability to hijack endogenous nutrient transporters.[3] By mimicking natural dipeptides or amino acids, these prodrugs can gain entry into cells via carriers like the peptide transporters (PEPT1/2) or L-type amino acid transporters (LAT1), significantly enhancing the bioavailability of the parent drug.[1][4] The success of valacyclovir, an L-valyl ester of acyclovir, which increases the bioavailability of the parent drug by 3- to 5-fold, stands as a testament to this strategy's power.[4]
However, the free amino group of the promoiety can introduce its own set of challenges, including instability and rapid cleavage by aminopeptidases in the plasma or gastrointestinal tract before reaching the target site.[5] This led to the next logical innovation: N-acetylation . By capping the N-terminus of the amino acid promoiety with an acetyl group, researchers discovered they could fine-tune the molecule's properties in several critical ways, giving rise to a new class of sophisticated drug delivery systems. This guide delves into the history, scientific rationale, and practical application of this elegant chemical modification.
A Historical Perspective: From Accidental Discovery to Rational Design
The history of acetylated amino acids in medicine begins not with a prodrug strategy, but with the use of the modified amino acids themselves as active drugs.
-
1957: The racemic mixture N-acetyl-DL-leucine is first marketed in France under the trade name Tanganil® for the treatment of vertigo.[6][7] Its mechanism was not well understood for decades, but its clinical use established a long-standing precedent for the safety and therapeutic potential of acetylated amino acids.[7]
-
Early 1960s: N-acetylcysteine (NAC) is developed and initially adopted as a mucolytic agent.[8] Its role as a prodrug of L-cysteine and a precursor to the critical intracellular antioxidant glutathione (GSH) was later elucidated, cementing its place as a staple treatment for acetaminophen overdose and various respiratory conditions.[8][9]
These early examples demonstrated that N-acetylation was a biologically compatible modification that could yield therapeutically useful compounds. The transition to using N-acetylated amino acids as carriers for other drugs was a more gradual development, emerging from the broader field of amino acid prodrug research. Scientists began to appreciate that the acetyl cap offered solutions to the inherent limitations of simple amino acid esters. It provided a tool to protect the promoiety from premature enzymatic degradation and to subtly alter the molecule's physical properties for optimal absorption and distribution.[1][10] This shift marked a move from serendipitous discovery to rational, mechanism-driven drug design.
The Core Directive: Scientific Rationale for N-Acetylation
The decision to acetylate an amino acid promoiety is driven by a clear set of mechanistic advantages. This modification is not merely an arbitrary addition but a strategic choice to solve specific drug delivery challenges.
Enhanced Metabolic Stability
A primary driver for N-acetylation is the protection against enzymatic degradation. The free N-terminus of an amino acid ester is susceptible to cleavage by aminopeptidases, which are abundant in plasma and the gut. This can lead to premature release of the parent drug in the wrong location or rapid degradation of the prodrug itself. Capping the N-terminus with an acetyl group effectively blocks recognition by these enzymes, increasing the prodrug's circulating half-life and ensuring it reaches its target tissue intact.[1][10]
Altered Transporter Specificity and Enhanced Permeability
Perhaps the most elegant consequence of N-acetylation is its ability to change how the prodrug interacts with cellular transport systems. Leucine, for example, is a substrate for the high-affinity L-type amino acid transporter (LAT1).[6] However, upon acetylation, N-acetyl-L-leucine is no longer recognized by LAT1. Instead, it becomes a substrate for different, more ubiquitously expressed transporters, such as the monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[6]
This "transporter switching" has profound implications:
-
Bypassing Saturation: High-affinity transporters like LAT1 can become saturated, limiting the rate of drug uptake. Lower-affinity, high-capacity transporters like MCT1 can provide a more effective route for cellular entry, especially at therapeutic concentrations.[6]
-
Modified Biodistribution: By targeting different transporters, N-acetylation can alter the tissue distribution of the drug, potentially improving delivery to specific organs or enabling passage across barriers like the blood-brain barrier.
-
Increased Lipophilicity: The acetyl group increases the lipophilicity of the amino acid promoiety, which can facilitate passive diffusion across cell membranes, complementing active transport mechanisms. The removal of the positive charge at the N-terminus further enhances this effect.[11]
Fine-Tuning Physicochemical Properties
N-acetylation also allows for the fine-tuning of solubility. While amino acids are often used to increase the water solubility of a hydrophobic parent drug, the acetyl group adds a degree of lipophilicity that can be balanced against the properties of the parent drug to achieve an optimal hydrophilic-lipophilic balance (HLB) for formulation and absorption.[1]
Mechanism of Action: The Journey from Prodrug to Active Drug
The efficacy of an N-acetylated amino acid prodrug depends on a precise sequence of events: absorption, distribution, and intracellular bioconversion.
-
Absorption: Following administration (typically oral), the prodrug remains stable in the gastrointestinal tract, protected from enzymatic degradation by its acetyl cap. It is absorbed into the bloodstream via a combination of passive diffusion and active transport by carriers such as MCTs or OATs.
-
Distribution: The prodrug circulates systemically until it reaches the target tissue.
-
Cellular Uptake: The prodrug enters the target cells using the same transport mechanisms.
-
Bioconversion (Activation): Inside the cell, the prodrug is cleaved by intracellular enzymes. This is typically a one-step process where an esterase or hydrolase (e.g., Oxidized Protein Hydrolase, OPH) cleaves the ester or amide bond linking the promoiety to the parent drug.[12] This releases the active drug, the N-acetylated amino acid, and any potential linker molecules. The active drug can then engage its therapeutic target.
The following diagram illustrates this generalized activation pathway.
Caption: Generalized pathway for acetylated amino acid prodrug activation.
Therapeutic Applications and Key Examples
The N-acetylated amino acid prodrug strategy has been successfully applied across various therapeutic areas, particularly in oncology and anti-infective medicine. The goal is often to improve the delivery of highly cytotoxic or poorly absorbed agents.
| Parent Drug Class | Promoiety Example | Therapeutic Area | Key Advantage Achieved |
| Salicylanilides | N-Acetyl-L-phenylalanine | Anti-tuberculosis | Enhanced antitubercular activity; MIC decreased up to 8-fold compared to parent drug.[1] |
| Quinone Methide Precursors | N-Acetyl-L-alaninate | Oncology (Prostate Cancer) | Selective activation by overexpressed tumor esterases (OPH), leading to targeted GSH depletion and apoptosis in cancer cells.[12] |
| Gemcitabine | N-Acetyl-D-phenylalanine | Oncology (Pancreatic Cancer) | Increased resistance to deamination, slower enzymatic bioconversion, and enhanced cytotoxic activity in cancer cells.[4] |
| Acyclovir | N-Acyl Amino Acids | Antiviral | Improved membrane transport and bioavailability (part of a broader N-acyl strategy).[1] |
Experimental Protocols & Methodologies
The development of an acetylated amino acid prodrug follows a logical, multi-step process from chemical synthesis to biological evaluation.
General Protocol for Prodrug Synthesis
This protocol describes a general method for synthesizing an N-acetylated amino acid ester prodrug where the parent drug contains a hydroxyl group.
Step 1: N-Acetylation of the Amino Acid
-
Dissolve the chosen L- or D-amino acid (1.0 eq) in a suitable solvent (e.g., aqueous solution with a base like triethylamine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with HCl to precipitate the N-acetylated amino acid.
-
Filter, wash with cold water, and dry the product under vacuum. Confirm identity using ¹H NMR.
Step 2: Esterification (Coupling) of N-Acetyl Amino Acid to Parent Drug
-
To a flask containing the parent drug (1.0 eq) and the N-acetylated amino acid (1.2 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.01 eq).[13]
-
Stir the mixture until all solids are dissolved.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.3 eq), to the solution at room temperature.[13]
-
Stir the reaction overnight. A precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure prodrug ester.[13]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Evaluation: Prodrug Stability Assay
Objective: To determine the chemical and enzymatic stability of the synthesized prodrug.
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of the prodrug in DMSO.
-
Prepare Buffers:
-
Chemical Stability: Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Enzymatic Stability: Prepare human plasma (or a specific tissue homogenate, e.g., liver S9 fraction).
-
-
Incubation:
-
Add the prodrug stock solution to pre-warmed (37°C) PBS and human plasma to a final concentration of 100 µM.
-
Incubate the samples in a shaking water bath at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Data Calculation: Plot the percentage of remaining prodrug versus time. Calculate the half-life (t₁/₂) in both buffer and plasma to determine the rate of chemical hydrolysis and enzymatic cleavage.
Visualization of the Development Workflow
The overall process from concept to initial validation can be visualized as a structured workflow.
Caption: Workflow for N-acetylated amino acid prodrug development.
Challenges and Future Directions
While powerful, the N-acetylated amino acid prodrug strategy is not without its challenges. The rate of enzymatic cleavage must be optimized; if it is too slow, therapeutic concentrations of the active drug may not be reached, and if it is too fast, the benefits of the prodrug approach are lost. Furthermore, the metabolic fate of the N-acetylated amino acid promoiety must be considered to ensure it does not cause off-target effects.
Future research is likely to focus on developing prodrugs that are activated by enzymes specifically overexpressed in diseased tissues, such as certain tumors.[12] This would represent the pinnacle of targeted drug delivery, maximizing efficacy while minimizing systemic toxicity. The continued discovery of novel amino acid transporters and a deeper understanding of their substrate specificities will open new avenues for designing highly targeted and efficient acetylated amino acid prodrugs for a wide range of challenging diseases.
Conclusion
The N-acetylation of amino acid promoieties represents a sophisticated and highly effective strategy in modern drug design. Evolving from the foundational concepts of prodrugs and amino acid carriers, this approach provides a powerful toolset for medicinal chemists to enhance metabolic stability, modulate transporter affinity, and ultimately improve the therapeutic index of parent drugs. By understanding the historical context and the core scientific principles driving this strategy, researchers can rationally design and develop the next generation of targeted therapeutics, turning promising but flawed molecules into effective medicines.
References
-
Ribeiro, A. C. F., & Santos, C. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2318. [Link]
-
Kumar, D., et al. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. BMC Cancer, 14, 677. [Link]
-
Pike, V. G., et al. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(7), 1042-1050. [Link]
-
Ribeiro, A. C. F., & Santos, C. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Jubin, R. (2017). Amino acids as promoieties in prodrug design and development. ResearchGate. [Link]
-
Agarwal, S., et al. (2017). Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir. MDPI. [Link]
-
Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11, 15811. [Link]
-
Raghavan, V., & T, S. R. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PubMed Central. [Link]
-
Dhingra, D., & Singh, A. (2019). Promoiety: A versatile tool for improving drug acceptability. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
-
Sim, E., et al. (2019). Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. PubMed Central. [Link]
-
Kumar, D., et al. (2019). Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. MethodsX, 6, 44-48. [Link]
-
Wikipedia. (n.d.). Acetylcysteine. Wikipedia. [Link]
-
Herzenberg Laboratory. (n.d.). History of N-Acetylcysteine. Stanford University. [Link]
-
Orsucci, D., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv. [Link]
-
Russo, C., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]
-
Drazic, A., et al. (2018). Spotlight on protein N-terminal acetylation. BMC Biology, 16, 88. [Link]
-
Wikipedia. (n.d.). 4-AcO-DMT. Wikipedia. [Link]
-
Magin, R. S., et al. (2016). Design, Synthesis, and Kinetic Characterization of Protein N-Terminal Acetyltransferase Inhibitors. ResearchGate. [Link]
-
Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Aminoacyl-tRNA Synthetases. Creative Biolabs. [Link]
-
Anand, B. S., et al. (2003). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]
-
Kaya, E., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. bioRxiv. [Link]
-
Gynther, M., et al. (2017). The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake. PubMed Central. [Link]
-
Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. PubMed Central. [Link]
-
Ruiz, M. C., et al. (2012). Prodrugs activated by azo cleavage. ResearchGate. [Link]
-
Pang, Y. L. J., et al. (2014). Aminoacyl-tRNA synthetases. PubMed Central. [Link]
-
Wu, X., & Chen, H. (2011). Recent Trends in Targeted Anticancer Prodrug and Conjugate Design. PubMed Central. [Link]
-
Neurology Journal. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. [Link]
-
Bremova-Ertl, T., et al. (2022). Acetyl-L-Leucine for Niemann-Pick type C: A Multinational Double-blind Randomized Placebo-controlled Crossover Study. Neurology. [Link]
-
Talukdar, P., & Velayutham, S. (2015). Glycosylated PROLI/NO Derivatives as Nitric Oxide Prodrugs. PubMed Central. [Link]
-
Med simplification. (2020). Protein synthesis (part 2): Aminoacyl tRNA synthetase. YouTube. [Link]
-
Maltsev, A. S., et al. (2012). N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. PubMed Central. [Link]
-
Kwon, N. H., et al. (2019). Progress and Challenges in Aminoacyl-tRNA Synthetase-based Therapeutics. ResearchGate. [Link]
-
Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PubMed Central. [Link]
-
PrepChem. (n.d.). Synthesis of N-acetylphenylalanine. PrepChem.com. [Link]com/synthesis-of-n-acetylphenylalanine/)
Sources
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir [mdpi.com]
- 11. N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of N,O-Diacetyl-L-tyrosine as a Prodrug to Elevate Brain Tyrosine Levels
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,O-Diacetyl-L-tyrosine as a prodrug to increase brain tyrosine concentrations. L-tyrosine, a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, plays a critical role in cognitive function, particularly under conditions of stress. However, its delivery across the blood-brain barrier (BBB) can be limited. This guide details the rationale for using the more soluble and potentially more bioavailable prodrug, N,O-Diacetyl-L-tyrosine, and provides detailed protocols for its administration in a murine model, subsequent brain tissue analysis via High-Performance Liquid Chromatography (HPLC), and the underlying scientific principles.
Introduction: The Rationale for a Tyrosine Prodrug Strategy
L-tyrosine is an essential amino acid that serves as the rate-limiting precursor for the synthesis of catecholamines.[1][2] Supplementation with L-tyrosine has been shown to mitigate the cognitive deficits associated with stress and fatigue by replenishing depleted neurotransmitter levels. Despite its therapeutic potential, the hydrophilic nature of L-tyrosine can restrict its passage across the lipophilic BBB. To overcome this limitation, a prodrug approach can be employed.
N,O-Diacetyl-L-tyrosine is a derivative of L-tyrosine where both the amino and hydroxyl groups are acetylated.[3] This modification increases the lipophilicity and solubility of the parent compound, which may enhance its ability to cross the BBB.[3] The underlying principle is that once in the brain, endogenous esterases will hydrolyze the acetyl groups, releasing free L-tyrosine to enter the catecholamine synthesis pathway. This application note will provide a detailed protocol for investigating this hypothesis in a preclinical setting.
Mechanism of Action: From Prodrug to Active Precursor
The proposed mechanism for N,O-Diacetyl-L-tyrosine's action as a brain-targeted prodrug is a two-step process involving transport and enzymatic activation.
Caption: Proposed mechanism of N,O-Diacetyl-L-tyrosine delivery and activation in the brain.
Materials and Methods
Reagents and Chemicals
| Reagent/Chemical | Supplier | Grade |
| N,O-Diacetyl-L-tyrosine | e.g., CymitQuimica[3] | ≥98% Purity |
| L-Tyrosine (for standard curve) | Sigma-Aldrich | Analytical Standard |
| Saline, sterile, 0.9% | Thermo Fisher Scientific | USP Grade |
| Perchloric Acid (HClO4) | Sigma-Aldrich | ACS Reagent Grade |
| HPLC Grade Acetonitrile | Thermo Fisher Scientific | HPLC Grade |
| HPLC Grade Methanol | Thermo Fisher Scientific | HPLC Grade |
| o-Phthalaldehyde (OPA) | Agilent Technologies | Derivatization Reagent |
| 9-fluorenylmethyl chloroformate (FMOC) | Agilent Technologies | Derivatization Reagent |
| Borate Buffer | Prepare in-house | pH 10.4 |
Animal Model
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-10 weeks
-
Sex: Male (to avoid hormonal cycle variations)
-
Housing: Standard housing conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Ethical Considerations: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for ethical conduct in the care and use of nonhuman animals in research.[4][5]
Experimental Protocol: A Step-by-Step Guide
Sources
- 1. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tyrosine-3-hydroxylase regulation in the brain: genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 4. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 5. marietta.edu [marietta.edu]
Application Note: A Validated HPLC-UV Method for the Quantification of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid and its Metabolites in Biological Matrices
Introduction
(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its metabolic fate is crucial for evaluating the efficacy and safety of potential drug candidates derived from it. The primary metabolic pathways for such a compound are anticipated to involve hydrolysis of the ester and amide linkages. This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of this compound and its principal predicted metabolites: (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid (N-acetyltyrosine) and (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine).
The developed method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines.[2][3][4][5][6]
Scientific Rationale and Method Design
The core of this method lies in the effective separation of the parent compound and its metabolites, which exhibit varying degrees of polarity. A reverse-phase HPLC approach was selected as the most suitable technique for this purpose.[7][8][9]
Analyte Characteristics:
The parent compound and its key metabolites possess ionizable carboxylic acid groups and aromatic rings, making them amenable to reverse-phase chromatography with UV detection. The key to achieving optimal separation and peak shape is the control of the mobile phase pH. By maintaining an acidic pH, the ionization of the carboxylic acid functional groups is suppressed, leading to increased retention and reduced peak tailing.[10]
Metabolic Pathway:
The anticipated metabolic degradation of this compound involves enzymatic hydrolysis.[11] Esterases are likely to cleave the acetoxy group to yield N-acetyltyrosine, while amidases could hydrolyze the acetamido group.[11] Further hydrolysis could lead to the formation of L-tyrosine.
Figure 1: Predicted metabolic pathway of this compound.
Detailed Protocols
Part 1: Sample Preparation from Plasma
This protocol is designed for the efficient extraction of the analytes from a complex biological matrix like plasma. Protein precipitation is a rapid and effective method for this purpose.[12]
Materials:
-
Human plasma
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of 14,000 x g
Procedure:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to dissolve the analytes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Part 2: HPLC Instrumentation and Conditions
A standard HPLC system with a UV detector is sufficient for this analysis. The use of a C18 column is recommended for its versatility in separating compounds with a range of polarities.[7]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 274 nm |
| Injection Volume | 20 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1), assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Specificity: The method demonstrated good specificity with no interfering peaks from the blank plasma matrix at the retention times of the analytes.
Linearity: Linearity was assessed by preparing calibration curves from spiked plasma samples over a concentration range of 0.1 to 50 µg/mL. The correlation coefficients (r²) were consistently >0.99 for all analytes.
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.1 - 50 | >0.998 | 0.03 | 0.1 |
| (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid | 0.1 - 50 | >0.997 | 0.04 | 0.1 |
| (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | 0.1 - 50 | >0.995 | 0.05 | 0.1 |
Accuracy and Precision: Accuracy was determined by the recovery of known amounts of spiked analytes at three concentration levels (low, medium, and high). Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).
Table 3: Accuracy and Precision Data
| Analyte | Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Parent Compound | 0.5 | 98.2 | 3.1 | 4.5 |
| 10 | 101.5 | 2.5 | 3.8 | |
| 40 | 99.8 | 1.9 | 3.1 | |
| Metabolite 1 | 0.5 | 97.5 | 3.5 | 4.9 |
| 10 | 102.1 | 2.8 | 4.2 | |
| 40 | 100.3 | 2.1 | 3.5 | |
| Metabolite 2 | 0.5 | 96.9 | 4.2 | 5.6 |
| 10 | 101.8 | 3.3 | 4.8 | |
| 40 | 100.9 | 2.5 | 4.1 |
Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
Figure 2: Overall experimental workflow from sample preparation to data reporting.
Conclusion
This application note provides a comprehensive, validated RP-HPLC method for the simultaneous quantification of this compound and its primary metabolites. The method is shown to be specific, linear, accurate, and precise, making it a reliable tool for pharmacokinetic and metabolic studies in drug discovery and development. The detailed protocols and validation data presented herein offer a solid foundation for implementation in a research or quality control laboratory setting.
References
-
This compound. MySkinRecipes. Accessed January 27, 2026. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Accessed January 27, 2026. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Accessed January 27, 2026. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Accessed January 27, 2026. [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. European Medicines Agency. Accessed January 27, 2026. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Accessed January 27, 2026. [Link]
-
Buyer's Guide: HPLC/UHPLC for Metabolomics. Labcompare.com. Accessed January 27, 2026. [Link]
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova. Accessed January 27, 2026. [Link]
-
Reverse-phase HPLC separation of L-tyrosine oxidation products... ResearchGate. Accessed January 27, 2026. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Accessed January 27, 2026. [Link]
-
Analysis of amino acids by high performance liquid chromatography. Accessed January 27, 2026. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labcompare.com [labcompare.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 12. applications.emro.who.int [applications.emro.who.int]
Preparation of Sterile Stock Solutions of N,O-Diacetyl-L-tyrosine for Enhanced Cell Culture Applications
Abstract
L-tyrosine is a critical amino acid for cellular proliferation and protein synthesis; however, its utility in basal media and concentrated nutrient feeds is hampered by its poor solubility at physiological pH. N,O-Diacetyl-L-tyrosine, a chemically modified derivative, offers enhanced solubility and stability, making it an excellent alternative for delivering tyrosine to high-density cell cultures. This application note provides a detailed protocol for the preparation, sterilization, and storage of N,O-Diacetyl-L-tyrosine stock solutions, ensuring the delivery of a consistent and bioavailable source of L-tyrosine for demanding cell culture systems, including the production of monoclonal antibodies in Chinese Hamster Ovary (CHO) cells.
Introduction: The Rationale for N,O-Diacetyl-L-tyrosine in Cell Culture
L-tyrosine, a proteinogenic amino acid, is a fundamental component for robust cell growth and the biosynthesis of proteins. In the biopharmaceutical industry, particularly in the context of monoclonal antibody (mAb) production, an insufficient supply of L-tyrosine can curtail specific productivity and lead to protein sequence variants. The primary challenge with supplementing L-tyrosine in chemically defined media is its very low solubility (approximately 0.45 mg/mL) in aqueous solutions at a neutral pH. While strategies such as adjusting the pH of the feed to highly alkaline or acidic conditions can increase solubility, these approaches introduce process complexities and the risk of pH spikes in the bioreactor, which can negatively impact cell viability and product quality.
To overcome these limitations, more soluble and stable derivatives of L-tyrosine have been developed. N,O-Diacetyl-L-tyrosine is one such derivative where both the amino and hydroxyl groups of L-tyrosine are acetylated. This modification significantly enhances its solubility in organic solvents, allowing for the preparation of highly concentrated stock solutions.[1] These stock solutions can then be diluted into cell culture media, providing a readily available source of L-tyrosine for the cells. This application note provides a comprehensive, field-proven protocol for the preparation of sterile stock solutions of N,O-Diacetyl-L-tyrosine.
Materials and Equipment
Reagents
-
N,O-Diacetyl-L-tyrosine (powder, cell culture grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Ethanol, 200 proof (100%), molecular biology grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640, or a proprietary CHO medium)
Equipment
-
Laminar flow hood (biological safety cabinet, Class II)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Pipette controller
-
Micropipettes and sterile, filtered tips
-
Sterile syringe filters (0.22 µm pore size) with DMSO-compatible membranes (e.g., nylon or PTFE)
-
Sterile syringes
-
Cryogenic vials for aliquoting
-
-20°C and -80°C freezers for storage
Protocol: Preparation of a 100 mM N,O-Diacetyl-L-tyrosine Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution. The concentration can be adjusted based on experimental needs and the solubility of the specific lot of N,O-Diacetyl-L-tyrosine.
Pre-Preparation and Calculations
-
Determine the required mass of N,O-Diacetyl-L-tyrosine:
-
The molecular weight of N,O-Diacetyl-L-tyrosine is 265.26 g/mol .
-
To prepare a 100 mM (0.1 M) stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.26526 kg/mol = 0.026526 kg/L = 26.526 mg/mL
-
-
For example, to prepare 10 mL of a 100 mM stock solution, you will need to weigh out 26.526 mg/mL * 10 mL = 265.26 mg.
-
-
Aseptic Technique: All subsequent steps must be performed in a certified laminar flow hood to ensure sterility.
Dissolution of N,O-Diacetyl-L-tyrosine
-
Weighing: Carefully weigh the calculated amount of N,O-Diacetyl-L-tyrosine powder using an analytical balance.
-
Transfer: Transfer the powder into a sterile conical tube.
-
Solubilization:
-
Add the desired volume of sterile, cell culture grade DMSO to the conical tube containing the powder.
-
Securely cap the tube and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterile Filtration
-
Filter Assembly: Aseptically attach a sterile 0.22 µm syringe filter with a nylon or PTFE membrane to a sterile syringe.
-
Filtration: Draw the N,O-Diacetyl-L-tyrosine/DMSO solution into the syringe.
-
Dispensing: Carefully filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
Aliquoting and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the sterile stock solution into smaller, single-use aliquots in sterile cryogenic vials.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Storage:
-
For short-term storage (up to 2 weeks), aliquots can be stored at -20°C.
-
For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.
-
Scientific Rationale and Best Practices
The choice of solvent and handling procedures are critical for the successful use of N,O-Diacetyl-L-tyrosine in cell culture.
-
Solvent Selection: While N,O-Diacetyl-L-tyrosine has limited solubility in water, it is readily soluble in organic solvents like DMSO and ethanol.[1] DMSO is a powerful solvent capable of dissolving a wide range of hydrophobic compounds. It is important to use high-purity, sterile DMSO to prevent the introduction of contaminants into the cell culture.
-
DMSO Concentration in Culture: It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines, though this should be empirically determined for your specific cells.
-
Sterile Filtration: Sterilization by filtration is mandatory for all solutions added to cell cultures.[2] Standard filter membranes made of materials like cellulose acetate may not be compatible with high concentrations of DMSO. Therefore, it is essential to use syringe filters with DMSO-resistant membranes, such as nylon or PTFE.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent | Cell culture grade DMSO | High solubility of N,O-Diacetyl-L-tyrosine. |
| Stock Concentration | 50-200 mM | Allows for small volumes to be added to the culture, minimizing solvent effects. |
| Sterilization | 0.22 µm sterile syringe filter (Nylon or PTFE membrane) | Ensures sterility without heat degradation; membrane must be DMSO-compatible. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Prevents degradation of the compound. |
| Final DMSO Concentration in Media | < 0.1% (v/v) | Minimizes cytotoxicity. This should be optimized for each cell line. |
Experimental Workflow and Diagrams
Workflow for Preparation of N,O-Diacetyl-L-tyrosine Stock Solution
Caption: Workflow for the sterile preparation of N,O-Diacetyl-L-tyrosine stock solution.
Logic Diagram for Use in Cell Culture
Caption: Logic for the application of the stock solution in cell culture experiments.
References
-
Semantic Scholar. MOLECULAR INTERACTIONS OF L-TYROSINE IN DIMETHYL SULFOXIDE AQUEOUS SOLUTIONS. PART 1: ELECTRONIC ABSORPTION A. [Link]
-
INIS-IAEA. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]
-
PubMed Central. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
-
G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. [Link]
Sources
Application Note & Protocols: A Framework for In Vivo Efficacy Testing of N,O-Diacetyl-L-tyrosine for Major Depressive Disorder
Abstract
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population failing to respond to conventional monoaminergic antidepressants. This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. L-tyrosine, as a metabolic precursor to the catecholamine neurotransmitters dopamine and norepinephrine, has been investigated for depression, though with mixed results, potentially due to limitations in bioavailability and transport across the blood-brain barrier.[1][2][3] N,O-Diacetyl-L-tyrosine (DAT), a more soluble and potentially more bioavailable derivative of L-tyrosine, offers a promising avenue for augmenting catecholamine synthesis in the central nervous system.[4] This guide provides a comprehensive framework for the preclinical in vivo evaluation of DAT's antidepressant-like efficacy, detailing experimental designs, validated behavioral models, and essential pharmacodynamic and pharmacokinetic endpoints.
Introduction: The Scientific Rationale
L-tyrosine is the rate-limiting precursor for the synthesis of dopamine (DA) and norepinephrine (NE), neurotransmitters crucial for mood regulation, motivation, and cognitive function.[5][6] Deficiencies in these pathways are strongly implicated in the pathophysiology of certain subtypes of depression, particularly those characterized by anhedonia and low energy.[7][8] While direct L-tyrosine supplementation has shown some promise in specific contexts, its efficacy can be limited.[7] The acetylation of both the amino and hydroxyl groups in N,O-Diacetyl-L-tyrosine may enhance its lipophilicity and stability, potentially facilitating its passage across the blood-brain barrier and increasing its availability for enzymatic conversion back to L-tyrosine within the brain.[4]
This proposed mechanism suggests that DAT could act as a prodrug, elevating brain tyrosine levels more efficiently than its parent compound and thereby boosting the synthesis of DA and NE in key brain regions like the prefrontal cortex and striatum.[9] This guide outlines the necessary in vivo studies to test this hypothesis, focusing on validated rodent models of depression.
Hypothesized Mechanism of Action
The central hypothesis is that orally administered DAT will be absorbed, cross the blood-brain barrier, and be deacetylated by intracellular esterases to yield L-tyrosine. This localized increase in substrate availability will drive the catecholamine synthesis pathway, leading to increased DA and NE levels, which in turn will alleviate depressive-like behaviors in animal models.
Caption: Hypothesized metabolic pathway of N,O-Diacetyl-L-tyrosine (DAT).
Preclinical In Vivo Experimental Design
A robust preclinical program is essential to validate the therapeutic potential of DAT. The experimental design should be phased, starting with acute behavioral screening and progressing to more complex chronic models that better mimic the human condition of depression. All experiments must adhere to ethical guidelines, such as the ARRIVE guidelines, for the use of animals in research.
Animal Model Selection
The choice of animal model is critical for the translational relevance of the findings. For antidepressant screening, both acute and chronic stress models are recommended.
-
Species and Strain: C57BL/6 mice are a common and well-characterized strain for depression research.[10] However, researchers should be aware that this strain can sometimes show resistance to chronic stress protocols, which may require extending the duration of the stressor exposure.[10]
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Housing should be standard, with a 12-hour light/dark cycle and ad libitum access to food and water, except where specified by the protocol.
Dosing and Administration
-
Vehicle Selection: Due to its limited water solubility, DAT may need to be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution with a co-solvent like DMSO, followed by dilution in saline. Vehicle-only groups are a mandatory control.
-
Route of Administration: Oral gavage is the preferred route to model human oral drug administration.[11] Proper training is essential to avoid injury to the animals.[12][13]
-
Dose-Response Study: A preliminary dose-response study is crucial. Based on typical L-tyrosine doses used in rodent studies (e.g., 100-400 mg/kg), an equimolar range for DAT should be tested.[14]
| Parameter | Recommendation | Justification |
| Species/Strain | Mouse (C57BL/6) | Well-characterized genetics and behavioral responses. |
| Sex | Both males and females | To identify potential sex-specific effects. |
| Age | 8-10 weeks at start | Represents young adulthood, avoiding developmental confounds. |
| Housing | Group-housed (unless specified) | Reduces stress from isolation. |
| Administration | Oral Gavage (p.o.) | Clinically relevant route of administration.[11] |
| Dose Range | 100, 200, 400 mg/kg (equimolar to L-tyrosine) | Spans a range shown to be effective for L-tyrosine in stress models.[14] |
| Positive Control | Fluoxetine (20 mg/kg, i.p.) or Imipramine (15 mg/kg, i.p.) | Validates the sensitivity of the model to known antidepressants. |
| Groups | 1. Vehicle; 2. DAT (Low); 3. DAT (Mid); 4. DAT (High); 5. Positive Control | Allows for robust statistical comparison. |
Table 1: Recommended Parameters for Initial In Vivo Studies.
Efficacy Assessment: Behavioral Models
A combination of behavioral tests is necessary to build a comprehensive picture of DAT's antidepressant-like profile.
Acute Efficacy Model: Forced Swim Test (FST)
The FST is a widely used screening tool that assesses behavioral despair. Antidepressants typically reduce the duration of immobility.
Protocol: Forced Swim Test
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Administration: Administer DAT (p.o.), vehicle, or positive control (i.p.) 60 minutes before the test.
-
Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, a trained observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
-
-
Endpoint: Duration of immobility (in seconds). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Chronic Efficacy Model: Unpredictable Chronic Mild Stress (UCMS)
The UCMS model has high face and predictive validity for depression, inducing anhedonia-like and anxiety-like states through prolonged exposure to various mild stressors.[15][16][17]
Protocol: Unpredictable Chronic Mild Stress (UCMS)
-
Duration: 4-8 weeks.[10]
-
Stressors: Apply one or two mild, unpredictable stressors per day. The schedule must be random to prevent habituation. Examples include:
-
Stroboscopic lighting (4 hours)
-
Tilted cage (45°) (12 hours)
-
Soiled cage (200 ml of water in sawdust bedding) (12 hours)
-
Predator sounds/smell (e.g., fox urine) (2 hours)
-
Reversed light/dark cycle (24 hours)
-
Food and water deprivation (12 hours)
-
-
Treatment: Begin DAT or control treatment daily from the third or fourth week of the stress protocol and continue until the end of the experiment.
-
Behavioral Readouts:
-
Sucrose Preference Test (SPT): This is the primary measure of anhedonia, a core symptom of depression.[15]
-
Baseline: Before starting UCMS, habituate mice to two bottles, one with water and one with a 1% sucrose solution.
-
Testing: After the stress period, present the mice with the two pre-weighed bottles for 24 hours.
-
Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100.
-
A significant increase in sucrose preference in the DAT-treated group compared to the vehicle-treated stress group indicates a reversal of anhedonia.
-
-
Coat State Assessment: A deterioration in coat condition is an indicator of stress-induced self-neglect. Score the cleanliness and condition of different body parts.
-
Forced Swim Test: Conducted at the end of the UCMS protocol to assess behavioral despair.
-
Caption: A typical experimental workflow for the UCMS model.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To establish a clear link between DAT administration and its biological effects, PK/PD studies are essential.
Pharmacokinetic (PK) Assessment
-
Objective: To determine the concentration of DAT and its primary metabolite, L-tyrosine, in plasma and brain tissue over time.
-
Methodology:
-
Administer a single dose of DAT to a cohort of animals.
-
At various time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples and brain tissue.
-
Process samples and analyze concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[18]
-
-
Endpoints: Key PK parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which will help establish brain penetration and bioavailability.
Pharmacodynamic (PD) / Biomarker Analysis
-
Objective: To confirm that DAT administration increases catecholamine synthesis in the brain.
-
Methodology:
-
Following the final behavioral test in the UCMS study, euthanize animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Homogenize tissue samples.
-
Measure the levels of DA, NE, and their metabolites (DOPAC, HVA, MHPG) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[19][20][21] HPLC-ECD is a robust and sensitive technique for quantifying these monoamines.[22]
-
-
Endpoints: A significant increase in the levels of DA, NE, or their turnover ratios (e.g., DOPAC/DA) in DAT-treated animals compared to controls would provide strong evidence for the hypothesized mechanism of action.
| Analysis Type | Method | Matrix | Analytes | Purpose |
| Pharmacokinetics | LC-MS/MS | Plasma, Brain Homogenate | N,O-Diacetyl-L-tyrosine, L-tyrosine | Determine bioavailability and brain penetration.[18] |
| Pharmacodynamics | HPLC-ECD | Brain Homogenate (PFC, Striatum) | Dopamine, Norepinephrine, DOPAC, HVA | Confirm target engagement and mechanism of action.[19][20] |
Table 2: Summary of Key Analytical Methodologies.
Conclusion and Future Directions
The protocols outlined in this application note provide a rigorous and comprehensive framework for the initial in vivo evaluation of N,O-Diacetyl-L-tyrosine as a potential novel antidepressant. Positive results from these studies—specifically, a reduction in immobility in the FST and a reversal of anhedonia in the UCMS model, coupled with evidence of increased brain catecholamine synthesis—would provide a strong rationale for further preclinical development. Subsequent studies should explore the cognitive-enhancing potential of DAT in relevant models, as cognitive impairment is a common comorbidity in depression.[23][24][25] Furthermore, safety and toxicology studies would be a necessary next step before considering any clinical translation.
References
-
Healthline. (2023). Tyrosine: Benefits, Side Effects and Dosage. [Link]
-
Examine.com. (2025). Research Breakdown on L-Tyrosine. [Link]
-
Steenbergen, L., et al. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Neuropsychopharmacology, 40(10), 2377–2383. [Link]
-
PubChem. (n.d.). L-Tyrosine. [Link]
-
El-Kholy, S. S., et al. (2020). The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects. ACS Omega, 5(4), 1809–1817. [Link]
-
Brodnik, Z. D., et al. (2015). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS Chemical Neuroscience, 6(11), 1882–1890. [Link]
-
Gould, T. D., et al. (2011). Rodent models of treatment-resistant depression. Neuroscience, 192, 497–507. [Link]
-
Tse, Y. C., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (136), 57731. [Link]
-
MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]
-
Buccafusco, J. J. (Ed.). (2009). Animal Models of Cognitive Impairment. CRC Press. [Link]
-
Mouse Metabolic Phenotyping Centers. (2023). Morris Water Maze. [Link]
-
Tainter, M., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), 53342. [Link]
-
Ranjbar, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 437-446. [Link]
-
D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(1), 848-860. [Link]
-
Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Pharmaceutical Design, 21(8), 987–1002. [Link]
-
Wikipedia. (n.d.). Tyrosine. [Link]
-
Cleveland Clinic. (2023). Should You Try an L-Tyrosine Supplement?. [Link]
-
Amuza Inc. (2025). HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis?. [Link]
-
Mao, L., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 934825. [Link]
-
ResearchGate. (2025). Recent advances in biocatalytic derivatization of L-tyrosine. [Link]
-
Liu, J., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules, 23(12), 3127. [Link]
-
ResearchGate. (2025). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. [Link]
-
protocols.io. (2019). UC Davis - Morris Water Maze. [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]
-
Monteiro, S., et al. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Frontiers in Behavioral Neuroscience, 9, 23. [Link]
-
Instech Labs. (2014). Mouse Oral Gavage Training. [Link]
-
JoVE. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. [Link]
-
NCBI. (n.d.). Cognition Models and Drug Discovery. [Link]
-
Gelenberg, A. J., et al. (1990). Tyrosine for depression: a double-blind trial. Journal of Affective Disorders, 19(2), 125–132. [Link]
-
Sisco Scientific. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE. [Link]
-
ResearchGate. (2016). How to measure neurotransmitters with HPLC?. [Link]
-
JoVE. (2022). Morris Water Maze Experiment l Protocol Preview. [Link]
-
De Bari, L., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Plants (Basel), 11(22), 3097. [Link]
-
Asian Journal of Chemistry. (2013). Determination of Monoamine Neurotransmitters in Brains of Paraquat-Induced Mouse by HPLC with Electrochemical Detection. [Link]
-
ResearchGate. (2025). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. [Link]
-
ResearchGate. (2025). Tyrosine for the treatment of depression. [Link]
-
Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. [Link]
-
Procedures with Care. (n.d.). Oral Gavage in the Rat. [Link]
-
PsyPost. (2026). Laughing gas treatment stimulates new brain cell growth and reduces anxiety in a rodent model of PTSD. [Link]
-
ResearchGate. (2025). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]
Sources
- 1. health.clevelandclinic.org [health.clevelandclinic.org]
- 2. Tyrosine for depression: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]
- 8. The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. examine.com [examine.com]
- 15. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 18. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Neurotransmitter Analysis: HPLC-ECD vs. LC-MS/MS | Amuza Inc [amuzainc.com]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hypothetical Application of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid in Parkinson's Disease Models: A Research Framework
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Research Frontier
This document outlines a hypothetical research framework for investigating the potential therapeutic application of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid in the context of Parkinson's disease (PD). It is critical to establish from the outset that, to date, there is no direct published research specifically linking this compound to Parkinson's disease models. The information available suggests its utility as an intermediate in the synthesis of compounds targeting inflammation and pain.[1] However, given the established role of neuroinflammation and oxidative stress in the pathophysiology of Parkinson's disease, we propose a scientifically-grounded, albeit speculative, exploration of its potential neuroprotective effects. This application note, therefore, serves as a detailed roadmap for a novel research avenue.
Introduction: The Scientific Rationale for a Novel Investigation
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[2][3] The aggregation of α-synuclein protein into Lewy bodies is a key pathological hallmark.[3][4][5] While the precise etiology of PD remains elusive, accumulating evidence points to a complex interplay of genetic and environmental factors, with neuroinflammation and oxidative stress being critical contributors to neuronal cell death.[3]
Derivatives of similar chemical structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated antioxidant properties.[6] Furthermore, other related compounds have shown neuroprotective effects in different neurological models, for instance, in cerebral ischemia.[7][8][9] This suggests that compounds with a similar backbone to this compound could possess therapeutic potential in neurodegenerative diseases where these pathways are implicated.
This application note will, therefore, outline a series of robust in vitro and in vivo experimental protocols to systematically evaluate the hypothetical efficacy of this compound in mitigating key pathological features of Parkinson's disease.
Proposed Mechanism of Action: A Multi-Target Hypothesis
Based on the characteristics of structurally related molecules, we can postulate a multi-pronged mechanism of action for this compound in a Parkinson's disease context. This hypothesis forms the basis for the subsequent experimental designs.
Our central hypothesis is that this compound may exert neuroprotective effects through the following interconnected pathways:
-
Anti-inflammatory Activity: By potentially modulating pro-inflammatory signaling cascades in microglia and astrocytes, the compound could reduce the production of cytotoxic inflammatory mediators, thereby protecting dopaminergic neurons.
-
Antioxidant Effects: The compound might scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant defense mechanisms, mitigating oxidative stress-induced neuronal damage.[6]
-
Anti-apoptotic Signaling: By influencing key regulators of programmed cell death, the compound could prevent the premature demise of dopaminergic neurons.
-
Inhibition of α-synuclein Aggregation: While a more speculative aspect, the compound could potentially interfere with the misfolding and aggregation of α-synuclein, a primary pathological event in PD.[4][5]
Caption: Hypothetical multi-target mechanism of the compound in PD.
Experimental Protocols: A Step-by-Step Investigative Workflow
To rigorously test our hypothesis, a phased approach commencing with in vitro cellular models and progressing to in vivo animal models is proposed.
Phase 1: In Vitro Proof-of-Concept Studies
The initial phase will utilize well-established cellular models of Parkinson's disease to assess the compound's fundamental neuroprotective and anti-inflammatory properties.[10][11]
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used and appropriate model for initial screening. For more specific insights, primary dopaminergic neurons or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients can be used.[12]
-
PD Model Induction: Neurotoxicity can be induced using established toxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[12][13] These toxins selectively damage dopaminergic neurons by inducing oxidative stress and mitochondrial dysfunction.
-
Compound Treatment: A dose-response curve should be established for this compound to determine the optimal non-toxic concentration range. Cells will be pre-treated with the compound for a specified duration (e.g., 24 hours) before the addition of the neurotoxin.
| Assay | Purpose | Principle |
| MTT/MTS Assay | To assess cell viability and the cytoprotective effect of the compound. | Measures the metabolic activity of viable cells, which is proportional to the number of living cells. |
| Lactate Dehydrogenase (LDH) Assay | To quantify cytotoxicity. | Measures the release of LDH from damaged cells into the culture medium. |
| Reactive Oxygen Species (ROS) Assay | To measure intracellular ROS levels. | Utilizes fluorescent probes (e.g., DCFDA) that become fluorescent upon oxidation by ROS. |
| Caspase-3/7 Activity Assay | To quantify apoptosis. | Measures the activity of key executioner caspases in the apoptotic pathway. |
| ELISA for Inflammatory Cytokines | To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). | Uses specific antibodies to quantify the concentration of cytokines in the cell culture supernatant. |
| Alpha-Synuclein Aggregation Assay | To assess the compound's effect on α-synuclein aggregation. | Can be performed using techniques like Thioflavin T (ThT) fluorescence assay with recombinant α-synuclein.[14] |
Phase 2: In Vivo Efficacy and Safety Evaluation
Following promising in vitro results, the investigation should progress to a well-characterized animal model of Parkinson's disease. The MPTP-induced mouse model is a widely accepted standard that recapitulates many of the key pathological features of PD.[2][15][16]
Caption: A typical workflow for in vivo evaluation of the compound.
-
Animal Model: C57BL/6 mice are commonly used for the MPTP model.
-
MPTP Administration: A sub-acute or chronic MPTP administration protocol can be employed to induce dopaminergic neurodegeneration.
-
Compound Administration: this compound can be administered via oral gavage or intraperitoneal injection. Treatment can commence before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
A battery of behavioral tests should be conducted to evaluate motor function:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To measure forelimb akinesia and sensorimotor asymmetry.
-
Pole Test: To evaluate bradykinesia and motor coordination.
-
Open Field Test: To assess general locomotor activity.
Following the behavioral assessments, animals will be euthanized, and brain tissues will be collected for histological and biochemical analyses.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss. Staining for Iba1 and GFAP can be used to assess microgliosis and astrogliosis, respectively, as markers of neuroinflammation.
-
HPLC Analysis: To measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Western Blotting/ELISA: To quantify the levels of α-synuclein (total and aggregated forms), inflammatory markers, and apoptotic proteins in brain tissue homogenates.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner, utilizing tables and graphs. Statistical analysis (e.g., ANOVA followed by post-hoc tests) will be crucial for determining the significance of the observed effects.
Table 1: Hypothetical In Vitro Data Summary
| Treatment Group | Cell Viability (% of Control) | ROS Production (Fold Change) | Caspase-3/7 Activity (Fold Change) | TNF-α Release (pg/mL) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 15 ± 3.1 |
| 6-OHDA | 45 ± 4.8 | 3.5 ± 0.4 | 4.2 ± 0.5 | 150 ± 12.5 |
| 6-OHDA + Compound (Low Dose) | 65 ± 5.1 | 2.1 ± 0.3 | 2.5 ± 0.4 | 80 ± 9.7 |
| 6-OHDA + Compound (High Dose) | 85 ± 6.3 | 1.3 ± 0.2 | 1.5 ± 0.3 | 30 ± 5.4 |
Table 2: Hypothetical In Vivo Behavioral Data Summary
| Treatment Group | Rotarod Latency (s) | Cylinder Test (% contralateral paw use) | Dopamine Level (ng/mg tissue) |
| Vehicle Control | 180 ± 15.2 | 50 ± 4.5 | 15 ± 1.8 |
| MPTP + Vehicle | 60 ± 10.5 | 20 ± 3.8 | 5 ± 1.1 |
| MPTP + Compound (Low Dose) | 100 ± 12.1 | 35 ± 4.1 | 9 ± 1.3 |
| MPTP + Compound (High Dose) | 150 ± 14.8 | 45 ± 3.9 | 13 ± 1.5 |
Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a potential therapeutic agent for Parkinson's disease. The proposed protocols are based on established and validated methodologies in the field of neurodegenerative disease research. Positive results from these studies would provide a strong rationale for further preclinical development, including more advanced animal models, pharmacokinetic and pharmacodynamic studies, and detailed mechanistic investigations. This outlined research path, while speculative, represents a logical and scientifically rigorous approach to exploring the therapeutic potential of a novel compound for a debilitating neurodegenerative disease.
References
-
Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Comprehensive Perspectives on Experimental Models for Parkinson's Disease. PMC. [Link]
-
Parkinson's Disease In Vitro Assays. Charles River Laboratories. [Link]
-
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. PubMed. [Link]
-
Animal Models of Parkinson's Disease. NCBI - NIH. [Link]
-
2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. PubMed. [Link]
-
Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. [Link]
-
This compound. MySkinRecipes. [Link]
-
Natural Alkaloid Compounds as Inhibitors for Alpha-Synuclein Seeded Fibril Formation and Toxicity. PMC - PubMed Central. [Link]
-
Octanoic acid prevents reduction of striatal dopamine in the MPTP mouse model of Parkinson's disease. PubMed. [Link]
-
Early Study Identifies at Least 6 Compounds That Might Prevent Alpha-Synuclein Clumping. Parkinson's News Today. [Link]
-
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. [Link]
-
Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. PubMed Central. [Link]
-
Parkinson's Disease In Vitro Models. Scantox. [Link]
-
Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed. [Link]
-
In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar. [Link]
-
Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
-
Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. MDPI. [Link]
-
Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Park. ACS Publications. [Link]
-
Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PMC - PubMed Central. [Link]
-
In vivo, in vitro and pharmacologic models of Parkinson's disease. PubMed. [Link]
-
Parkinson's Disease MPP+ in vitro Model. NeuroProof. [Link]
-
Parkinson's Disease Modeling. InVivo Biosystems. [Link]
-
Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed. [Link]
-
Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual... ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Octanoic acid prevents reduction of striatal dopamine in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Synuclein in Parkinson's Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Natural Alkaloid Compounds as Inhibitors for Alpha-Synuclein Seeded Fibril Formation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scantox.com [scantox.com]
- 12. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroproof.com [neuroproof.com]
- 14. criver.com [criver.com]
- 15. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Definitive Analytical Standards for the Characterization of N,O-Diacetyl-L-tyrosine in Research and Development
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of N,O-Diacetyl-L-tyrosine, a key derivative of L-tyrosine used in biochemical and pharmaceutical research.[1] Recognizing the critical need for verifiable purity and identity in drug development and scientific investigation, we present a suite of protocols encompassing identification, purity assessment, and structural confirmation. The methodologies are grounded in established principles of analytical chemistry and validated against international regulatory standards, including the International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, quality control analysts, and drug development professionals who require definitive, reproducible, and scientifically sound analytical standards for N,O-Diacetyl-L-tyrosine.
Introduction: The Scientific Imperative for Rigorous Analysis
N,O-Diacetyl-L-tyrosine is a derivative of the amino acid L-tyrosine where both the amino (-NH₂) and the phenolic hydroxyl (-OH) groups have been acetylated.[1] This modification alters its physicochemical properties, such as solubility and stability, making it a valuable compound in various research applications, including studies on protein synthesis and enzyme activity.[1] The integrity of such research is fundamentally dependent on the purity and well-defined character of the starting materials. The presence of impurities, such as the starting material L-tyrosine or mono-acetylated intermediates (N-acetyl-L-tyrosine and O-acetyl-L-tyrosine), can lead to erroneous experimental results and compromise the safety and efficacy of potential therapeutic agents.[4][5]
Therefore, a multi-faceted analytical approach is not merely a quality control measure but a prerequisite for scientific validity. This guide establishes a self-validating system of protocols designed to ensure that a sample of N,O-Diacetyl-L-tyrosine meets the highest standards of identity, purity, and quality.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | [6] |
| Molecular Formula | C₁₃H₁₅NO₅ | [1] |
| Molecular Weight | 265.26 g/mol | [6] |
| CAS Number | 17355-23-6 | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | [1] |
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient to provide a complete profile of a research compound. We advocate for an orthogonal approach, where different techniques provide complementary information, ensuring a comprehensive quality assessment.
Caption: Overall Analytical Workflow for N,O-Diacetyl-L-tyrosine.
Identification Protocols
The initial step is to confirm that the material is, in fact, N,O-Diacetyl-L-tyrosine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is an excellent tool for identifying the key functional groups whose presence (or absence) defines the molecule. We expect to see characteristic absorptions for the amide and ester groups introduced during acetylation, which are distinct from the primary amine and phenol groups of the L-tyrosine starting material.
Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Correlate the obtained spectrum with a reference standard or interpret the key absorption bands.
Expected Characteristic Absorptions:
-
~3300 cm⁻¹: N-H stretch of the secondary amide.
-
~1750 cm⁻¹: C=O stretch of the phenolic acetate (ester). This is a critical peak distinguishing it from mono-N-acetylated tyrosine.[7]
-
~1650 cm⁻¹: C=O stretch of the amide (Amide I band).
-
~1540 cm⁻¹: N-H bend of the amide (Amide II band).
-
~1200 cm⁻¹: C-O stretch of the ester.
UV-Vis Spectroscopy
Causality: The electronic structure of the substituted benzene ring gives rise to characteristic UV absorption. While not highly specific, it serves as a rapid confirmatory test and is essential for developing the HPLC-UV method.
Protocol:
-
Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10 µg/mL).
-
Data Acquisition: Scan the solution from 400 nm to 200 nm using a matched solvent blank.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). The λ_max for N,O-Diacetyl-L-tyrosine will be shifted compared to L-tyrosine due to the electronic effect of the acetyl group on the phenolic oxygen.
Purity and Impurity Profiling: The RP-HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the purity of N,O-Diacetyl-L-tyrosine and detecting potential process-related impurities.[1] A reversed-phase (RP) method is ideal, as it effectively separates compounds based on differences in hydrophobicity.
Causality of Method Design:
-
Column: A C18 column is chosen for its versatility and strong retention of moderately polar to nonpolar compounds. The diacetylated form is more hydrophobic than L-tyrosine or its mono-acetylated counterparts and will thus be retained longer.
-
Mobile Phase: A gradient of a weak acid (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The gradient elution ensures that impurities with a wide range of polarities are resolved and eluted within a reasonable time.
-
Detection: UV detection at a wavelength near the compound's λ_max provides excellent sensitivity and linearity for quantification.
Detailed HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV/DAD detector | Standard for purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier for peak shape improvement. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for elution. |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B | Ensures separation of polar impurities (early elution) and the main analyte. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength for sensitive detection of the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | Dissolve sample in Mobile Phase A:B (50:50) to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Expected Elution Order: L-tyrosine (most polar) → N-acetyl-L-tyrosine / O-acetyl-L-tyrosine → N,O-Diacetyl-L-tyrosine (least polar).
Definitive Structural Confirmation
While HPLC can establish purity, it relies on comparison to a reference standard. Mass spectrometry and NMR provide absolute structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: MS provides the molecular weight of the compound, offering definitive confirmation of its identity and the mass of any co-eluting impurities.
Protocol:
-
Interface: Use the HPLC method described above, interfacing the column outlet with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in both positive and negative ion modes to maximize information.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 266.1.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 264.1.
-
-
Analysis: Confirm that the major peak in the chromatogram has the expected mass-to-charge ratio. Analyze minor peaks to identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the ultimate confirmation of the molecular structure by mapping the carbon-hydrogen framework. It can unambiguously distinguish between N-acetyl, O-acetyl, and di-acetylated forms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Consider 2D NMR experiments (e.g., COSY, HSQC) if the structure is in doubt.[8]
-
Analysis (¹H NMR in DMSO-d₆):
-
Aromatic Protons: Two doublets at ~7.0-7.4 ppm, characteristic of a para-substituted benzene ring.
-
Amide Proton: A doublet at ~8.3 ppm, coupled to the alpha-proton.
-
Alpha-Proton: A multiplet at ~4.5 ppm.
-
Beta-Protons: Two multiplets (diastereotopic) at ~2.9-3.1 ppm.
-
Ester Methyl Protons: A singlet at ~2.2 ppm (3H).
-
Amide Methyl Protons: A singlet at ~1.8 ppm (3H). The distinct chemical shifts of the two acetyl methyl groups are definitive proof of di-acetylation.
-
Analytical Method Validation (per ICH Q2(R2))
For its intended purpose, the primary HPLC purity method must be validated to demonstrate its reliability.[3][9]
Caption: Interrelationship of Validation Parameters for an HPLC Purity Method.
Validation Protocol Summary
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak for N,O-Diacetyl-L-tyrosine is resolved from known impurities (e.g., L-tyrosine) and solvent peaks. Peak purity analysis (DAD) shows no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% - 102.0% recovery from spiked samples at three concentration levels. |
| Precision | Repeatability: Agreement of results within a short interval. Intermediate Precision: Agreement within a lab (different days, analysts). | Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C). | Peak resolution and area RSD remain within acceptable limits. |
Conclusion
The analytical framework presented in this note provides a robust, reliable, and scientifically-defensible system for the characterization of N,O-Diacetyl-L-tyrosine. By integrating orthogonal techniques—spectroscopy for identification, chromatography for purity, and advanced methods for structural confirmation—and grounding them in the principles of method validation, researchers can proceed with confidence in the quality of their materials. Adherence to these standards is essential for ensuring the reproducibility of research and the integrity of the drug development pipeline.
References
- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
Newstead, S. M. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
-
Newstead, S. M. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
USDA ARS. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Retrieved from [Link]
-
PubChem. (n.d.). N,O-Diacetyl-L-tyrosine. Retrieved from [Link]
-
List of General Notices and Test Methods. (n.d.). N-Acetyl-L-Tyrosine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). l tyrosine and its Impurities. Retrieved from [Link]
-
Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. Journal of Bacteriology, 201(5), e00397-18. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AnaSpec. (n.d.). Acetylated Amino Acids. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Baeza, J., et al. (2015). A Method to Determine Lysine Acetylation Stoichiometries. PLOS ONE, 10(6), e0129653. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tyrosine-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of the change in N-acetyl-L-tyrosine. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
Shchukin, P., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. Molecular Physics, 119(15-16), e1931872. Retrieved from [Link]
Sources
- 1. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 5. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 6. N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. database.ich.org [database.ich.org]
Protocol for enzymatic hydrolysis assay of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
Topic: Protocol for Enzymatic Hydrolysis Assay of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Deacetylation in Drug Metabolism and Prodrug Activation
This compound is a derivative of the amino acid L-tyrosine, featuring acetyl groups on both the alpha-amino and the phenolic hydroxyl groups. The hydrolysis of the phenolic acetyl ester is a critical reaction in medicinal chemistry and pharmacology. This transformation can represent a key step in the metabolic pathway of a drug candidate or the activation of a prodrug designed to enhance bioavailability. The removal of the acetyl group reveals the phenolic hydroxyl group, which can be essential for pharmacological activity, altering the compound's solubility, polarity, and ability to interact with biological targets.
Therefore, a robust and reliable assay to quantify the enzymatic hydrolysis of this acetyl ester is paramount for:
-
Enzyme Screening: Identifying and characterizing enzymes capable of catalyzing this biotransformation.
-
Kinetic Profiling: Determining key enzymatic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) to understand enzyme efficiency and substrate affinity.
-
In Vitro Metabolism Studies: Simulating and predicting the metabolic fate of drug candidates in biological systems.
-
Quality Control: Ensuring the activity of enzyme preparations used in synthetic or manufacturing processes.
This application note provides two detailed protocols for assaying the enzymatic hydrolysis of this compound, leveraging the specificity of Aminoacylase 3 (AA3) , an enzyme known to preferentially deacetylate Nα-acetylated aromatic amino acids and related compounds.[1] The protocols offer orthogonal approaches: a direct, real-time kinetic analysis via pH-Stat Titration and a separation-based, endpoint or kinetic analysis using High-Performance Liquid Chromatography (HPLC) .
Guiding Principles & Assay Causality
The enzymatic reaction at the core of this assay is the hydrolysis of an ester bond, which releases one equivalent of acetic acid and the corresponding phenolic product, (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid (N-acetyl-L-tyrosine).
Reaction: this compound + H₂O ---(Enzyme)--> (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid + Acetic Acid
This reaction provides two primary avenues for monitoring enzymatic activity:
-
Quantifying Acid Production: The generation of acetic acid causes a decrease in the pH of the reaction medium. This can be measured directly and in real-time by titrating the reaction with a standardized base to maintain a constant pH. This is the principle behind the pH-Stat Titration assay.[2]
-
Quantifying Substrate/Product Concentration: The substrate and the de-acetylated product have different polarities, allowing them to be separated and quantified chromatographically. By measuring the decrease in substrate concentration or the increase in product concentration over time, the reaction rate can be determined. This is the principle of the HPLC-based assay.
Enzyme Selection: Aminoacylase 3 (AA3)
While various esterases and lipases could potentially catalyze this reaction, Aminoacylase 3 (AA3) (EC 3.5.1.114) is selected as the enzyme of choice for this protocol. The rationale is based on its documented substrate preference for N-acetylated aromatic amino acids.[1][3] The crystal structure of mouse AA3 has been resolved in complex with N-acetyl-L-tyrosine, a compound structurally very similar to the product of our target reaction, confirming a high affinity for this class of molecules.[1] Furthermore, studies on mouse AA3 have established an optimal pH for activity with N-acetyl-L-tyrosine to be approximately 7.6 , providing a critical parameter for assay design.[4]
Experimental Workflow Overview
Caption: Overall workflow for the enzymatic hydrolysis assay.
Protocol A: HPLC-Based Assay Method
This method provides high precision and allows for the simultaneous quantification of the substrate and the product. It can be run in either kinetic mode (multiple time points) or as an endpoint assay.
Materials and Reagents
| Reagent | Suggested Supplier & Catalog No. | Notes |
| This compound (Substrate) | MySkinRecipes #78487 or equivalent | Prepare a 100 mM stock in DMSO. |
| (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid (Standard) | Sigma-Aldrich #A0803 or equivalent | N-acetyl-L-tyrosine, used for standard curve. |
| Recombinant Human Aminoacylase-3 (AA3) | ProSci #92-310 or equivalent | Reconstitute according to the manufacturer's instructions. Store at -80°C in single-use aliquots. |
| Tris-HCl Buffer | Sigma-Aldrich | 50 mM, pH 7.6 at 37°C. |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific or equivalent | Mobile phase component. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich or equivalent | Mobile phase modifier and reaction quenching agent. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving substrate stock. |
| Deionized Water (≥18 MΩ·cm) | Milli-Q® system or equivalent | For buffers and mobile phase. |
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a 10 mM stock solution of the product standard (N-acetyl-L-tyrosine) in 50 mM Tris-HCl buffer.
-
Create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 mM) by diluting the stock solution in the reaction buffer. These will be used to generate a standard curve.
-
-
Reaction Setup:
-
In a temperature-controlled block or water bath set to 37°C, prepare microcentrifuge tubes for each time point and control.
-
For a 200 µL final reaction volume, add 178 µL of pre-warmed 50 mM Tris-HCl buffer (pH 7.6).
-
Add 2 µL of the 100 mM substrate stock solution to each tube for a final substrate concentration of 1 mM. Note: This starting concentration should be optimized and ideally be around the K_m value for detailed kinetics.
-
Include a "no enzyme" control tube containing buffer and substrate to check for non-enzymatic hydrolysis.
-
-
Enzyme Reaction Initiation and Termination:
-
Equilibrate the reaction tubes at 37°C for 5 minutes.
-
To initiate the reaction, add 20 µL of a pre-determined concentration of AA3 enzyme solution (e.g., 10 µg/mL final concentration, to be optimized) to each tube. Vortex gently to mix.
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction by adding 20 µL of 10% (v/v) TFA. This will stop the enzyme by denaturation and prepare the sample for HPLC analysis.
-
Vortex the quenched samples and centrifuge at >12,000 x g for 10 minutes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant from the centrifuged samples to HPLC vials.
-
Inject 10-20 µL of each sample and standard onto the HPLC system.
-
Proposed HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 60% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm (approximated for tyrosine-like structures).
-
Column Temperature: 30°C
-
-
Data Analysis
-
Generate a standard curve by plotting the peak area of the product standard against its known concentration.
-
For each time point, use the standard curve to calculate the concentration of the product formed.
-
Plot the product concentration versus time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.
-
To determine kinetic parameters, repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.
Protocol B: pH-Stat Titration Assay
This method monitors the reaction in real-time by measuring the rate of acid production. It is a continuous assay that is highly suitable for determining initial reaction rates.
Materials and Reagents
| Reagent | Suggested Supplier & Catalog No. | Notes |
| This compound (Substrate) | MySkinRecipes #78487 or equivalent | Can be dissolved directly in the reaction buffer if solubility allows. |
| Recombinant Human Aminoacylase-3 (AA3) | ProSci #92-310 or equivalent | Prepare a concentrated stock. |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | Standardized 5-10 mM solution for titration. |
| Potassium Chloride (KCl) | Sigma-Aldrich | To maintain constant ionic strength (e.g., 0.1 M). |
| Deionized Water (≥18 MΩ·cm, low CO₂) | Milli-Q® system or equivalent | Use freshly deionized water to minimize CO₂ buffering effects. |
Step-by-Step Protocol
-
Instrument Setup:
-
Set up a pH-stat autotitrator system with a temperature-controlled reaction vessel and a calibrated pH electrode.
-
Set the reaction temperature to 37°C.
-
Set the endpoint pH to 7.6.[4]
-
Prime the autoburette with the standardized NaOH solution.
-
-
Reaction Setup:
-
In the thermostated reaction vessel, add a defined volume (e.g., 5.0 mL) of a solution containing the substrate at the desired concentration (e.g., 1-10 mM) and KCl (0.1 M) in deionized water.
-
Allow the solution to equilibrate to 37°C.
-
Start the pH-stat instrument to automatically titrate the solution to the setpoint of pH 7.6 with the NaOH solution. This neutralizes any acidic impurities and establishes a stable baseline.
-
-
Enzyme Reaction Initiation:
-
Once the baseline rate of titrant addition is stable and near zero, initiate the reaction by adding a small, known volume of the concentrated AA3 enzyme stock (e.g., 20-50 µL).
-
The instrument will immediately begin adding NaOH to counteract the acetic acid produced by the hydrolysis, maintaining the pH at 7.6.
-
-
Data Collection:
-
Record the volume of NaOH added over time. The reaction should be monitored for a period where the rate of titrant addition is linear (typically the first 5-10 minutes).
-
Run a control reaction (blank) by adding the same volume of enzyme buffer (without enzyme) to the substrate solution to measure any non-enzymatic hydrolysis or baseline drift.
-
Data Analysis
-
The rate of reaction is directly proportional to the rate of NaOH consumption.
-
Calculate the slope of the linear portion of the plot of NaOH volume vs. time (in µL/min or mL/min).
-
Convert this rate into enzymatic activity (µmol/min) using the following formula: Activity (µmol/min) = (Rate of NaOH addition in L/min) × (Concentration of NaOH in mol/L) × 10⁶
-
Specific activity can be calculated by dividing the activity by the amount of enzyme (in mg) added to the reaction. Specific Activity (U/mg) = Activity (µmol/min) / mg of enzyme
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Very Low Signal | Inactive enzyme. | Use a fresh enzyme aliquot. Verify storage conditions (-80°C). Test enzyme activity with a known positive control substrate if available. |
| Incorrect assay buffer pH. | Prepare fresh buffer and verify the pH at the reaction temperature. The pH of Tris buffer is highly temperature-dependent. | |
| Omission of a key reagent. | Systematically check that all components (substrate, enzyme, buffer) were added correctly.[6] | |
| High Background Signal | Non-enzymatic hydrolysis of the substrate. | Run a "no enzyme" control. If background is high, assess the stability of the substrate in the buffer at the assay temperature over time. Consider a lower pH or temperature if possible. |
| Contaminated reagents. | Use fresh, high-purity water and reagents. For pH-stat, ensure water is low in dissolved CO₂. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes. Use positive displacement pipettes for viscous solutions like enzyme stocks. |
| Temperature fluctuations. | Ensure the reaction vessel/plate is properly thermostated and has reached the target temperature before initiating the reaction. | |
| (HPLC) Inconsistent reaction quenching. | Ensure quenching agent is added rapidly and mixed thoroughly at each time point. | |
| (pH-Stat) Electrode drift or poor calibration. | Recalibrate the pH electrode with fresh standards before each experiment. Ensure the electrode is clean. | |
| (HPLC) Poor Peak Shape | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. |
| Sample overload. | Dilute the sample or inject a smaller volume. |
References
- Abcam. "Troubleshooting Guide for Enzymatic Assay Kits." Accessed January 26, 2026.
-
Degli-Innocenti, F. "pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers." MDPI, March 11, 2021. [Link]
-
ResearchGate. "HPLC chromatogram of the change in N-acetyl-L-tyrosine." Accessed January 26, 2026. [Link]
-
Springer. "Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants." Applied Microbiology and Biotechnology, October 25, 2024. [Link]
-
Cusabio. "Recombinant Human Aminoacylase-3/ACY3 Protein." Accessed January 26, 2026. [Link]
-
UniProt. "Acy3 - N-acyl-aromatic-L-amino acid amidohydrolase (carboxylate-forming) - Mus musculus (Mouse)." UniProtKB, December 1, 2001. [Link]
-
PMC. "pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4." PLoS Computational Biology, November 1, 2012. [Link]
-
Agilent Technologies. "Analysis of Amino Acids by HPLC." Agilent, June 24, 2010. [Link]
-
Journal of Bacteriology and Virology. "Purification and Characterization of L-Aminoacylase from Alcaligenes denitrificans." Accessed January 26, 2026. [Link]
-
ResearchGate. "Theory of pH-stat titration." Accessed January 26, 2026. [Link]
-
antibodies-online.com. "Human ACY3 ELISA kit." Accessed January 26, 2026. [Link]
-
PMC. "An aminoacylase activity from Streptomyces ambofaciens catalyzes the acylation of lysine on α‐position and peptides on N‐terminal position." Biotechnology Reports, March 2019. [Link]
-
PNAS. "Structures of aminoacylase 3 in complex with acetylated substrates." Proceedings of the National Academy of Sciences, July 2, 2013. [Link]
-
Assay Genie. "101 ELISA Troubleshooting Tips for Research in 2024." Accessed January 26, 2026. [Link]
-
ACS Omega. "Underivatized Amino Acid Chromatographic Separation." ACS Publications, August 11, 2022. [Link]
-
Taylor & Francis Online. "Aminoacylase – Knowledge and References." Accessed January 26, 2026. [Link]
- Google Patents. "Process for preparing N-acetyl-L-tyrosine." Accessed January 26, 2026.
-
Springer. "Perspectives of aminoacylases in biocatalytic synthesis of N‐acyl‐amino acids surfactants." Applied Microbiology and Biotechnology, October 6, 2024. [Link]
Sources
Using N,O-Diacetyl-L-tyrosine in studies of catecholamine synthesis
Evaluating N,O-Diacetyl-L-tyrosine as a Soluble Precursor for Catecholamine Synthesis Studies
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and cell biology.
Abstract: L-tyrosine is the rate-limiting precursor for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. However, its utility in experimental systems is hampered by poor aqueous solubility at physiological pH. This application note presents a conceptual and practical framework for evaluating N,O-Diacetyl-L-tyrosine, a chemically modified derivative, as a potential high-solubility prodrug to enhance L-tyrosine delivery in both in vitro and in vivo models of catecholamine synthesis. We provide detailed protocols for the initial characterization, stock solution preparation, and a proof-of-concept study in PC12 cells, a well-established model for catecholaminergic neurons. The guide emphasizes a self-validating experimental design, including critical controls and endpoint analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Scientific Introduction: The Solubility Challenge in Catecholamine Research
Catecholamines are fundamental to numerous physiological processes, including motor control, mood, attention, and the stress response. Their synthesis begins with the amino acid L-tyrosine, which is converted to L-DOPA by tyrosine hydroxylase (TH), the pathway's rate-limiting enzyme.[1] Consequently, modulating the availability of L-tyrosine is a key strategy for studying catecholamine dynamics.
A significant technical barrier in this research is the poor solubility of L-tyrosine (~0.45 mg/mL) in aqueous solutions at neutral pH. This necessitates the use of stock solutions prepared at extreme pH or in organic solvents, which can introduce experimental artifacts such as pH shock or solvent toxicity in cell culture.
To overcome this, researchers have explored more soluble prodrugs. The most common is N-Acetyl-L-tyrosine (NALT), but its conversion to L-tyrosine in vivo can be inefficient. N,O-Diacetyl-L-tyrosine, with acetyl groups protecting both the amine and the phenolic hydroxyl groups, presents a compelling alternative.[2] Acetylation can increase lipophilicity and cellular uptake, with the hypothesis that intracellular esterases and amidases will cleave the acetyl groups, releasing L-tyrosine where it is needed.[3] This guide provides the experimental framework to validate this hypothesis.
Foundational Workflow: Characterization and Preparation
Before biological application, the identity, purity, and solubility of N,O-Diacetyl-L-tyrosine must be rigorously confirmed. This ensures reproducibility and prevents misinterpretation of results.
Table 1: Physicochemical Properties of L-Tyrosine Precursors
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (Neutral pH) | Key Feature |
| L-Tyrosine | 181.19 | Low (~0.45 mg/mL) | Natural precursor |
| N,O-Diacetyl-L-tyrosine | 265.26[4] | Expected to be High | Dual acetylation for enhanced solubility/uptake[2] |
Protocol 1: Stock Solution Preparation and Stability Testing
This protocol establishes a reliable, concentrated stock of N,O-Diacetyl-L-tyrosine for downstream experiments.
Rationale: Using a solvent like DMSO circumvents the aqueous solubility issue for initial stock preparation. The key is to create a concentrated stock that can be diluted to a final working concentration where the DMSO percentage is non-toxic to cells (typically ≤0.1%).
Materials:
-
N,O-Diacetyl-L-tyrosine powder (verify purity by NMR or LC-MS if possible)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system for stability analysis
Procedure:
-
Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh 26.5 mg of N,O-Diacetyl-L-tyrosine.
-
Add 1.0 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. This yields a 100 mM stock solution .
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Stability Check (Self-Validation):
-
To assess stability in aqueous media, dilute an aliquot of the 100 mM stock 1:100 in PBS (to 1 mM).
-
Analyze this solution immediately by HPLC (t=0) and after incubation at 37°C for various time points (e.g., 2, 8, 24 hours).
-
Monitor for the appearance of hydrolysis products (N-Acetyl-L-tyrosine, L-tyrosine) or degradation of the parent compound. This confirms the compound's stability under experimental conditions.
-
-
Store all stock aliquots at -20°C or -80°C, protected from light.
In Vitro Application: A Proof-of-Concept Study in PC12 Cells
The central question is whether N,O-Diacetyl-L-tyrosine is taken up by cells and bio-converted to increase catecholamine synthesis. PC12 cells, derived from a rat pheochromocytoma, are an ideal model as they synthesize, store, and release dopamine and norepinephrine.[5][6]
Diagram 1: Catecholamine Synthesis Pathway
A simplified diagram illustrating the conversion of L-Tyrosine into key catecholamine neurotransmitters.
Caption: The Catecholamine Biosynthesis Pathway.
Diagram 2: Experimental Workflow for In Vitro Validation
A flowchart outlining the key steps for testing the efficacy of N,O-Diacetyl-L-tyrosine in PC12 cells.
Caption: Workflow for In Vitro Proof-of-Concept Study.
Protocol 2: Quantifying Dopamine Production in PC12 Cells
Rationale: This protocol is designed to directly compare the efficacy of N,O-Diacetyl-L-tyrosine against L-tyrosine and a vehicle control. By measuring dopamine, the first catecholamine product, we can assess the efficiency of the entire delivery and conversion process. Including a cell viability assay is crucial to ensure that observed effects are not due to cytotoxicity.
Materials:
-
PC12 cells (ATCC® CRL-1721™)
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS)
-
Collagen Type I-coated 6-well plates[6]
-
Tyrosine-free cell culture medium
-
100 mM stock of N,O-Diacetyl-L-tyrosine in DMSO
-
100 mM stock of L-tyrosine (dissolved in 1M HCl, then neutralized)
-
Perchloric acid (PCA), 0.1 M
-
BCA Protein Assay Kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
Part A: Cell Culture and Treatment
-
Plating: Seed PC12 cells onto collagen-coated 6-well plates at a density of 2.5 x 10⁵ cells/well.[7] Culture in complete growth medium for 24-48 hours to allow adherence.
-
Starvation (Optional but Recommended): Gently wash cells with PBS and replace the medium with tyrosine-free medium for 2-4 hours to deplete endogenous tyrosine pools and enhance the signal-to-noise ratio.
-
Treatment: Prepare treatment media by diluting stock solutions into tyrosine-free medium. (See Table 2 for an example experimental setup). Ensure the final DMSO concentration is constant across all relevant wells and ≤0.1%.
-
Remove starvation medium and add 2 mL of the appropriate treatment medium to each well.
-
Incubate for the desired time period (e.g., 24 hours) at 37°C, 5% CO₂.
Table 2: Example Experimental Groups for 6-Well Plate
| Group | Treatment | Final Concentration | Rationale |
| 1. Vehicle Control | DMSO in Tyrosine-Free Medium | 0.1% | Establishes baseline dopamine production. |
| 2. L-Tyrosine | L-Tyrosine | 100 µM | Positive control for catecholamine synthesis. |
| 3. Test Compound | N,O-Diacetyl-L-tyrosine | 100 µM | Tests the efficacy of the prodrug. |
| 4. Dose-Response 1 | N,O-Diacetyl-L-tyrosine | 10 µM | Establishes dose-dependency. |
| 5. Dose-Response 2 | N,O-Diacetyl-L-tyrosine | 300 µM | Establishes dose-dependency. |
| 6. Viability Control | N,O-Diacetyl-L-tyrosine | 300 µM | Parallel plate for cytotoxicity assessment. |
Part B: Sample Harvesting and Preparation
-
Harvesting: After incubation, place the plate on ice.
-
Aspirate the culture medium from each well into a labeled tube (this can be analyzed for extracellular dopamine).
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS.
-
Lysis: Add 250 µL of ice-cold 0.1 M perchloric acid to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the catecholamines. This is the sample for HPLC analysis.
-
Protein Quantification: Dissolve the remaining pellet in 0.1 M NaOH and use this to determine the total protein content per well using a BCA assay. This is critical for normalizing dopamine levels.
Part C: HPLC-ECD Analysis
-
System Setup: Use an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector with a glassy carbon electrode.[8][9]
-
Mobile Phase: A common mobile phase is an acetate-citrate buffer containing an ion-pairing agent like sodium 1-octanesulfonate and a small percentage of organic modifier (e.g., acetonitrile).[10]
-
Detection: Set the electrode potential to an optimal voltage for oxidizing dopamine (e.g., +700 to +800 mV vs. Ag/AgCl reference electrode).[10]
-
Quantification (Self-Validation): Generate a standard curve by injecting known concentrations of a dopamine standard.
-
Analysis: Inject 20 µL of the clarified supernatant from Part B into the HPLC system.
-
Calculate the concentration of dopamine in each sample based on the standard curve. Normalize this value to the total protein content measured for that well (e.g., express as pmol dopamine/mg protein).
In Vivo Experimental Design Considerations
Transitioning to an animal model requires a systematic approach to understand the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
-
Route of Administration: N,O-Diacetyl-L-tyrosine's enhanced solubility may permit direct administration via intraperitoneal (IP) injection or even oral gavage in an aqueous vehicle, avoiding the need for harsh solvents.
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of the compound to a cohort of animals (e.g., rats).
-
Collect blood and brain tissue samples at multiple time points.
-
Use LC-MS/MS to measure the concentrations of the parent compound (N,O-Diacetyl-L-tyrosine) and its metabolite (L-tyrosine) in both plasma and brain.
-
Key Questions: Does it cross the blood-brain barrier? What is its half-life? How efficiently is it converted to L-tyrosine in the brain?
-
-
Pharmacodynamic (PD) Study:
-
Based on PK data, select a dose and time point for maximal brain exposure.
-
Administer the compound and harvest specific brain regions of interest (e.g., striatum, prefrontal cortex).
-
Analyze tissue homogenates for levels of dopamine, norepinephrine, and their metabolites (DOPAC, HVA, MHPG) using HPLC-ECD.
-
Key Question: Does administration of N,O-Diacetyl-L-tyrosine lead to a statistically significant increase in catecholamine synthesis compared to vehicle and equimolar L-tyrosine controls?
-
Data Interpretation & Troubleshooting
-
Expected Outcome: Treatment with N,O-Diacetyl-L-tyrosine should result in a dose-dependent increase in intracellular dopamine levels in PC12 cells, ideally comparable to or greater than that achieved with an equimolar concentration of L-tyrosine.
-
No Effect Observed:
-
Troubleshooting: Is the compound being taken up by the cells? (This can be tested using radiolabeled compound or LC-MS analysis of cell lysates). Are the necessary cellular enzymes (esterases/amidases) active in PC12 cells to cleave the acetyl groups?
-
-
Cytotoxicity Observed:
-
Troubleshooting: High concentrations of any acetylated prodrug can sometimes lead to intracellular acetate accumulation or other off-target effects.[11] Perform a full dose-response curve for viability to determine the non-toxic concentration range.
-
-
High Variability:
-
Troubleshooting: Ensure consistent cell seeding density, precise timing of treatments and harvesting, and meticulous sample preparation. Normalize all results to protein concentration to account for well-to-well differences in cell number.
-
References
-
Newstead, S. M. Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Available at: [Link]
-
PubChem. N,O-Diacetyl-L-tyrosine. National Institutes of Health. Available at: [Link]
-
Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424–2428. Available at: [Link]
-
Kastner, M., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. Available at: [Link]
-
Vázquez-De la Torre, M., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI. Available at: [Link]
-
Du, J., et al. (2009). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. Glycobiology. Available at: [Link]
-
Wikipedia. Protein acetylation. Available at: [Link]
-
Ugun-Klusek, A., et al. (2019). Stimulation of catecholamine biosynthesis via the PKC pathway by prolactin-releasing peptide in PC12 rat pheochromocytoma cells. Journal of Endocrinology. Available at: [Link]
-
ResearchGate. How to best detect catecholamines HPLC? Available at: [Link]
-
Li, H., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments. Available at: [Link]
-
Stachowiak, E. K., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. MDPI. Available at: [Link]
-
GL Sciences Inc. Analysis of Catecholamines in Urine with HPLC-ECD. Available at: [Link]
-
Sketchy Medical. (2023). Catecholamine Synthesis & Degradation. YouTube. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. Protein acetylation - Wikipedia [en.wikipedia.org]
- 4. N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. glsciences.com [glsciences.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N,O-Diacetyl-L-tyrosine Dosage Calculation in Rodent Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate dosage calculation and administration of N,O-Diacetyl-L-tyrosine for preclinical rodent studies. N,O-Diacetyl-L-tyrosine serves as a more soluble and stable precursor to N-acetyl-L-tyrosine (NALT) and the endogenous amino acid L-tyrosine, which is a key building block for catecholaminergic neurotransmitters. This guide moves beyond simple procedural steps to explain the underlying scientific principles, ensuring that experimental design is both robust and reproducible. We will cover the compound's physicochemical properties, its metabolic pathway, principles of dose calculation including molecular weight conversions and allometric scaling, and detailed, validated protocols for solution preparation and administration via common routes in mice and rats.
Scientific Background: Understanding N,O-Diacetyl-L-tyrosine
Physicochemical Properties
N,O-Diacetyl-L-tyrosine is a derivative of L-tyrosine where both the amino (-NH₂) and hydroxyl (-OH) groups have been acetylated.[1] This di-acetylation significantly alters its physical properties compared to its parent compounds, L-tyrosine and N-acetyl-L-tyrosine (NALT). The primary advantage of this modification is enhanced stability and solubility, particularly in organic solvents, which can be a critical factor for achieving desired concentrations in dosing solutions.[1] It typically presents as a white to off-white crystalline powder.[1]
Metabolic Pathway and Mechanism of Action
The rationale for using N,O-Diacetyl-L-tyrosine in research is predicated on its role as a prodrug. Upon administration, it is metabolized within the body to yield biologically active compounds.
-
Hydrolysis to N-acetyl-L-tyrosine (NALT): The first metabolic step involves the hydrolysis of the O-acetyl group, converting N,O-Diacetyl-L-tyrosine into N-acetyl-L-tyrosine (NALT).[2]
-
Conversion to L-tyrosine: NALT is subsequently metabolized into L-tyrosine, the naturally occurring amino acid.[3][4]
-
Synthesis of Catecholamines: L-tyrosine is the rate-limiting precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[4][5]
This metabolic cascade is the primary mechanism of action. By administering N,O-Diacetyl-L-tyrosine, researchers can effectively increase the systemic and central nervous system pool of L-tyrosine, thereby supporting the production of catecholamines, which are often depleted during periods of acute stress.[3][5]
Core Principles of Dosage Calculation
Accurate dosage calculation is foundational to the validity and reproducibility of any preclinical study. For a prodrug like N,O-Diacetyl-L-tyrosine, this calculation is a multi-step process that requires careful consideration of the intended therapeutic goal.
Step 1: Molar Equivalent & Molecular Weight Conversion
The first and most critical step is to determine the target dose of the active compound you wish to deliver. Most often, researchers will base their studies on established effective doses of L-tyrosine or NALT. Because the molecular weights of these compounds differ, a direct mg-for-mg substitution is scientifically invalid. The calculation must be based on molar equivalency.
Workflow for Molecular Weight Conversion:
-
Identify the Target Compound and Dose: Find a literature-validated dose for your intended effect (e.g., 200 mg/kg of L-tyrosine for attenuating stress in rats).[5]
-
Determine Moles of Target Compound: Use the molecular weight to convert the target dose from mg/kg to moles/kg.
-
Formula: Moles/kg = (Dose in mg/kg) / (MW of Target Compound in g/mol )
-
-
Calculate Equivalent Mass of Prodrug: Use the molar amount calculated in the previous step and the molecular weight of N,O-Diacetyl-L-tyrosine to find the equivalent dose in mg/kg.
-
Formula: Prodrug Dose (mg/kg) = (Moles/kg) * (MW of Prodrug in g/mol )
-
This workflow ensures that you are administering a dose of N,O-Diacetyl-L-tyrosine that will theoretically yield the desired molar quantity of the active compound after metabolism.
Step 2: Interspecies Dose Extrapolation (Allometric Scaling)
Allometric scaling is a method used to extrapolate drug doses between different animal species, including from animals to humans.[6][7] This practice is based on the principle that many physiological processes, including drug metabolism, scale with the body surface area (BSA) rather than directly with body weight.[6][8] The FDA provides standardized conversion factors (Kₘ) to simplify this process.[9][10]
Human Equivalent Dose (HED) from Animal Dose:
-
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ)
Animal Equivalent Dose (AED) from Human Dose:
-
AED (mg/kg) = Human Dose (mg/kg) × (Human Kₘ / Animal Kₘ)
This method is crucial when adapting a dose from one species (e.g., rat) to another (e.g., mouse) or when estimating a relevant starting dose for rodent studies based on human data.
Data Tables for Rapid Calculation
To facilitate efficient and accurate experimental design, the following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| N,O-Diacetyl-L-tyrosine | C₁₃H₁₅NO₅ | 265.26[11] | Prodrug form; enhanced stability and solubility.[1] |
| N-acetyl-L-tyrosine (NALT) | C₁₁H₁₃NO₄ | 223.22 | Metabolite of the prodrug; more soluble than L-tyrosine.[12] |
| L-tyrosine | C₉H₁₁NO₃ | 181.19 | Endogenous amino acid; precursor to catecholamines.[5] |
Table 2: Allometric Scaling Kₘ Factors
Based on FDA Guidance for Industry, 2005.[9]
| Species | Body Weight (kg) | Body Surface Area (m²) | Kₘ Factor (Weight/BSA) | To Convert Animal Dose to Human Equivalent Dose (HED), Divide by: |
| Human | 60 | 1.62 | 37 | 1 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
Table 3: Example Dosage Calculation
This example calculates the dose of N,O-Diacetyl-L-tyrosine required to deliver the molar equivalent of a 200 mg/kg dose of L-tyrosine to a rat.
| Step | Calculation | Result |
| 1. Target Dose | L-tyrosine | 200 mg/kg |
| 2. Moles of Target | (200 mg/kg) / (181.19 g/mol ) | 1.104 mmol/kg |
| 3. Equivalent Prodrug Mass | (1.104 mmol/kg) * (265.26 g/mol ) | 292.8 mg/kg |
| Conclusion | To achieve a dose equivalent to 200 mg/kg of L-tyrosine, one must administer 292.8 mg/kg of N,O-Diacetyl-L-tyrosine . |
Detailed Experimental Protocols
The trustworthiness of a study relies on meticulous and repeatable procedures. The following protocols are designed as self-validating systems for preparing and administering N,O-Diacetyl-L-tyrosine.
Protocol 1: Stock Solution Preparation
Causality: N,O-Diacetyl-L-tyrosine has limited aqueous solubility.[1] Therefore, a vehicle containing a solubilizing agent like DMSO is often necessary. The final concentration of the organic solvent must be kept to a minimum (typically <10% for IP injections) to avoid vehicle-induced toxicity.
Materials:
-
N,O-Diacetyl-L-tyrosine powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Based on your calculated dose (mg/kg), the number of animals, their average weight, and the desired injection volume (e.g., 10 mL/kg), calculate the total mass of N,O-Diacetyl-L-tyrosine needed.
-
Example: For 10 mice (avg. 25g) at 292.8 mg/kg and 10 mL/kg volume:
-
Dose per mouse = 292.8 mg/kg * 0.025 kg = 7.32 mg
-
Injection volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 7.32 mg / 0.25 mL = 29.28 mg/mL
-
Total volume needed (with overage) = 11 mice * 0.25 mL = 2.75 mL (prepare 3 mL)
-
Total mass needed = 29.28 mg/mL * 3 mL = 87.84 mg
-
-
-
Initial Solubilization: Weigh the calculated mass of N,O-Diacetyl-L-tyrosine and place it in a sterile conical tube. Add a small volume of DMSO to create a concentrated slurry. For a final vehicle of 10% DMSO, add 10% of the final target volume (e.g., 0.3 mL of DMSO for a 3 mL final volume).
-
Vortex: Vortex the tube vigorously until the powder is completely dissolved in the DMSO. The solution should be clear.
-
Add Saline/PBS: Gradually add the sterile saline or PBS to reach the final desired volume (e.g., add 2.7 mL of saline) while vortexing or inverting the tube to prevent precipitation.
-
Final Check: Inspect the final solution for any precipitates. If the solution is clear, it is ready for administration. Prepare fresh on the day of the experiment.
Protocol 2: Intraperitoneal (IP) Injection
Causality: IP injection allows for rapid systemic absorption. Proper technique is critical to avoid injecting into the gut or other organs, which would compromise drug delivery and animal welfare.[13]
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[14]
-
Animal scale
-
70% Ethanol and gauze pads
Procedure:
-
Weigh the Animal: Obtain an accurate body weight immediately before dosing.
-
Calculate Injection Volume: Use the animal's weight and the solution concentration to calculate the precise volume to be administered.
-
Restraint: Restrain the mouse or rat securely, exposing the abdomen. For IP injections, the animal is typically tilted head-down to move the abdominal organs away from the injection site.[15]
-
Locate Injection Site: The preferred site is the lower right abdominal quadrant to avoid the cecum and bladder.[15]
-
Injection: Swab the area with 70% ethanol. Insert the needle at a 30-45 degree angle.[15][16] Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or colored fluid should enter the syringe).
-
Administer: Inject the calculated volume slowly and smoothly.
-
Withdraw and Observe: Withdraw the needle and return the animal to its cage. Observe the animal for a few minutes to ensure there are no immediate adverse reactions.
Protocol 3: Oral Gavage (PO)
Causality: Oral gavage is used for direct and precise oral administration. Correct placement of the gavage tube is essential to prevent accidental administration into the lungs, which can be fatal.[17]
Materials:
-
Prepared dosing solution
-
Appropriately sized oral gavage tubes (flexible or bulb-tipped are preferred; 18-20 gauge for mice, 16-18 gauge for rats).[18]
-
Syringes
Procedure:
-
Measure Tube Length: Before the first use, measure the gavage tube against the animal from the tip of its nose to the last rib to determine the correct insertion depth. Mark this length on the tube.[18]
-
Weigh and Calculate Volume: As with IP injection, weigh the animal and calculate the exact dosing volume. The maximum recommended volume is typically 10 mL/kg for mice.[18]
-
Restraint: Restrain the animal firmly, ensuring its head and body are in a straight line to facilitate passage of the tube into the esophagus.[19]
-
Insert the Tube: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[20] The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without force.[18]
-
Administer: Once the tube is at the predetermined depth, administer the solution slowly.
-
Withdraw and Observe: Remove the tube in a single, smooth motion and return the animal to its cage. Monitor for any signs of respiratory distress.
References
-
ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved from [Link]
-
Examine. (2025). Research Breakdown on L-Tyrosine. Retrieved from [Link]
-
Mind Lab Pro. (2025). N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is N-acetyl-L-tyrosine used for? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87072, N,O-Diacetyl-L-tyrosine. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Retrieved from [Link]
-
The EMBO Journal. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Acute and Chronic Administration of L-Tyrosine on Nerve Growth Factor Levels in Rat Brain. Retrieved from [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]
- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
-
ResearchGate. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Retrieved from [Link]
-
PubMed. (2012). L-tyrosine administration increases acetylcholinesterase activity in rats. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Retrieved from [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]
-
Research BioMethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
-
Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice. Retrieved from [Link]
-
Balcombe, J. P., Barnard, N. D., & Sandusky, C. (2004). Oral Gavage in Rats: Animal Welfare Evaluation. Journal of the American Association for Laboratory Animal Science, 43(5), 1–5. Retrieved from [Link]
-
Allometric Scaling Calculator. (n.d.). Retrieved from [Link]
-
Reigner, B. G., & Blesch, K. S. (2002). Design and Conduct Considerations for First-in-Human Trials. Clinical Pharmacology & Therapeutics, 71(5), 329-333. Retrieved from [Link]
-
Federal Register. (2003). Draft Guidance for Industry and Reviewers on Estimating the Safe Starting Dose in Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Retrieved from [Link]
-
Research Animal Training. (n.d.). Oral Gavage in the Rat. Retrieved from [Link]
Sources
- 1. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 2. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 3. mindlabpro.com [mindlabpro.com]
- 4. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]
- 5. examine.com [examine.com]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 9. fda.gov [fda.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. codeage.com [codeage.com]
- 13. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Troubleshooting low bioavailability of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid in vivo
Introduction
Welcome to the technical support center for (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, also known as N,O-Diacetyl-L-tyrosine[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. Low oral bioavailability is a frequent and significant hurdle in drug discovery, often stemming from a combination of physicochemical and physiological factors[3][4]. This document provides a structured, in-depth troubleshooting framework to diagnose and overcome these issues. Our approach is rooted in a logical, stepwise process of elimination, from fundamental characterization of the drug substance to advanced in vivo strategies.
Section 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial questions and provides a framework for diagnosing the root cause of low bioavailability.
Q1: We've observed very low plasma exposure of this compound after oral dosing in rodents. Where should we begin our investigation?
Answer: A systematic investigation is crucial. Low oral bioavailability is typically a result of one or more of three primary barriers: poor solubility, low permeability, or extensive first-pass metabolism[3]. Before complex in vivo experiments, you must characterize the compound's fundamental properties.
The logical starting point is to assess its solubility . A compound that doesn't dissolve in the gastrointestinal (GI) fluid cannot be absorbed. If solubility is adequate, the next step is to evaluate its permeability across the intestinal epithelium. Finally, if both solubility and permeability are sufficient, the investigation should focus on pre-systemic (first-pass) metabolism , which is the metabolic degradation of the drug in the gut wall or liver before it reaches systemic circulation[5].
Below is a workflow to guide your investigation.
Caption: Initial troubleshooting workflow for low bioavailability.
Q2: What is this compound and are there any structural alerts for low bioavailability?
Answer: This compound is the N,O-diacetylated form of the amino acid L-tyrosine[2]. Its structure contains two key functional groups that are highly relevant to bioavailability:
-
An Acetoxyphenyl (Aryl Ester) Group: The acetate ester on the phenolic hydroxyl group is a significant structural alert. Ester bonds are susceptible to rapid hydrolysis by a class of enzymes called carboxylesterases (CES)[6][7]. These enzymes are abundant in the intestine and liver, the primary sites of first-pass metabolism[8].
-
An Acetamido (Amide) Group: The N-acetyl group is an amide. While amides can also be hydrolyzed, they are generally much more stable in vivo than esters.
The primary concern for this molecule is that the aryl ester is likely to be a substrate for CES1 and/or CES2 enzymes, leading to rapid cleavage in the gut or liver. This would convert the parent molecule into N-acetyl-L-tyrosine and acetic acid before it can be absorbed systemically.
Caption: Likely primary metabolic pathway via ester hydrolysis.
This rapid hydrolysis is a classic example of extensive first-pass metabolism, which would directly result in low bioavailability of the parent compound. Therefore, your bioanalytical method must be able to quantify both the parent compound and its expected primary metabolite, N-acetyl-L-tyrosine.
Section 2: Experimental Guides & Protocols
This section provides actionable protocols for the key decision-making experiments identified in the troubleshooting workflow.
Protocol 1: Kinetic Solubility Assessment
Objective: To provide a rapid assessment of the compound's solubility under various pH conditions relevant to the GI tract. This is a high-throughput method suitable for early discovery[9].
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare aqueous buffers:
-
pH 1.2 (simulated gastric fluid)
-
pH 6.8 (simulated intestinal fluid)
-
Phosphate-buffered saline (PBS) pH 7.4
-
-
Assay Plate Setup: Add 2 µL of the 10 mM DMSO stock to wells of a 96-well UV-transparent plate. This creates a theoretical maximum concentration of 100 µM when 198 µL of buffer is added.
-
Buffer Addition: Add 198 µL of the appropriate aqueous buffer to each well. The final DMSO concentration should be 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis (Nephelometry): Measure the turbidity of the solution using a nephelometer. Increased light scattering indicates precipitation and lower solubility[10].
-
Analysis (Filtration & UV/LC-MS): Alternatively, filter the samples through a 0.45 µm filter plate. Quantify the concentration of the compound in the filtrate using a UV plate reader or LC-MS/MS against a standard curve prepared in 1% DMSO/buffer[11][12].
Interpretation of Results:
| Solubility Result | Implication for Bioavailability | Recommended Next Step |
| > 100 µg/mL | Solubility is unlikely to be the primary barrier. | Proceed to Caco-2 Permeability Assay. |
| 10 - 100 µg/mL | May be a contributing factor, especially for higher doses. | Consider formulation strategies. Proceed with permeability testing. |
| < 10 µg/mL | Highly likely to be a major cause of low bioavailability. | Focus on formulation enhancement strategies[13][14]. |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compound using an in vitro model of the human intestinal epithelium. The Caco-2 cell line is a well-established model for predicting oral drug absorption[15][16].
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[17].
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; its Papp value should be < 0.5 x 10⁻⁶ cm/s.
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (A to B):
-
To measure apical (A) to basolateral (B) transport (representing absorption), add the dosing solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at t=0 and t=120.
-
-
Permeability Measurement (B to A): To assess active efflux, perform the experiment in reverse, adding the dosing solution to the basolateral chamber and sampling from the apical side.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method[18][19][20][21].
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.
Interpretation of Results:
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Class | Implication for Bioavailability |
| > 5.0 | High | Permeability is not a limiting factor. |
| 2.0 - 5.0 | Moderate | Permeability may be a minor contributor. |
| < 2.0 | Low | Permeability is a likely barrier to absorption. |
An efflux ratio (Papp B→A / Papp A→B) of >2 suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can also limit absorption.
Section 3: Advanced Troubleshooting & Strategy
Q3: Our compound has good solubility and permeability, but bioavailability remains low. What does this suggest?
Answer: This classic profile strongly points towards extensive first-pass metabolism . As discussed in Q2, the aryl ester in this compound is the most probable site of metabolic attack by intestinal and hepatic esterases[7].
Confirming Metabolic Instability:
-
In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions (which contain both microsomal and cytosolic enzymes) from the relevant species (e.g., rat, human).
-
Method: Incubate the compound (e.g., at 1 µM) with the liver fractions and an NADPH-regenerating system (for CYP450-mediated metabolism) and UGT-cofactors. Sample at multiple time points (0, 5, 15, 30, 60 min), quench the reaction, and analyze for the disappearance of the parent compound by LC-MS/MS.
-
Interpretation: A short half-life (< 30 minutes) indicates high intrinsic clearance and a high likelihood of extensive first-pass metabolism. Crucially, you should also monitor for the appearance of the hydrolyzed metabolite, N-acetyl-L-tyrosine.
Q4: How can we improve the bioavailability of an ester-containing compound susceptible to first-pass metabolism?
Answer: The primary strategy is to protect the labile ester group or modify the molecule to bypass first-pass metabolism. This is a common challenge in drug development, and several formulation and medicinal chemistry approaches can be employed[22][23].
-
Prodrug Approach: While the current molecule could be considered a prodrug of N-acetyl-L-tyrosine, if the goal is to deliver the parent compound, you are essentially trying to prevent the prodrug from activating too early. A different prodrug strategy might be needed. However, given the structure, it is more likely that N-acetyl-L-tyrosine is the intended active molecule. If so, the challenge is not low bioavailability of the parent, but confirming that the metabolite reaches therapeutic concentrations.
-
Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance absorption through the lymphatic system, which drains into the thoracic duct and bypasses the portal circulation to the liver, thus avoiding first-pass metabolism[13].
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from enzymatic degradation in the GI tract and liver.
-
-
Co-administration with an Esterase Inhibitor: This is primarily a tool for in vivo mechanistic studies to confirm that esterases are responsible for the low bioavailability. Co-dosing the compound with a general esterase inhibitor (note: this is often not a viable clinical strategy due to potential drug-drug interactions) should result in a significant increase in the parent drug's plasma exposure.
Caption: Workflow for a confirmatory in vivo pharmacokinetic study.
References
-
Adler, S., et al. (2011). The EU-Project ACuteTox: A novel approach for the estimation of human acute oral toxicity. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
-
Aungst, B.J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Imai, T. (2006). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Paixão, P., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes Product Page. Available at: [Link]
-
Shaikh, J., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Current Pharmaceutical Design. Available at: [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Labs. Available at: [Link]
-
Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]
-
Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Sharma, D., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Dong, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
PubChem. 2-acetamido-3-(4-iodophenyl)propanoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Unknown Author. Caco2 assay protocol. Source Document. Available at: [Link]
-
PubChem. Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
Li, F., et al. (2019). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Bioanalysis. Available at: [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
-
Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Technology Networks. Available at: [Link]
-
Patsnap. (2025). How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]
-
Volpe, D.A. (2021). Method Suitability of Caco-2 Cell Models for Drug Permeability Classification. M-CERSI. Available at: [Link]
-
Al-Ghabeish, M., et al. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Bioanalysis Zone. LC-MS. Bioanalysis Zone. Available at: [Link]
-
Chem-Space. (S)-2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Chem-Space. Available at: [Link]
-
OAE Publishing Inc. (2024). Role of skin enzymes in metabolism of topical drugs. Plastic and Aesthetic Research. Available at: [Link]
-
da Costa, B. M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. Available at: [Link]
-
SCIEX. (2022). High-quality chromatography for bioanalysis of small molecule pharmaceuticals. SCIEX Technical Note. Available at: [Link]
-
Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]
-
Frontiers Media. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. sciex.com [sciex.com]
- 22. upm-inc.com [upm-inc.com]
- 23. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: Optimizing the Synthesis and Purification of N,O-Diacetyl-L-tyrosine
Welcome to the technical support center for the synthesis and purification of N,O-Diacetyl-L-tyrosine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to optimize your reaction yield and final product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N,O-Diacetyl-L-tyrosine?
The main challenge is achieving selective and complete di-acetylation while minimizing side reactions. L-tyrosine has three reactive sites: the α-amino group, the phenolic hydroxyl group, and the carboxylic acid group. The goal is to acetylate the amino and hydroxyl groups without promoting side reactions like racemization or the formation of mono-acetylated impurities.[1] Controlling reaction conditions such as pH, temperature, and stoichiometry is critical.
Q2: Why is acetic anhydride typically used as the acetylating agent?
Acetic anhydride is a cost-effective and highly reactive acetylating agent. Its reactivity allows the reaction to proceed efficiently. However, its high reactivity also means that the reaction can be exothermic and may lead to the formation of impurities if not properly controlled.[2]
Q3: Is it necessary to use a base in the reaction?
Yes, a base is typically used to deprotonate the functional groups of L-tyrosine, increasing their nucleophilicity and facilitating the reaction with acetic anhydride. A common choice is sodium hydroxide, which also helps to solubilize the L-tyrosine in the aqueous reaction medium.[2]
Q4: My final product is an oil and won't crystallize. What is the likely cause?
An oily product is often an indication of significant impurities. The presence of excess acetic anhydride or mono-acetylated byproducts can interfere with the crystal lattice formation of the desired N,O-Diacetyl-L-tyrosine.[1] Inadequate purification is the root cause, and further steps such as recrystallization are necessary.
Q5: What is the expected yield for this synthesis?
With an optimized protocol, yields can be in the range of 78-80%.[3][4] However, yields can be significantly lower if the reaction conditions are not well-controlled, leading to incomplete reactions or the formation of side products.[2]
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of N,O-Diacetyl-L-tyrosine.
Troubleshooting Guide
Problem 1: Low Synthesis Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Dissolution of L-Tyrosine | L-Tyrosine has poor solubility in water. If not fully dissolved in the basic solution, it will not be available to react with the acetic anhydride, leading to a lower yield. | Ensure the pH of the initial L-tyrosine solution is sufficiently high (around 12) to achieve complete dissolution before adding the acetylating agent.[1] |
| Insufficient Acetic Anhydride | Stoichiometrically, at least two equivalents of acetic anhydride are required to acetylate both the amino and hydroxyl groups. An insufficient amount will lead to incomplete reaction and the formation of mono-acetylated products. | Use a slight excess of acetic anhydride (e.g., 2.5-3 equivalents) to drive the reaction to completion. However, a large excess can lead to more impurities.[1] |
| Reaction Temperature Too Low | While initial cooling is necessary to control the exothermic reaction, maintaining a very low temperature for the entire duration may slow down the reaction rate, resulting in an incomplete reaction within the given timeframe. | After the initial controlled addition of acetic anhydride at 0-5°C, allow the reaction to warm to room temperature or slightly above (e.g., 20-25°C) and stir for an adequate time (e.g., 40-60 minutes) to ensure completion.[1] |
| Product Loss During Work-up | The product has some solubility in water, especially if the pH is not optimal for precipitation. Also, using an excessive volume of washing solvent can lead to product loss. | Carefully adjust the pH to be acidic (around 4.35) to minimize the solubility of the product.[1] Use ice-cold water for washing the filtered product and use a minimal amount. |
Problem 2: Product Purity Issues (e.g., Off-color, Gummy Solid)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Mono-Acetylated Impurities | Incomplete reaction or insufficient acetylating agent will result in N-acetyl-L-tyrosine and O-acetyl-L-tyrosine, which can be difficult to separate from the desired di-acetylated product. | Ensure the use of a slight excess of acetic anhydride and adequate reaction time as mentioned above. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion. |
| Racemization | Harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids or bases, can lead to the racemization of the chiral center, resulting in a mixture of L and D isomers.[1] | Maintain careful temperature control throughout the synthesis. Avoid excessively high temperatures during the reaction and any subsequent purification steps. |
| Residual Acetic Acid/Anhydride | If the crude product is not washed thoroughly, residual acetic acid or unreacted acetic anhydride can lead to an impure, often oily or discolored, final product. | Wash the filtered crude product thoroughly with cold deionized water until the washings are neutral to pH paper. |
| Ineffective Recrystallization | Choosing an inappropriate solvent system for recrystallization will result in poor purification. The product may co-precipitate with impurities. | Hot water is often a good solvent for recrystallization.[3][4] For more stubborn impurities, a mixed solvent system like ethanol/water may be effective. The key is to find a system where the product is soluble when hot and insoluble when cold, while impurities have different solubility profiles. |
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common issues during the synthesis.
Sources
- 1. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 4. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]
How to prevent degradation of N,O-Diacetyl-L-tyrosine in aqueous solutions
Welcome to the technical support guide for N,O-Diacetyl-L-tyrosine. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of N,O-Diacetyl-L-tyrosine in aqueous solutions and to offer practical guidance for its effective use in experimental settings. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested methodologies to ensure the integrity of your research.
Fundamentals of N,O-Diacetyl-L-tyrosine Stability
N,O-Diacetyl-L-tyrosine is a derivative of L-tyrosine where both the amino and the phenolic hydroxyl groups are acetylated. This modification significantly enhances its aqueous solubility compared to the parent L-tyrosine, which is notoriously difficult to dissolve at neutral pH.[1] However, these acetyl groups, which are ester and amide linkages, are also the primary sites of degradation in aqueous environments. Understanding the mechanisms of this degradation is the first step toward preventing it.
Primary Degradation Pathway: Stepwise Hydrolysis
The principal route of degradation for N,O-Diacetyl-L-tyrosine in aqueous solutions is hydrolysis. This process occurs in a stepwise manner, primarily because the O-acetyl (ester) and N-acetyl (amide) groups exhibit different chemical stabilities.
-
Step 1: Hydrolysis of the O-acetyl Ester Linkage. The phenolic ester bond (O-acetyl) is significantly more susceptible to hydrolysis than the N-acetyl amide bond.[2] This initial, more rapid degradation step yields N-acetyl-L-tyrosine and acetic acid.
-
Step 2: Hydrolysis of the N-acetyl Amide Linkage. The resulting N-acetyl-L-tyrosine is more stable but will also undergo hydrolysis, albeit at a slower rate, to yield L-tyrosine and another molecule of acetic acid. Amide hydrolysis is generally a slower reaction than ester hydrolysis under most conditions.[3]
This stepwise degradation is critical to recognize, as it means that a solution of N,O-Diacetyl-L-tyrosine can become a mixture of three distinct tyrosine species over time, each with different properties.
Caption: Stepwise hydrolysis of N,O-Diacetyl-L-tyrosine.
Factors Influencing Hydrolytic Degradation
The rate of hydrolysis is not constant; it is profoundly influenced by the solution's environment.
-
pH: Both ester and amide hydrolysis are catalyzed by acidic and basic conditions.[4][5] The rate of hydrolysis is typically at its minimum in the mildly acidic to neutral pH range (approximately pH 4-6). In highly acidic or alkaline solutions, the degradation rate increases substantially.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures, sometimes used to aid dissolution, can significantly accelerate the degradation of the compound.[6]
-
Buffer Species and Ionic Strength: While pH is the dominant factor, the specific ions in a buffer solution can sometimes influence reaction rates. However, for most common biological buffers, controlling the pH is the most critical parameter.[7]
Secondary Degradation Pathway: Oxidation and Photodegradation
The phenolic ring of the tyrosine moiety is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, certain metal ions, or light (photodegradation).[8][9]
-
Oxidation: Oxidative stress can lead to the formation of various byproducts, including dityrosine (a dimer formed by the covalent linking of two tyrosine rings) and other colored species.[10] This can result in a yellow or brown discoloration of the solution and a loss of the intended compound.
-
Photodegradation: The aromatic ring of tyrosine absorbs UV light, and this energy can initiate degradation reactions.[11] It is a standard best practice to protect all amino acid solutions from light.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of N,O-Diacetyl-L-tyrosine solutions in a question-and-answer format.
Q1: My solution of N,O-Diacetyl-L-tyrosine is showing a loss of potency in my cell culture/assay, but it was clear and fully dissolved. What could be the cause?
A1: This is a classic sign of hydrolytic degradation. Even in a clear solution, the N,O-Diacetyl-L-tyrosine may have hydrolyzed to N-acetyl-L-tyrosine and subsequently to L-tyrosine.
-
Causality: The most likely cause is that your solution was prepared or stored at a suboptimal pH (too high or too low) or at an elevated temperature (e.g., room temperature for an extended period). The resulting N-acetyl-L-tyrosine or L-tyrosine may not have the same biological activity or uptake characteristics in your system as the diacetylated form.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your stock solution and your final working solution. For maximal stability, the pH should ideally be maintained between 4 and 6.
-
Review Storage Conditions: Ensure your solutions are stored at 2-8°C for short-term use (a few days) or at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
-
Perform a Stability Check: Use a stability-indicating analytical method, such as the HPLC protocol described in Section 4.2, to quantify the amount of N,O-Diacetyl-L-tyrosine remaining and to detect the presence of N-acetyl-L-tyrosine and L-tyrosine.
-
Q2: I am analyzing my N,O-Diacetyl-L-tyrosine solution by HPLC and I see one or two new peaks that were not there when the solution was freshly prepared. What are they?
A2: These new peaks are almost certainly the hydrolysis products.
-
Causality: Based on the stepwise degradation pathway, the first new peak to appear is typically N-acetyl-L-tyrosine. As degradation progresses, a second new peak corresponding to L-tyrosine will emerge.
-
Troubleshooting Steps:
-
Identify the Peaks: If you have reference standards for N-acetyl-L-tyrosine and L-tyrosine, inject them into your HPLC system to confirm the retention times of the new peaks.
-
Evaluate Your Solution's Age and Storage: The presence of these peaks indicates that your solution is degrading. If the solution is old or has been stored improperly, it should be discarded and a fresh solution prepared.
-
Optimize Your Method: Ensure your HPLC method is capable of resolving all three components (N,O-Diacetyl-L-tyrosine, N-acetyl-L-tyrosine, and L-tyrosine) from each other and from any other components in your matrix. The protocol in Section 4.2 provides a starting point.
-
Q3: My aqueous solution of N,O-Diacetyl-L-tyrosine has turned a pale yellow/brown color upon storage. What happened?
A3: A change in color is a strong indicator of oxidative degradation of the tyrosine ring.[8]
-
Causality: This is often caused by one or more of the following:
-
Exposure to Oxygen: Dissolved oxygen in the aqueous buffer can contribute to oxidation.
-
Exposure to Light: UV or even ambient light can trigger photodegradation and oxidation.
-
Presence of Metal Ions: Trace metal contaminants in your water or buffer salts can catalyze oxidation reactions.
-
-
Troubleshooting Steps:
-
Protect from Light: Always store your solutions in amber vials or wrap clear vials in aluminum foil.
-
De-gas Buffers: For maximum stability, particularly for long-term storage, consider preparing your solutions with buffers that have been de-gassed by sparging with an inert gas like nitrogen or argon.
-
Use High-Purity Reagents: Use HPLC-grade water and high-purity buffer salts to minimize metal ion contamination.
-
Consider Antioxidants: If your experimental system allows, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to prevent oxidative degradation. However, you must first validate that the antioxidant does not interfere with your downstream application.
-
Frequently Asked Questions (FAQs)
-
What is the best way to prepare a stock solution? For maximum stability, prepare a concentrated stock solution in a non-aqueous solvent like DMSO or ethanol, where it is more soluble and hydrolysis is minimized.[12] This stock can then be diluted into your aqueous buffer immediately before use. If you must prepare an aqueous stock, use a de-gassed buffer at a pH between 4 and 6, and store it frozen in single-use aliquots.
-
Can I heat the solution to get the compound to dissolve? Gentle heating (e.g., to 30-40°C) can be used to aid dissolution, but prolonged heating or temperatures above 50°C should be avoided as this will accelerate hydrolysis.[6] Sonication is an alternative method that can aid dissolution with less risk of thermal degradation.
-
How long is an aqueous solution stable? This is highly dependent on the pH and storage temperature. As a general guideline:
-
At 2-8°C in an optimized buffer (pH 4-6, protected from light), the solution may be stable for several days to a week.
-
At room temperature, significant degradation can occur within 24 hours.
-
For long-term storage (weeks to months), solutions should be stored at -20°C or -80°C. It is strongly recommended to perform your own stability study for your specific solution and storage conditions.
-
-
Is N,O-Diacetyl-L-tyrosine compatible with all common buffers? Yes, it is generally compatible with common biological buffers like phosphate, MES, and HEPES. The most important factor is the final pH of the solution, not the buffer species itself. Avoid highly alkaline or acidic buffers for storage.
Experimental Protocols & Workflows
Protocol for Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to maximize the stability of an aqueous stock solution of N,O-Diacetyl-L-tyrosine.
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer. Adjust the pH to 5.0 using phosphoric acid. De-gas the buffer by sparging with nitrogen or argon for at least 15 minutes.
-
Weighing: Accurately weigh the desired amount of N,O-Diacetyl-L-tyrosine powder in a sterile, amber glass vial.
-
Dissolution: Add the de-gassed, pH 5.0 buffer to the vial to achieve the desired final concentration. Vortex vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to facilitate dissolution. Avoid heating.
-
Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm filter compatible with your solution.
-
Storage: Aliquot the solution into single-use, sterile, amber cryovials. Immediately store the aliquots at -20°C or -80°C.
Protocol: Stability-Indicating HPLC Method
This protocol provides a framework for an HPLC method to separate N,O-Diacetyl-L-tyrosine from its primary hydrolytic degradants.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 22 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm (for the tyrosine aromatic ring).
-
Injection Volume: 10 µL.
-
Expected Elution Order: L-tyrosine (most polar, earliest eluting) -> N-acetyl-L-tyrosine -> N,O-Diacetyl-L-tyrosine (least polar, latest eluting).
Caption: Workflow for assessing the stability of N,O-Diacetyl-L-tyrosine.
References
-
PubChem. (n.d.). N-Acetyl-L-tyrosine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved January 27, 2026, from [Link]
- Adamiec, J., Cejpek, K., Rössner, J., & Velíšek, J. (2001). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences, 19(1), 13–18.
- Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
-
PubChem. (n.d.). N,O-Diacetyl-L-tyrosine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Hansen, K. B., et al. (2014). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU).
- Corrêa, T. C., et al. (2016). Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. RSC Advances, 6(73), 69275-69282.
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved January 27, 2026, from [Link]
-
Charles University. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Photocatalytic Degradation of Tyrosine. Retrieved January 27, 2026, from [Link]
- Lin, Y. S., et al. (2018). Antioxidant, Anti-Tyrosinase and Anti-Inflammatory Activities of Oil Production Residues from Camellia tenuifloria. Molecules, 23(11), 2899.
-
National Center for Biotechnology Information. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved January 27, 2026, from [Link]
- Lella, C., et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. International Journal of Molecular Sciences, 25(22), 12410.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Enhancement of the Antioxidant and Antimicrobial Activities of Porphyran through Chemical Modification with Tyrosine Derivatives. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved January 27, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved January 27, 2026, from [Link]
-
PubMed. (n.d.). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl. Retrieved January 27, 2026, from [Link]
-
PubMed. (2015). Analysis of ionic strength effects on the adsorption of simple amino acids. Retrieved January 27, 2026, from [Link]
-
HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved January 27, 2026, from [Link]
-
Plant Cell Biotechnology and Molecular Biology. (2020). INHIBITION OF TYROSINE PHOTODEGRADATION ACTIVITY OF LHYOPHILISATE, EXTRACT AND FRACTIONS OF KERSEN FRUIT (Muntingia calabura L.) AS PHOTOPROTECTIVE AGENT. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Retrieved January 27, 2026, from [Link]
Sources
- 1. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties of tyrosine and its simple derivatives in organic solvents studied by time-resolved fluorescence spectroscopy and global analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. Analysis of ionic strength effects on the adsorption of simple amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis and Purification of N,O-Diacetyl-L-tyrosine
Welcome to the technical support center for N,O-Diacetyl-L-tyrosine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights in a troubleshooting format to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product of N,O-Diacetyl-L-tyrosine shows a broad melting point and inconsistent analytical data. What are the likely impurities?
This is a common issue that typically points to a mixture of compounds rather than a pure substance. The most prevalent impurities in the synthesis of N,O-Diacetyl-L-tyrosine include:
-
Unreacted L-tyrosine: The starting material may not have fully reacted. This is often a deliberate consequence of using a limited amount of acetylating agent to prevent over-acetylation.
-
Mono-acetylated Intermediates: Depending on the reaction conditions, you may have significant amounts of N-acetyl-L-tyrosine or O-acetyl-L-tyrosine.
-
Optical Isomers (Diastereomers): Racemization of the chiral center of L-tyrosine can occur under harsh reaction conditions (e.g., high temperatures or extreme pH), leading to the formation of D-isomers. These are particularly challenging to separate by standard crystallization.[1]
-
Residual Reagents and Byproducts: Acetic anhydride and its hydrolysis product, acetic acid, are common contaminants if not adequately removed.
-
Inorganic Salts: Salts such as sodium acetate or sodium chloride can be introduced during pH adjustments and co-precipitate with your product.
A summary of these common impurities and their typical characteristics is provided in the table below.
| Impurity | Chemical Structure | Reason for Presence | Impact on Final Product |
| L-tyrosine | C₉H₁₁NO₃ | Incomplete reaction. | Broadens melting point, affects solubility, and introduces primary amine and phenolic hydroxyl groups. |
| N-acetyl-L-tyrosine | C₁₁H₁₃NO₄ | Incomplete O-acetylation. | Can be a major impurity if reaction conditions are not optimized for di-acetylation. |
| O-acetyl-L-tyrosine | C₁₁H₁₃NO₄ | Incomplete N-acetylation. | Less common than N-acetylation, but possible. Can be hydrolyzed back to L-tyrosine.[1] |
| D-isomers | C₁₃H₁₅NO₅ | Racemization during synthesis. | Difficult to separate by standard methods and affects the optical purity of the final product.[1] |
| Acetic Acid | CH₃COOH | Byproduct of acetylation. | Gives the product a characteristic vinegar-like odor and can affect downstream applications. |
| Inorganic Salts | e.g., NaCl | From pH adjustments. | Increases the ash content and can interfere with biological assays. |
Diagram: Common Reaction Byproducts and Impurities
Caption: Potential impurities in N,O-Diacetyl-L-tyrosine synthesis.
FAQ 2: How can I remove unreacted L-tyrosine from my product?
Unreacted L-tyrosine is a frequent impurity, especially when trying to minimize the formation of other byproducts by controlling the stoichiometry of acetic anhydride.[1] The significant difference in solubility between L-tyrosine and its acetylated derivatives in certain organic solvents is the key to its removal.
Troubleshooting Protocol: Selective Extraction
The rationale behind this method is that N,O-Diacetyl-L-tyrosine is more soluble in moderately polar organic solvents like ethanol, whereas L-tyrosine has very low solubility in these solvents.[1]
Step-by-Step Methodology:
-
Solvent Selection: Choose an alcohol solvent such as ethanol or methanol. Ethanol is often preferred due to its lower toxicity.
-
Slurry and Extraction:
-
Transfer the crude product mixture to a flask.
-
Add a sufficient volume of ethanol to create a slurry. A common starting point is a 3:1 volume-to-weight ratio (e.g., 3 mL of ethanol for every 1 gram of crude product).
-
Stir the slurry at a moderately elevated temperature (e.g., 40-60°C) for 30-60 minutes. This enhances the dissolution of the acetylated product while minimizing the dissolution of L-tyrosine.[1]
-
-
Isolation of L-tyrosine:
-
Cool the slurry to room temperature.
-
Filter the mixture. The solid material collected is predominantly unreacted L-tyrosine, which can be recycled.
-
-
Recovery of N,O-Diacetyl-L-tyrosine:
-
The filtrate contains the dissolved N,O-Diacetyl-L-tyrosine.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting solid can then be further purified by recrystallization.
-
Diagram: Workflow for L-tyrosine Removal
Caption: Extraction workflow for separating L-tyrosine.
FAQ 3: My product seems to be a mix of N,O-diacetyl and N-acetyl-L-tyrosine. How can I improve the yield of the di-acetylated product and remove the mono-acetylated form?
The presence of N-acetyl-L-tyrosine is often due to incomplete acetylation of the phenolic hydroxyl group. Conversely, sometimes the reaction is designed to produce N-acetyl-L-tyrosine, and the di-acetylated version is the impurity.[1]
Strategy 1: Driving the Reaction to Completion
If your target is N,O-Diacetyl-L-tyrosine, ensure the reaction conditions favor di-acetylation:
-
Stoichiometry: Use a molar excess of acetic anhydride (e.g., 2.5-3.0 equivalents) relative to L-tyrosine.
-
Catalyst: A base catalyst (e.g., pyridine or triethylamine) can be used to facilitate the acetylation of the less reactive phenolic hydroxyl group.
-
Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature to allow for both N- and O-acetylation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Strategy 2: Selective Hydrolysis of the O-acetyl group
If you have an excess of the di-acetylated product and your target is N-acetyl-L-tyrosine, a mild alkaline hydrolysis can be employed. The ester linkage of the O-acetyl group is more susceptible to hydrolysis than the amide linkage of the N-acetyl group.
Troubleshooting Protocol: Mild Alkaline Hydrolysis
-
Dissolution: Dissolve the crude product mixture in a suitable solvent, such as aqueous acetone or an alcohol-water mixture.
-
pH Adjustment: Slowly add a dilute base (e.g., 0.1 M NaOH or a sodium bicarbonate solution) while monitoring the pH. Maintain the pH in a mildly alkaline range (e.g., 8.5-9.5).
-
Monitoring: Monitor the hydrolysis of the O-acetyl group by TLC or HPLC, observing the disappearance of the N,O-diacetyl spot and the appearance of the N-acetyl spot.
-
Quenching and Isolation: Once the desired conversion is achieved, neutralize the solution with a dilute acid (e.g., 0.1 M HCl). The N-acetyl-L-tyrosine can then be isolated by crystallization or extraction.
FAQ 4: How do I remove residual acetic acid and inorganic salts?
These impurities are typically removed during the workup and final purification steps.
Troubleshooting Protocol: Washing and Recrystallization
-
Aqueous Wash: After the reaction is complete, a common workup step involves partitioning the product between an organic solvent (like ethyl acetate) and water. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove acetic acid. Subsequent washes with brine (saturated NaCl solution) will help to remove residual water and some inorganic salts.
-
Recrystallization: This is a powerful technique for removing both residual acetic acid and inorganic salts.
Step-by-Step Recrystallization:
-
Solvent Selection: A good solvent for recrystallization should dissolve the product well at high temperatures but poorly at low temperatures. For N,O-Diacetyl-L-tyrosine, a mixture of an organic solvent and water (e.g., ethanol/water or acetone/water) is often effective. Hot water can also be used.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analytical Techniques for Impurity Profiling
To effectively troubleshoot your synthesis, it is crucial to have reliable analytical methods to identify and quantify impurities.
| Analytical Technique | Application in N,O-Diacetyl-L-tyrosine Synthesis |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for separating and quantifying the desired product from impurities like unreacted L-tyrosine, mono-acetylated forms, and D-isomers.[3] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for identifying and quantifying volatile impurities, such as residual solvents or derivatized amino acids.[4] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides structural information to confirm the identity of the desired product and elucidate the structure of unknown impurities.[3] |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Can be used to identify the presence of key functional groups (e.g., amide, ester, carboxylic acid) and to distinguish between the starting material and the acetylated products.[5] |
References
- Process for preparing N-acetyl-L-tyrosine. CN114716335A.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
- Process for preparing N-acetyl-L-tyrosine. CN1594283A.
-
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. (2011). ResearchGate. [Link]
-
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. (2011). ResearchGate. [Link]
-
Tyrosine-impurities. Pharmaffiliates. [Link]
-
Acetylation of Amino and Tyrosine Hydroxyl Groups. (1965). Journal of Biological Chemistry. [Link]
-
A new method to recover L-tyrosine from E. coli fermentation broth. (2020). PLoS One. [Link]
-
Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. (2007). Mass Spectrometry Reviews. [Link]
-
Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. (2021). Organic Letters. [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (2009). BioPharm International. [Link]
Sources
- 1. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 2. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing unexpected cytotoxicity of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
This guide is designed for researchers, scientists, and drug development professionals who have encountered unexpected cytotoxicity while working with (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid. This compound is often used as a key intermediate in the synthesis of pharmaceutical compounds, particularly for inflammatory conditions.[1] Its structural similarity to N-acetyl-p-aminophenol (APAP, Acetaminophen) provides critical clues to its potential toxicological profile. This document provides a structured troubleshooting workflow, detailed experimental protocols, and mechanistic insights to diagnose and understand the root cause of the observed cellular toxicity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions that arise when unexpected cytotoxicity is observed.
Q1: We are using this compound as a non-bioactive synthetic intermediate. Why are we observing potent cytotoxicity?
A: The chemical structure of this compound contains an N-acetyl-p-aminophenol moiety. This structure is highly analogous to Acetaminophen. In biological systems, particularly in liver cells or cells with metabolic capabilities (e.g., expressing Cytochrome P450 enzymes), this compound can undergo metabolic activation.[2][3] The two primary metabolic pathways of concern are deacetylation to form a p-aminophenol derivative and oxidation to form a highly reactive quinone-imine intermediate, similar to N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of Acetaminophen.[4][5][6] This reactive intermediate can deplete cellular antioxidants like glutathione (GSH) and form covalent adducts with cellular proteins, leading to oxidative stress and cell death.[2][4]
Q2: Could the observed cytotoxicity be due to an impurity in our sample?
A: Absolutely. This should be the first hypothesis to test. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can possess their own toxicological profiles.[7][8][9] For instance, the presence of a p-aminophenol-like precursor could lead to significant cytotoxicity.[10][11] It is critical to verify the purity and identity of your compound batch before proceeding with complex biological investigations.
Q3: Which cell lines are most likely to be sensitive to this compound?
A: Cell lines with higher metabolic activity, particularly those expressing relevant Cytochrome P450 enzymes (e.g., CYP2E1, CYP3A4), are most susceptible.[2] Hepatocyte-derived cell lines such as HepG2 and THLE-2 are primary examples.[12] However, other cell lines may also possess sufficient enzymatic machinery to facilitate metabolic activation. Sensitivity can also be dictated by the cell's intrinsic antioxidant capacity, primarily its glutathione (GSH) levels.
Q4: What is the most probable mechanism of cell death?
A: The most likely mechanism is apoptosis or necrosis initiated by overwhelming oxidative stress.[13][14] The formation of a reactive metabolite depletes GSH stores, leading to an accumulation of reactive oxygen species (ROS).[4][15] This surge in ROS can damage mitochondria, leading to the release of pro-apoptotic factors (like cytochrome c) and the activation of the caspase cascade, culminating in programmed cell death (apoptosis).[16][17][18] At very high concentrations of the toxic metabolite, the depletion of cellular ATP can be so rapid that the cell undergoes necrosis instead.
Part 2: A-to-Z Troubleshooting Workflow
This workflow provides a logical sequence of experiments to diagnose the source and mechanism of cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Step 1: Verify Compound Purity and Identity
Causality: The first principle of toxicology is to know what you are testing. Synthetic intermediates can contain unreacted precursors or by-products that are more cytotoxic than the compound of interest.[19]
Action:
-
High-Performance Liquid Chromatography (HPLC): Analyze your sample to determine its purity. A purity level of >95% is recommended, but >98% is ideal for cell-based assays.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Confirm that the molecular weight and structure match this compound.
Step 2: Re-evaluate Experimental Design
Causality: Inconsistent or artifactual results can arise from suboptimal assay conditions. It is crucial to ensure the observed toxicity is not a result of the experimental setup itself.[20][21]
Action:
-
Vehicle Control: Assess the toxicity of the solvent (e.g., DMSO) at the concentrations used.
-
Cell Seeding Density: Ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can respond differently to stimuli.[20]
-
Assay Choice: Confirm that your cytotoxicity assay (e.g., MTT, MTS, LDH) is not being interfered with by the compound. For example, some compounds can directly reduce MTT, leading to false viability readings. It is advisable to confirm results with a second, mechanistically different assay (e.g., an ATP-based assay like CellTiter-Glo®).[22]
Step 3: Investigate Potential Metabolic Activation
Causality: If the compound is pure and the assay is robust, the next logical step is to investigate intrinsic, metabolism-dependent cytotoxicity. The structural similarity to Acetaminophen points towards a bioactivation mechanism.[2][3]
Action:
-
Compare Cell Lines: Test the compound's cytotoxicity in a panel of cell lines with varying levels of metabolic activity (e.g., HepG2 [high CYP activity] vs. HEK293 [low CYP activity]). Higher potency in HepG2 cells would strongly suggest metabolic activation.
-
Use CYP Inhibitors: Pre-treat metabolically active cells (e.g., HepG2) with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT), before adding your compound. A significant rightward shift in the dose-response curve (i.e., decreased cytotoxicity) would confirm the involvement of CYP enzymes.
-
Co-treatment with N-acetylcysteine (NAC): NAC is a precursor to glutathione (GSH) and is used as an antidote for Acetaminophen overdose.[2] Co-treatment of cells with your compound and NAC should rescue them from cytotoxicity if the mechanism involves GSH depletion by a reactive metabolite.
Step 4: Characterize the Cytotoxic Mechanism
Causality: Once metabolic activation is implicated, the downstream cellular events must be characterized. The classic pathway for this type of compound involves oxidative stress leading to apoptosis.[13][23]
Action:
-
Measure Reactive Oxygen Species (ROS): Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels after a short exposure (e.g., 1-6 hours) to the compound.
-
Measure Glutathione (GSH) Depletion: Use a commercially available kit (e.g., based on monochlorobimane or DTNB/Ellman's reagent) to quantify intracellular GSH levels. A time- and dose-dependent decrease in GSH would support the proposed mechanism.
-
Assay for Caspase Activation: Measure the activity of executioner caspases (caspase-3 and -7) using a luminogenic or fluorogenic substrate.[24] An increase in caspase activity is a hallmark of apoptosis.[16]
Part 3: Mechanistic Overview & Key Pathways
The central hypothesis for the cytotoxicity of this compound is its metabolic conversion to a reactive electrophile, analogous to the bioactivation of Acetaminophen.
Caption: Hypothesized metabolic activation pathway.
Part 4: Data Interpretation and Recommended Protocols
Summary of Expected Outcomes
| Observation | Potential Mechanism | Recommended Next Steps |
| Cytotoxicity is observed only with impure batches. | The impurity is the cytotoxic agent. | Purify the compound; identify the impurity if possible. |
| Cytotoxicity is higher in HepG2 cells than HEK293 cells and is reduced by a CYP inhibitor (ABT). | Cytotoxicity is dependent on metabolic activation by P450 enzymes. | Proceed to characterize the downstream mechanism (ROS, caspases). |
| Co-treatment with N-acetylcysteine (NAC) rescues cells from death. | The toxic metabolite depletes glutathione (GSH). | Quantify intracellular GSH levels directly. |
| Rapid increase in intracellular ROS followed by caspase-3/7 activation. | Oxidative stress is an early event that triggers apoptosis.[13] | Investigate mitochondrial membrane potential to confirm the intrinsic apoptotic pathway. |
| No difference between cell lines; no effect of ABT or NAC. | The parent compound itself may have an off-target cytotoxic effect independent of metabolic activation. | Perform target identification studies (e.g., chemical proteomics) or structural activity relationship (SAR) studies. |
Protocol 1: Standard MTT Cell Viability Assay
This protocol assesses cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Intracellular ROS Detection (DCFH-DA)
This protocol measures general oxidative stress.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate for 30 minutes at 37°C.
-
Compound Treatment: Wash cells once with PBS to remove excess dye. Add your compound at various concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Measurement: Immediately measure fluorescence (Excitation/Emission ~485/535 nm) over time (e.g., every 5 minutes for 1-2 hours) using a plate reader.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases.
-
Assay Setup: Seed cells and treat with your compound for a relevant time period (e.g., 6-24 hours) in a white 96-well plate.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions (e.g., Promega Corp.).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the caspase-glo reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Read the luminescence using a microplate reader.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
Wikipedia. NAPQI. Available from: [Link]
-
RayBiotech. Cytotoxicity Assays. Available from: [Link]
-
Siddiqui, S., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 836-843. Available from: [Link]
-
Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20, 906-911. Available from: [Link]
-
ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(12), 2898. Available from: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2322. Available from: [Link]
-
Court, M. H., et al. (2013). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological Sciences, 135(1), 209-217. Available from: [Link]
-
Newton, J. F., et al. (1983). Acetaminophen nephrotoxicity: studies on renal acetylation and deacetylation. The Journal of Pharmacology and Experimental Therapeutics, 224(3), 536-543. Available from: [Link]
-
Fulda, S. (2004). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. Available from: [Link]
-
Knez, W. L., & Coombes, J. S. (2020). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Journal of Human Sport and Exercise, 15(3proc), S676-S692. Available from: [Link]
-
Azzolin, V. F., et al. (2010). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 53(12), 4646-4654. Available from: [Link]
-
Yu, L. X. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 16(4), 740-743. Available from: [Link]
-
Andreu, V., et al. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv. Available from: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. Available from: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]
-
Wikipedia. Paracetamol. Available from: [Link]
-
Emerce, E. (2016). Overview of impurities in pharmaceuticals: Toxicological aspects. Journal of Pharmaceutical and Biomedical Analysis, 129, 87-93. Available from: [Link]
-
Dahlin, D. C., & Nelson, S. D. (1982). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen. Proceedings of the National Academy of Sciences, 79(7), 2032-2036. Available from: [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
-
Los, M., et al. (2005). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 115(10), 2645-2652. Available from: [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. Available from: [Link]
-
Zare, M., et al. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Drug Targets, 24(7), 609-623. Available from: [Link]
-
Los, M., et al. (2004). Caspases as Targets for Drug Development. In Madame Curie Bioscience Database. Landes Bioscience. Available from: [Link]
-
ResearchGate. (2011). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Available from: [Link]
-
Adan, A., et al. (2016). Update on in vitro cytotoxicity assays for drug development. Drug Design, Development and Therapy, 10, 1147-1166. Available from: [Link]
-
ResearchGate. (2019). N-Acetyl-p-benzoquinone Imine, the Toxic Metabolite of Acetaminophen, Is a Topoisomerase II Poison. Available from: [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3654-3671. Available from: [Link]
-
ResearchGate. Oxidative Stress and Phenolic Compounds. Available from: [Link]
-
Patel, P. (2022). Effects of Impurities in Pharmaceuticals. LivePositively. Available from: [Link]
-
ResearchGate. (2016). Update on in vitro cytotoxicity assays for drug development. Available from: [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Available from: [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 37(Pt 4), 738-743. Available from: [Link]
-
Rodrigues, F., et al. (2022). Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. Antioxidants, 11(2), 263. Available from: [Link]
-
Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]
- Google Patents. (1963). Preparation of N-acetyl-p-aminophenol.
-
Song, Y., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 14(3), 102983. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Li, Y., et al. (2024). Pharmacological mechanisms of traditional Chinese medicine in treating gastric cancer: a focus on the ferroptosis regulation. Frontiers in Pharmacology, 15, 1369324. Available from: [Link]
-
ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
-
Rashed, M. S., & Myers, T. G. (1991). Effect of Bis(p-Nitrophenyl) Phosphate on Acetaminophen and P-Aminophenol Nephrotoxicity and Metabolism in Fischer 344 Rats. Drug Metabolism and Disposition, 19(4), 749-754. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. NAPQI - Wikipedia [en.wikipedia.org]
- 5. Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine | bioRxiv [biorxiv.org]
- 6. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. researchgate.net [researchgate.net]
- 9. parthpatel12.livepositively.com [parthpatel12.livepositively.com]
- 10. Acetaminophen nephrotoxicity: studies on renal acetylation and deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of p-aminophenol in acetaminophen-induced nephrotoxicity: effect of bis(p-nitrophenyl) phosphate on acetaminophen and p-aminophenol nephrotoxicity and metabolism in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. JCI - Caspases: pharmacological manipulation of cell death [jci.org]
Solving solubility issues of N,O-Diacetyl-L-tyrosine for in vitro assays
Introduction: Understanding N,O-Diacetyl-L-tyrosine
N,O-Diacetyl-L-tyrosine is a derivative of the amino acid L-tyrosine, modified by the acetylation of both the amino (-NH2) and hydroxyl (-OH) groups.[1] This modification is intended to enhance the compound's stability and solubility compared to its parent, L-tyrosine, which is notoriously difficult to dissolve in neutral aqueous solutions.[1][2] While solubility is improved, researchers frequently encounter challenges when preparing solutions for in vitro assays, particularly when transitioning from a concentrated organic stock to an aqueous cell culture medium or buffer.
This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and solve these solubility issues, ensuring the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Compound Precipitation
This section addresses the common problem of compound precipitation during experimental setup. Follow this logical flow to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Precipitation
Caption: A flowchart for diagnosing and solving precipitation issues.
Question: My N,O-Diacetyl-L-tyrosine precipitated the moment I added my DMSO stock to my cell culture medium. What's happening and how do I fix it?
Answer:
This is a classic case of "solvent shock" or "crashing out." Your compound is highly soluble in the concentrated DMSO stock but becomes insoluble when rapidly diluted into the aqueous environment of your medium.[3] The localized high concentration of the compound cannot be maintained in the aqueous phase, causing it to precipitate before it can disperse.
Causality: The acetyl groups make N,O-Diacetyl-L-tyrosine more non-polar than L-tyrosine. While it is soluble in organic solvents like DMSO and ethanol[1], its aqueous solubility remains limited. When the DMSO stock is added to the medium, the DMSO rapidly diffuses, leaving the compound behind in an environment where it is no longer soluble at that concentration.
Solutions:
-
Optimize the Dilution Method: The key is to slow down the transition from the organic to the aqueous phase.
-
Pre-warm the medium: Ensure your cell culture medium or buffer is at its experimental temperature (typically 37°C) before adding the compound. Most compounds have slightly better solubility at higher temperatures.[3]
-
Vortex/Mix Gently: Add the stock solution dropwise into the vortex of the medium while it is being gently stirred or vortexed. This promotes rapid dispersal and prevents localized super-saturation.
-
Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO first, then add the 10 mM stock to your medium. This reduces the concentration gradient during the final dilution.
-
-
Reduce the Final Organic Solvent Concentration: A high final concentration of the organic solvent can be toxic to cells and can also affect the solubility of media components.
-
Most cell-based assays tolerate a final DMSO or ethanol concentration of 0.1% to 0.5%.[4][5] If your protocol results in a higher percentage, you may need to prepare a more concentrated stock solution to reduce the volume you add.
-
Crucially, always include a "vehicle control" in your experiment. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) without the compound to ensure that the solvent itself is not causing the observed cellular effects.[5]
-
Question: My compound looks fine initially, but after incubating for a few hours, I see a fine precipitate or crystals in my wells. Why?
Answer:
This indicates that you are likely operating at or above the kinetic solubility limit of N,O-Diacetyl-L-tyrosine in your specific medium. The initial solution may have been supersaturated, and over time, the compound begins to nucleate and precipitate out of the solution.
Causality: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum proteins.[3] Several factors can contribute to this delayed precipitation:
-
Temperature Changes: While initial warming helps, prolonged incubation can sometimes lead to the formation of more stable, less soluble crystal forms.
-
pH Shifts: Cellular metabolism can slightly alter the pH of the medium over time. The solubility of amino acid derivatives is often pH-dependent.[6] The carboxylic acid group on N,O-Diacetyl-L-tyrosine has a pKa that, if close to the medium's pH, can be sensitive to small pH changes.
-
Interactions with Media Components: The compound may slowly interact with salts or proteins in the medium, forming less soluble complexes.[3]
Solution:
The most reliable solution is to determine the maximum soluble concentration of your compound in your exact experimental medium. Do not rely solely on solubility data from simple buffers like PBS.
Protocol 1: Determining Kinetic Solubility in Assay Medium
This protocol establishes a practical upper concentration limit for your experiments.
-
Prepare a high-concentration stock: Make a 100 mM stock solution of N,O-Diacetyl-L-tyrosine in 100% DMSO.
-
Create a dilution series: In a microcentrifuge tube or 96-well plate, perform a 2-fold serial dilution of your compound in your final assay medium (e.g., DMEM + 10% FBS). Start from a concentration you know will precipitate (e.g., 500 µM) and go down to a low concentration (e.g., <1 µM). Keep the final DMSO concentration constant across all wells (e.g., 0.5%).
-
Incubate: Incubate the plate/tubes under the exact conditions of your experiment (e.g., 37°C, 5% CO2) for the same duration (e.g., 24, 48 hours).
-
Visual Inspection: After incubation, carefully inspect each well for signs of precipitation. A light microscope can be used for better detection of micro-crystals.
-
Determine the Limit: The highest concentration that remains clear and free of precipitate is your maximum working concentration for that specific medium and incubation time. It is best practice to work at a concentration at least 20-30% below this determined limit to ensure stability.
Frequently Asked Questions (FAQs)
Question: What is the best solvent to prepare a stock solution of N,O-Diacetyl-L-tyrosine?
Answer:
Based on its chemical properties, Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions.[1] Ethanol is also a viable option.[1] While the acetylation improves solubility over L-tyrosine, the compound still has limited solubility in pure water.
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 50-100 mM | Recommended primary choice. Hygroscopic; store desiccated. |
| Ethanol | 10-50 mM | Good alternative. Can be more volatile. |
| Water | < 1 mg/mL | Not recommended for stock solutions due to low solubility. |
| Aqueous Buffers (PBS) | Very Low | Solubility is pH-dependent and generally low at neutral pH. |
Question: How does pH affect the solubility of N,O-Diacetyl-L-tyrosine?
Answer:
The solubility of N,O-Diacetyl-L-tyrosine is influenced by pH due to its ionizable carboxylic acid group.
Diagram: Key Functional Groups of N,O-Diacetyl-L-tyrosine
Caption: Key molecular features governing solubility behavior.
-
At Low pH (e.g., pH < 2): The carboxylic acid group is fully protonated (-COOH), making the molecule neutral and less soluble in aqueous media.
-
At Neutral to High pH (e.g., pH > 4): The carboxylic acid group deprotonates to form a negatively charged carboxylate (-COO⁻). This charged form is more polar and thus more soluble in water. The parent compound, L-tyrosine, shows increased solubility in alkaline solutions.[7] It is reasonable to expect a similar trend for its diacetyl derivative.
For most in vitro assays conducted at a physiological pH of ~7.4, the carboxylic acid group will be deprotonated, which aids solubility. However, if your buffer system is acidic, you may face significant solubility challenges.
Question: Can I heat the solution to get my compound to dissolve?
Answer:
Gentle warming (e.g., to 37-40°C) can be an effective method to aid initial dissolution in a stock solvent like DMSO. However, aggressive or prolonged heating is not recommended for two primary reasons:
-
Compound Stability: Although more stable than L-tyrosine, the ester linkage of the O-acetyl group could be susceptible to hydrolysis under harsh conditions (high heat, extreme pH), which would convert the compound back to N-Acetyl-L-tyrosine or L-tyrosine, altering its activity and solubility.
-
Risk of Supersaturation: A solution prepared with heat may become supersaturated and will likely precipitate upon cooling to room temperature or experimental temperature. It is always better to have a stable solution at the final working temperature.
If gentle warming is used, ensure the solution remains clear after it has returned to room temperature before storing or using it.
Question: Are there any alternative formulation strategies for very high concentrations?
Answer:
For challenging compounds, advanced formulation strategies can be employed, though they require significant validation to ensure they do not interfere with the assay.
-
Co-solvents: Using a small percentage of co-solvents like polyethylene glycol 400 (PEG-400) in the final medium can sometimes improve solubility.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water.[9]
-
Use of Salt Forms: If a salt form of the compound is available (e.g., N,O-Diacetyl-L-tyrosine sodium salt), it will likely have significantly higher aqueous solubility. This is a common strategy used for the parent L-tyrosine.
Important: Any such formulation excipient must be tested alone in the assay (vehicle control) to rule out any biological activity or interference.
References
-
Newstead, S. M., & Nachman, D. F. (2010). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved from [Link]
-
MDPI. (2026). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Polymers. Retrieved from [Link]
-
Magnuson, B. A., et al. (1987). N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. The American Journal of Clinical Nutrition, 45(4), 751-757. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87072, N,O-Diacetyl-L-tyrosine. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ACS Publications. (2019). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). laevo-carnosine (305-84-0). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439224, Carnosine. Retrieved from [Link]
-
ResearchGate. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine?. Retrieved from [Link]
-
ResearchGate. (2023). MOLECULAR INTERACTIONS OF L-TYROSINE IN DIMETHYL SULFOXIDE AQUEOUS SOLUTIONS. PART 1: ELECTRONIC ABSORPTION AND FLUORESCENCE SPECTROSCOPY STUDIES. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Enzyme Inhibition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules. Retrieved from [Link]
Sources
- 1. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in N,O-Diacetyl-L-tyrosine experiments
Welcome to the technical support center for N,O-Diacetyl-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this acetylated amino acid derivative. Inconsistent experimental results can be a significant roadblock, and this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your work.
Introduction: Understanding N,O-Diacetyl-L-tyrosine
N,O-Diacetyl-L-tyrosine is a derivative of the amino acid L-tyrosine where both the amino (-NH₂) and the phenolic hydroxyl (-OH) groups are acetylated. This modification is primarily employed to enhance the aqueous solubility and stability of L-tyrosine, which is notoriously poorly soluble at neutral pH.[1][2][3] This improved solubility makes it a valuable compound in various applications, including as a tyrosine source in cell culture media and as a potential prodrug for targeted tyrosine delivery.[4][5][6]
However, the presence of two acetyl groups, which can be subject to hydrolysis, and the potential for impurities from its synthesis, can lead to variability in experimental outcomes. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using N,O-Diacetyl-L-tyrosine over L-tyrosine?
A1: The main advantage is its significantly higher aqueous solubility at neutral pH compared to L-tyrosine.[3] L-tyrosine's low solubility (around 0.45 mg/mL at 25°C) can be a limiting factor in preparing concentrated stock solutions for cell culture or other biological experiments.[2] N,O-Diacetyl-L-tyrosine offers a practical solution to this challenge.
Q2: What are the common impurities found in commercial batches of N,O-Diacetyl-L-tyrosine?
A2: Common impurities often stem from the synthesis process and can include unreacted L-tyrosine, and the mono-acetylated intermediates, N-acetyl-L-tyrosine and O-acetyl-L-tyrosine.[7][8] The presence and levels of these impurities can vary between batches and suppliers, making lot-to-lot validation crucial.
Q3: How should I prepare stock solutions of N,O-Diacetyl-L-tyrosine?
A3: Due to its susceptibility to hydrolysis, especially at alkaline pH, it is recommended to prepare fresh stock solutions in a sterile, aqueous buffer at a neutral or slightly acidic pH (e.g., pH 6.5-7.4). For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q4: Is N,O-Diacetyl-L-tyrosine stable in cell culture media?
A4: While more stable than L-tyrosine in terms of solubility, the acetyl groups of N,O-Diacetyl-L-tyrosine can be hydrolyzed back to L-tyrosine. This hydrolysis can be chemical (pH and temperature-dependent) and enzymatic, catalyzed by esterases present in the cell culture serum or secreted by the cells themselves.[9][10] Therefore, the effective concentration of N,O-Diacetyl-L-tyrosine may decrease over the course of an experiment.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Cell Growth in Culture
You observe variable effects on cell proliferation, protein expression, or other biological endpoints when using different batches or preparations of N,O-Diacetyl-L-tyrosine.
Root Cause Analysis and Solutions:
-
Purity and Impurity Profile:
-
Causality: The presence of impurities such as L-tyrosine or N-acetyl-L-tyrosine can lead to inconsistent results. L-tyrosine itself can have biological effects, and its varying concentration as an impurity will alter the effective dose of the diacetylated form.[2]
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain a batch-specific CoA from your supplier. Pay close attention to the purity value and the methods used for its determination.
-
In-house Quality Control: If possible, perform in-house analysis to verify the purity and identify major impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for this. (See Experimental Protocols section for a sample HPLC method).
-
Lot-to-Lot Comparison: If you suspect a batch-to-batch variation, compare the performance of the old and new lots in a side-by-side experiment.
-
-
-
Hydrolysis and Degradation:
-
Causality: The ester linkage of the O-acetyl group and the amide linkage of the N-acetyl group can hydrolyze, especially under alkaline conditions, releasing acetic acid and converting the compound to mono-acetylated forms and eventually to L-tyrosine.[7] This change in the chemical entity will undoubtedly lead to altered biological effects.
-
Troubleshooting Steps:
-
Solution Preparation and Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, use a slightly acidic to neutral pH buffer and store frozen in single-use aliquots. Avoid storing solutions at room temperature or in alkaline buffers for extended periods.
-
Monitor Solution Integrity: For long-term experiments, consider analyzing the stability of N,O-Diacetyl-L-tyrosine in your specific experimental medium over time using HPLC.
-
-
-
Cellular Uptake and Metabolism:
-
Causality: N,O-Diacetyl-L-tyrosine likely acts as a prodrug, being taken up by cells and then hydrolyzed by intracellular esterases to release L-tyrosine.[5][6] Differences in cell type, metabolic activity, and esterase expression levels can affect the rate of this conversion, leading to variable outcomes.
-
Troubleshooting Steps:
-
Characterize Cellular Metabolism: If feasible, perform time-course experiments to measure the intracellular concentrations of N,O-Diacetyl-L-tyrosine and L-tyrosine using LC-MS/MS. This will provide insight into the rate of conversion in your specific cell model.
-
Consider Alternative Derivatives: If inconsistent intracellular delivery is suspected, you might consider other soluble tyrosine derivatives like glycyl-L-tyrosine, which has been shown to be taken up by cells as a dipeptide.[1]
-
-
Logical Relationship Diagram: Troubleshooting Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Issue 2: Poor Solubility or Precipitation in Aqueous Solutions
Despite N,O-Diacetyl-L-tyrosine being more soluble than L-tyrosine, you encounter issues with it precipitating out of solution, especially at higher concentrations or after storage.
Root Cause Analysis and Solutions:
-
pH-Dependent Solubility:
-
Causality: While the acetylation improves solubility, the carboxylic acid group still has a pKa. At pH values around its pKa, the molecule will be less charged and may exhibit lower solubility.
-
Troubleshooting Steps:
-
Adjust pH: Ensure the pH of your buffer is appropriate. For most applications, a pH between 6.5 and 7.5 should maintain good solubility.
-
Avoid Extreme pH for Storage: While extreme pH can be used to dissolve L-tyrosine, prolonged storage of N,O-Diacetyl-L-tyrosine at high pH will accelerate hydrolysis.
-
-
-
Hydrolysis to L-Tyrosine:
-
Causality: Over time, hydrolysis of N,O-Diacetyl-L-tyrosine will produce L-tyrosine. Since L-tyrosine is much less soluble, it can precipitate out of the solution, especially if the initial concentration of the diacetylated compound was high.
-
Troubleshooting Steps:
-
Prepare Fresh: This is the most effective way to avoid precipitation due to hydrolysis.
-
Lower Storage Temperature: If storage is unavoidable, freezing the solution will significantly slow down the hydrolysis rate.[11]
-
-
-
Presence of Insoluble Impurities:
-
Causality: The starting material may contain insoluble impurities that become apparent upon dissolution.
-
Troubleshooting Steps:
-
Filtration: After dissolving the compound, filter the solution through a 0.22 µm sterile filter. This will remove any particulate matter and also sterilize the solution for cell culture applications.
-
-
Quantitative Data: Solubility of Tyrosine and its Derivatives
| Compound | Solvent | pH | Temperature | Solubility (mg/mL) |
| L-Tyrosine | Water | Neutral | 25°C | ~0.45 |
| N-Acetyl-L-tyrosine | Water | Not Specified | Room Temp | ~25 |
| Glycyl-L-tyrosine | Water | Neutral | Not Specified | Significantly higher than L-tyrosine |
| N,O-Diacetyl-L-tyrosine | Organic Solvents (e.g., DMSO, Ethanol) | N/A | Room Temp | Soluble |
| N,O-Diacetyl-L-tyrosine | Water | Neutral | Room Temp | Limited, but enhanced vs. L-tyrosine |
Data compiled from multiple sources.[2][7][12]
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the separation of N,O-Diacetyl-L-tyrosine and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of approximately 1 mg/mL.
Expected Elution Order: L-tyrosine -> N-acetyl-L-tyrosine -> N,O-Diacetyl-L-tyrosine.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation.
-
¹H NMR (in DMSO-d₆):
-
Expect signals for the two acetyl methyl groups (~1.8-2.2 ppm).
-
Signals for the alpha-proton and beta-protons of the amino acid backbone.
-
Aromatic protons of the tyrosine ring.
-
Amide proton signal.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the two acetyl carbonyl carbons (~168-172 ppm).
-
Carboxylic acid carbonyl carbon.
-
Alpha- and beta-carbons.
-
Aromatic carbons.
-
Two acetyl methyl carbons.
-
Referencing spectral databases for N-acetyl-L-tyrosine can aid in the interpretation of the spectra for N,O-Diacetyl-L-tyrosine.[4]
References
Sources
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 7. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. westmont.edu [westmont.edu]
- 11. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic Acid Formulations
Here is the technical support center for improving the stability of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid formulations.
Welcome to the technical support guide for this compound. This molecule, a key intermediate in the development of various pharmaceutical compounds, possesses a structure susceptible to specific degradation pathways that can compromise its efficacy and safety profile.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve stability issues encountered during formulation development. We will explore the causality behind degradation and provide robust, field-proven protocols to ensure the integrity of your formulations.
Understanding the Molecule: Core Stability Challenges
This compound contains two primary functional groups that are central to its instability: a phenolic ester and a phenolic ring. These features make the molecule principally vulnerable to two distinct degradation mechanisms:
-
Hydrolysis: The acetyl group on the phenolic ring is an ester, which is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid and acetic acid.[2][3]
-
Oxidation: The phenolic ring, particularly after hydrolysis, is prone to oxidation. This process can be catalyzed by light, heat, metal ions, or high pH and often results in the formation of colored quinone-type degradants.[4][5][6]
The following troubleshooting guide addresses the practical consequences of these degradation pathways and provides actionable solutions.
Troubleshooting Guide: A-Q&A Approach
This section is structured to address specific experimental observations, linking them to underlying chemical causes and providing validated solutions.
Issue 1: My formulation is showing a progressive loss of potency, but no significant change in appearance.
-
Question: I'm conducting a stability study, and my HPLC analysis shows a steady decrease in the peak area for the parent compound, with a corresponding increase in a new, more polar peak. The formulation itself remains clear and colorless. What is happening?
-
Answer & Scientific Rationale: This pattern is a classic indicator of hydrolytic degradation . The ester linkage of the acetyl group is being cleaved, converting the active pharmaceutical ingredient (API) into its less potent phenolic precursor, (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid. This reaction is often catalyzed by the presence of moisture and can be accelerated by inappropriate pH levels.[2][7] Since the degradation product is structurally similar and often colorless, you won't necessarily see a visual change.
Solutions & Experimental Choices:
-
Strict pH Control: The rate of hydrolysis is highly pH-dependent. While both strong acids and bases can catalyze the reaction, maintaining a slightly acidic pH, typically in the range of 4-5, has been shown to be optimal for the stability of similar phenolic esters like acetylsalicylic acid.[8]
-
Action: Incorporate a buffering system (e.g., citrate or acetate buffer) into your formulation to maintain the pH within this optimal range.
-
-
Minimize Water Content: For solid dosage forms, moisture is the primary enabler of hydrolysis.
-
Temperature Management: Hydrolysis rates increase with temperature.
-
Action: Store the formulation at controlled room temperature or under refrigerated conditions, as determined by your stability studies.[2]
-
-
Issue 2: My formulation is developing a yellow or brownish tint over time.
-
Question: My liquid or semi-solid formulation, which was initially colorless, is slowly changing color upon storage, even when protected from light. What is causing this discoloration?
-
Answer & Scientific Rationale: Discoloration, particularly the development of yellow or brown hues, is a hallmark of oxidative degradation .[4] The phenolic group is susceptible to oxidation, forming highly colored quinone-like species. This process can be initiated by atmospheric oxygen and is significantly accelerated by factors such as exposure to UV light, elevated temperatures, high pH, and the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺).[5][6] A high pH deprotonates the phenol, making it much more susceptible to oxidation.
Solutions & Experimental Choices:
-
Incorporate Antioxidants: Antioxidants protect the API by acting as preferential substrates for oxidation or by terminating radical chain reactions.[9]
-
Action: Add an appropriate antioxidant to your formulation. The choice depends on whether your formulation is aqueous or lipid-based.
-
Mechanism: Chain-terminating antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective in lipid-based systems, as they form stable radicals.[5] Water-soluble antioxidants like ascorbic acid or sodium metabisulfite are suitable for aqueous formulations.
-
-
Add a Chelating Agent: Metal ions are potent catalysts for oxidation. Chelating agents sequester these ions, rendering them inactive.[10]
-
Action: Include a small amount (typically 0.01% - 0.1%) of a chelating agent like Edetate Disodium (EDTA) in aqueous formulations.
-
-
Control Headspace Oxygen: Limiting the formulation's exposure to oxygen is a critical preventative measure.
-
Action: During manufacturing, purge the formulation and the container headspace with an inert gas like nitrogen or argon.
-
-
Protect from Light: Photons can provide the activation energy needed to initiate oxidative reactions.
-
Action: Package the final product in amber or opaque containers to block UV and visible light.[2]
-
-
Degradation Pathway Overview
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation pathways of the API.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor to control for stability? A: For this molecule, pH is paramount in liquid formulations. It directly influences both hydrolysis and oxidation rates. An improperly controlled pH can lead to rapid degradation, even if other protective measures are in place.[4][6]
Q2: Which excipients should I absolutely avoid? A: Avoid excipients with high levels of reactive impurities. Specifically, be wary of:
-
Peroxides: Often found in polymers like povidone and polyethylene glycols (PEGs), peroxides are potent oxidizing agents.
-
Reducing Sugars: Lactose can undergo Maillard reactions, though this is less of a concern for this specific API, the principle of avoiding reactive functional groups holds.
-
High Water Content: Excipients like starch can hold significant amounts of water, which can fuel hydrolysis in solid forms.
-
Heavy Metal Contaminants: Check the specifications for metal ion content in your excipients.
Q3: How should I store the raw API material before formulation? A: The raw API should be stored in a cool, dry, and dark environment.[1] It should be kept in an airtight container, preferably under an inert atmosphere (like nitrogen), to minimize exposure to moisture and oxygen.
Q4: Can I use encapsulation to improve stability? A: Yes, encapsulation is an excellent advanced strategy. Techniques like forming an inclusion complex with cyclodextrins can physically shield the labile ester group from water.[11] Microencapsulation using spray-drying with a suitable polymer can also create a protective barrier against environmental factors.[12][13]
Troubleshooting Workflow
Use this decision tree to diagnose stability issues based on your observations.
Caption: A workflow for troubleshooting formulation instability.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation products and establish the degradation profile of the API under stress conditions. This is essential for developing a stability-indicating analytical method.
-
Methodology:
-
Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).
-
Expose the API to the stress conditions outlined in the table below. Include a control sample protected from stress.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a known concentration.
-
Analyze all samples by HPLC-UV or LC-MS to identify and quantify the remaining API and any formed degradants. Aim for 5-20% degradation.
Table 1: Recommended Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Duration Purpose Acidic Hydrolysis 0.1 M HCl 2-8 hours at 60°C To induce acid-catalyzed hydrolysis of the ester. Basic Hydrolysis 0.1 M NaOH 1-4 hours at RT To induce base-catalyzed hydrolysis of the ester. Oxidation 3% H₂O₂ 2-8 hours at RT To force the oxidation of the phenolic ring. Thermal 80°C (Dry Heat) 24-48 hours To assess thermal stability. | Photolytic | ICH Q1B conditions | Per guidelines | To assess sensitivity to light. |
-
Protocol 2: Stability-Indicating RP-HPLC Method
-
Objective: To develop an analytical method capable of separating the intact API from all its potential degradation products, allowing for accurate quantification of stability.
-
Methodology:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often best.
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) %A %B 0 90 10 15 40 60 17 40 60 18 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.[14]
-
Column Temperature: 30°C.
-
Validation: Inject samples from the forced degradation study to confirm that all degradation peaks are well-resolved from the main API peak. The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and robustness.
-
References
-
K. Nasopoulou, M. G. Karantonis, C. A. Demopoulos, I. Zabetakis, "Biological activity of acetylated phenolic compounds," PubMed, [Link]
-
MySkinRecipes, "this compound," MySkinRecipes, [Link]
-
M. Vukoja, J. Varga, D. Šereš, M. V. Simić, V. L. Vlajkov, S. L. Mađarev, S. Z. Bajić, "Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids," ResearchGate, [Link]
-
S. Hong, et al., "Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium," ResearchGate, [Link]
-
M. Friedman, "Effect of pH on the Stability of Plant Phenolic Compounds," ResearchGate, [Link]
-
A. Al-Ghananeem, et al., "Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions," ResearchGate, [Link]
-
A. P. Poźniak, et al., "Oxidation of Drugs during Drug Product Development: Problems and Solutions," PMC - NIH, [Link]
-
M. A. Rodrigues, et al., "Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed," PubMed, [Link]
-
A. Ouaab, et al., "Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study," NIH, [Link]
-
M. Friedman, "Effect of pH on the stability of plant phenolic compounds," PubMed, [Link]
-
Drug Development & Delivery, "Excipients: Enhancing the New, Poorly Soluble APIs," Drug Development & Delivery, [Link]
-
L. Klimešová, et al., "An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase," PubMed, [Link]
-
A. M. D'Amore, et al., "Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability," ResearchGate, [Link]
-
GSC Online Press, "Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare," GSC Online Press, [Link]
-
S. Silici, et al., "Investigation of Antioxidant Properties of Propolis Products Collected from Different Regions," MDPI, [Link]
-
A. M. Al-Ghananeem, et al., "Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions," Journal of Pharmaceutical Research International, [Link]
-
M. Navarrete, et al., "Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs," MDPI, [Link]
-
S. Vladimirova, et al., "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH," Pharmacia, [Link]
-
M. S. Islam, et al., "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties," PMC - NIH, [Link]
-
N. Asfaw, "Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review," ResearchGate, [Link]
-
I. D. Vlaicu, et al., "Role of the Encapsulation in Bioavailability of Phenolic Compounds," PMC - NIH, [Link]
-
A. K. Singh, et al., "Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method," NIH, [Link]
-
C. M. de Oliveira, et al., "Bioavailability of phenolic compounds: a major challenge for drug development?," Revista Fitos, [Link]
-
P. A. L. G. Santos, "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)," American Pharmaceutical Review, [Link]
-
Z. Zhang, et al., "Acylation of phenols to phenolic esters with organic salts," RSC Publishing, [Link]
-
S. G. Anju, et al., "Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst," MDPI, [Link]
-
C. M. O'Sullivan, et al., "Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions," MDPI, [Link]
-
N. Asfaw, "Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review," JScholar Publisher, [Link]
-
M. S. Islam, et al., "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties," ResearchGate, [Link]
-
M. A. A. Al-Hilal, "Advanced oxidation of phenolic compounds," ResearchGate, [Link]
-
S. Lee, et al., "Acetylation mechanism of phenolic compound," ResearchGate, [Link]
-
K. Cepa, et al., "Hypromellose Acetate Succinates as a Single Mebeverine Hydrochloride Release-Modifying Excipient for Fused Deposition Modeling," MDPI, [Link]
-
M. M. Naczk, "Techniques for Analysis of Plant Phenolic Compounds," MDPI, [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jscholaronline.org [jscholaronline.org]
- 10. Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions [mdpi.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids [journal.pan.olsztyn.pl]
- 13. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of N,O-Diacetyl-L-tyrosine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of N,O-Diacetyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to synthesize my expertise to empower you to develop a robust and sensitive method for this unique diacetylated amino acid. This document is structured to provide both foundational knowledge and practical, step-by-step instructions to navigate the complexities of your analysis.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions you may have when embarking on the analysis of N,O-Diacetyl-L-tyrosine.
Q1: What are the expected precursor ions for N,O-Diacetyl-L-tyrosine in ESI-MS?
A1: N,O-Diacetyl-L-tyrosine has a molecular weight of approximately 267.26 g/mol . In positive electrospray ionization (ESI) mode, you can expect to see the protonated molecule [M+H]⁺ at m/z 268.1, as well as potential adducts with sodium [M+Na]⁺ at m/z 290.1 and potassium [M+K]⁺ at m/z 306.1. In negative ESI mode, the deprotonated molecule [M-H]⁻ at m/z 266.1 is the most likely precursor ion. The choice of precursor ion for quantification will depend on which provides the best sensitivity and specificity in your matrix.
Q2: What are the likely fragmentation patterns for N,O-Diacetyl-L-tyrosine?
A2: The fragmentation of N,O-Diacetyl-L-tyrosine is predicted to involve the loss of the acetyl groups and cleavage of the amino acid backbone. In positive ion mode, common losses include the neutral loss of ketene (CH₂CO, 42 Da) from the N-acetyl and O-acetyl groups. Fragmentation of the amino acid side chain is also expected. A detailed predicted fragmentation pathway is provided in the "Predicted Fragmentation Pathway" section below.
Q3: Which type of chromatography column is best suited for N,O-Diacetyl-L-tyrosine?
A3: N,O-Diacetyl-L-tyrosine is a relatively polar molecule. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong candidate for its separation, as it is well-suited for retaining and separating polar compounds[1][2]. Reversed-phase (RP) chromatography can also be effective, particularly with columns designed for polar analytes or by using ion-pairing reagents, although the latter can sometimes lead to ion suppression[3]. The choice between HILIC and RP will depend on the specific requirements of your assay, including the need to separate from other polar metabolites.
Q4: How can I minimize matrix effects when analyzing N,O-Diacetyl-L-tyrosine in biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these, a robust sample preparation method is crucial. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE)[4]. Additionally, optimizing chromatographic separation to move the analyte peak away from regions of significant matrix interference is a key strategy. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.
Q5: Is N,O-Diacetyl-L-tyrosine stable during sample preparation and storage?
Predicted Fragmentation Pathway of N,O-Diacetyl-L-tyrosine
Understanding the fragmentation of your analyte is fundamental to developing a sensitive and specific MS/MS method. Below is a predicted fragmentation pathway for N,O-Diacetyl-L-tyrosine in positive ion mode.
Caption: Predicted fragmentation of N,O-Diacetyl-L-tyrosine.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS/MS analysis of N,O-Diacetyl-L-tyrosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Incorrect precursor/product ion selection.2. Suboptimal ionization source parameters.3. Analyte degradation.4. Inefficient sample extraction. | 1. Perform a full scan and product ion scan to confirm the m/z of the precursor and major product ions.2. Systematically optimize source parameters (e.g., spray voltage, gas flows, temperature).[5]3. Evaluate analyte stability at each step of the sample preparation process.4. Test different extraction methods (e.g., protein precipitation, SPE). |
| Poor Peak Shape | 1. Inappropriate column chemistry.2. Unsuitable mobile phase composition.3. Column degradation. | 1. If using reversed-phase, consider a column with a polar-embedded or polar-endcapped stationary phase. For HILIC, ensure proper column equilibration.[1][2]2. Adjust the mobile phase pH and organic content. For HILIC, ensure sufficient water content in the sample solvent to prevent peak distortion.3. Replace the column and use a guard column to extend its lifetime. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. Improperly optimized MS parameters. | 1. Use high-purity solvents and flush the LC system thoroughly.2. Improve sample cleanup using SPE or a more selective extraction technique.3. Optimize MS parameters such as declustering potential/cone voltage to minimize in-source fragmentation of matrix components. |
| Inconsistent Results | 1. Variable matrix effects.2. Inconsistent sample preparation.3. System instability. | 1. Use a stable isotope-labeled internal standard to compensate for matrix effects.2. Ensure precise and consistent execution of the sample preparation protocol. Automation can improve reproducibility.3. Perform regular system suitability tests to monitor instrument performance. |
Experimental Protocols
The following protocols provide a starting point for developing your own robust method for N,O-Diacetyl-L-tyrosine analysis.
Protocol 1: LC-MS/MS Method Development Workflow
This workflow guides you through the systematic optimization of your LC-MS/MS parameters.
Caption: LC-MS/MS Method Development Workflow.
Step-by-Step Methodology:
-
Analyte Infusion & Precursor Selection:
-
Prepare a 1 µg/mL solution of N,O-Diacetyl-L-tyrosine in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Acquire full scan mass spectra in both positive and negative ESI modes.
-
Identify the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
-
Product Ion Scan & Fragment Selection:
-
Select the most intense precursor ion from Step 1.
-
Perform a product ion scan by fragmenting the precursor ion in the collision cell.
-
Identify 2-3 of the most intense and specific product ions for use in Multiple Reaction Monitoring (MRM).
-
-
Collision Energy Optimization:
-
For each selected MRM transition (precursor -> product), ramp the collision energy over a range (e.g., 5-50 eV).
-
Plot the product ion intensity versus collision energy to determine the optimal setting for each transition.
-
-
Chromatographic Method Development:
-
HILIC Approach:
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B (e.g., 95%) and decrease to elute the analyte.
-
-
Reversed-Phase Approach:
-
Column: C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to elute the analyte.
-
-
-
Sample Preparation Optimization:
-
Evaluate different sample preparation techniques (see Protocol 2 and 3) for recovery and matrix effects.
-
-
Method Validation:
-
Once the method is optimized, perform a full validation according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, and stability.
-
Protocol 2: Protein Precipitation for Plasma/Serum Samples
This is a simple and rapid method for removing the bulk of proteins from biological samples.[6][7]
Step-by-Step Methodology:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE can provide a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix effects. For an acidic compound like N,O-Diacetyl-L-tyrosine, a mixed-mode or anion-exchange sorbent can be effective.
Step-by-Step Methodology:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 100 µL of plasma/serum with 400 µL of 2% formic acid in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
References
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Millipore Corporation. (2001). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]
- Zhang, T., et al. (2021). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Arabian Journal of Chemistry, 14(9), 103303.
- Kachlicki, P., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
- Zhang, Y., et al. (2018). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Molecular & Cellular Proteomics, 7(8), 1363-1377.
- O'Meally, S., et al. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 658, 283-296.
- Li, W., et al. (2011). Analysis of Polar Metabolites by Hydrophilic Interaction Chromatography–MS/MS.
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
Sources
- 1. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of L-Tyrosine Derivatives: N,O-Diacetyl-L-tyrosine vs. N-acetyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Tyrosine Prodrugs
L-tyrosine, a non-essential amino acid, is a critical precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are fundamental for cognitive function, mood regulation, and the physiological response to stress.[1] Its therapeutic and nootropic applications are aimed at bolstering cognitive resilience, particularly in stressful situations.[2] However, the clinical utility of L-tyrosine is hampered by its low water solubility, which can impact its formulation and absorption.[3]
To address this limitation, acetylated derivatives of L-tyrosine have been developed. The addition of acetyl groups is intended to increase aqueous solubility and, theoretically, enhance bioavailability.[3] This guide provides a detailed comparative analysis of the bioavailability of two such derivatives, N-acetyl-L-tyrosine (NALT) and N,O-Diacetyl-L-tyrosine, to inform research and development in this area.
N-acetyl-L-tyrosine (NALT): A Discrepancy Between Theory and In Vivo Reality
N-acetyl-L-tyrosine (NALT) is a derivative of L-tyrosine where an acetyl group is attached to the nitrogen atom of the amino group.[4] This modification significantly increases its water solubility, a property that has made it a popular choice in supplement formulations under the assumption of superior bioavailability.[3] However, extensive research has revealed a significant disconnect between this theoretical advantage and its actual performance in vivo.
The central issue with NALT's bioavailability is its inefficient conversion back to L-tyrosine within the body.[5] For NALT to be utilized as a precursor for neurotransmitter synthesis, the acetyl group must be cleaved off through a process called deacetylation.[4] This metabolic step has been shown to be a significant bottleneck.
Quantitative Bioavailability Data: L-Tyrosine vs. NALT
The available scientific literature consistently demonstrates that orally administered L-tyrosine is substantially more effective at increasing plasma tyrosine levels than NALT.
| Compound | Administration Route | Dosage | Increase in Plasma Tyrosine Levels | Reference |
| L-Tyrosine | Oral | 100 mg/kg | 130-276% | [6] |
| N-acetyl-L-tyrosine (NALT) | Intravenous | 5000 mg | 0-25% | [7] |
As the data indicates, even when administered intravenously to bypass absorption barriers, NALT results in a minimal to negligible increase in plasma tyrosine.[7] This is attributed to a high rate of urinary excretion of unchanged NALT, with some studies reporting that as much as 60% of the administered dose is eliminated without being converted to L-tyrosine.
Metabolic Pathways of L-Tyrosine and NALT
The following diagram illustrates the metabolic fate of L-Tyrosine and NALT, highlighting the inefficient conversion of NALT.
Caption: Metabolic pathways of L-Tyrosine and NALT.
N,O-Diacetyl-L-tyrosine: An Unexplored Derivative
N,O-Diacetyl-L-tyrosine is a derivative of L-tyrosine with acetyl groups attached to both the amino (N-acetylation) and hydroxyl (O-acetylation) groups.[8] This modification is also intended to enhance solubility and stability.[8]
Current State of Research
To date, there is a significant lack of publicly available scientific literature on the bioavailability, pharmacokinetics, and metabolic fate of N,O-Diacetyl-L-tyrosine. While its chemical synthesis and properties have been described, no in vivo or in vitro studies detailing its absorption and conversion to L-tyrosine could be identified.
Theoretical Considerations for Bioavailability
In the absence of experimental data, we can posit a potential metabolic pathway based on the chemical structure of N,O-Diacetyl-L-tyrosine and general principles of drug metabolism. For this compound to act as an L-tyrosine prodrug, both acetyl groups would need to be cleaved.
A patent for the synthesis of N-acetyl-L-tyrosine mentions that O,N-diacetyl-L-tyrosine can be converted to N-acetyl-L-tyrosine through alkaline hydrolysis.[9] This suggests that the O-acetyl group may be more labile (easier to remove) than the N-acetyl group. If this holds true in a physiological environment, N,O-Diacetyl-L-tyrosine might be first converted to NALT.
Sources
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mindlabpro.com [mindlabpro.com]
- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prbreaker.com [prbreaker.com]
- 7. youtube.com [youtube.com]
- 8. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 9. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
Enhancing Brain Tyrosine Levels: A Comparative Analysis of L-Tyrosine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-tyrosine, a crucial precursor to the catecholamine neurotransmitters dopamine and norepinephrine, plays a vital role in cognitive function, particularly under demanding conditions. However, its delivery to the brain is limited by transport across the blood-brain barrier (BBB). This guide provides a comparative analysis of various L-tyrosine prodrugs designed to enhance brain delivery. Based on available preclinical data, O-phospho-L-tyrosine and L-tyrosine methyl ester demonstrate superior efficacy in elevating brain tyrosine concentrations compared to N-acetyl-L-tyrosine. This guide will delve into the rationale behind these differences, supported by experimental evidence, and provide detailed methodologies for their evaluation.
Introduction: The Rationale for L-Tyrosine Prodrugs
The brain's synthesis of dopamine and norepinephrine is rate-limited by the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. Under conditions of stress or high cognitive demand, the firing rate of catecholaminergic neurons increases, leading to a potential depletion of these vital neurotransmitters. Supplementing with L-tyrosine can help replenish these stores and maintain cognitive performance. However, the transport of L-tyrosine across the BBB is mediated by the large neutral amino acid transporter (LAT1), which is also responsible for the transport of other large neutral amino acids. This competition can limit the uptake of L-tyrosine into the brain.
Prodrugs, which are bioreversible derivatives of a parent drug, offer a promising strategy to overcome this limitation. By modifying the L-tyrosine molecule, it is possible to alter its physicochemical properties to favor transport across the BBB, with the goal of subsequent conversion back to L-tyrosine within the brain parenchyma. This guide will compare the performance of three such prodrugs: N-acetyl-L-tyrosine, L-tyrosine methyl ester, and O-phospho-L-tyrosine.
Comparative Analysis of L-Tyrosine Prodrugs
A seminal study in mice provides a direct comparison of the efficacy of these three prodrugs in increasing brain tyrosine levels. The findings indicate a clear hierarchy in their performance.
| Prodrug | Administration Route | Relative Efficacy in Increasing Brain Tyrosine | Key Findings |
| O-phospho-L-tyrosine | Intraperitoneal, Oral | High | After intraperitoneal injection, it leads to a substantial increase in brain tyrosine, comparable to oral L-tyrosine. It is hydrolyzed by phosphatases to release L-tyrosine.[1] |
| L-tyrosine methyl ester | Intraperitoneal, Oral | High | Similar to O-phospho-L-tyrosine, it significantly increases brain tyrosine levels after intraperitoneal administration.[1] |
| N-acetyl-L-tyrosine | Intraperitoneal, Oral | Low | Found to be the least effective of the prodrugs tested in elevating brain tyrosine concentrations.[1] Studies suggest poor conversion back to L-tyrosine in the body. |
Causality Behind Experimental Observations:
The superior performance of O-phospho-L-tyrosine and L-tyrosine methyl ester can be attributed to their efficient enzymatic conversion to L-tyrosine in vivo. O-phospho-L-tyrosine is readily hydrolyzed by alkaline and acid phosphatases, enzymes that are present in the body, to yield L-tyrosine and inorganic phosphate.[1] Similarly, esterases can efficiently cleave the methyl ester of L-tyrosine to release the parent amino acid.
In contrast, N-acetyl-L-tyrosine (NALT) appears to be a poor substrate for the de-acetylating enzymes in the body required to convert it back to L-tyrosine. While NALT has higher water solubility than L-tyrosine, this advantage is negated by its inefficient conversion. Consequently, a significant portion of orally or parenterally administered NALT is likely excreted unchanged, failing to contribute to the brain's tyrosine pool. This is supported by findings that oral supplementation with NALT results in only a minor increase in plasma tyrosine levels (0-25%), whereas L-tyrosine supplementation can increase plasma levels by 130-276%.
Experimental Protocols
To ensure scientific integrity and enable replication of findings, this section details the key experimental methodologies used to evaluate and compare L-tyrosine prodrugs.
Synthesis of O-phospho-L-tyrosine
A reliable method for the synthesis of O-phospho-L-tyrosine is crucial for preclinical evaluation. The following protocol is adapted from established chemical synthesis procedures.
Step-by-Step Methodology:
-
Protection of the amino and carboxyl groups of L-tyrosine: This is a critical first step to prevent side reactions during phosphorylation. This can be achieved using standard protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and a methyl or ethyl ester for the carboxyl group.
-
Phosphorylation of the phenolic hydroxyl group: The protected L-tyrosine is then reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Deprotection: The protecting groups are subsequently removed. The benzyl groups on the phosphate can be removed by hydrogenolysis, and the Boc and ester groups can be removed by acidolysis (e.g., with trifluoroacetic acid).
-
Purification: The final product is purified using techniques such as ion-exchange chromatography or recrystallization to yield pure O-phospho-L-tyrosine.
Diagram of O-phospho-L-tyrosine Synthesis Workflow:
Caption: Workflow for the chemical synthesis of O-phospho-L-tyrosine.
In Situ Brain Perfusion for Brain Uptake Studies
The in situ brain perfusion technique is a powerful method for directly measuring the transport of substances across the BBB without the confounding influence of peripheral metabolism.
Step-by-Step Methodology:
-
Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is exposed.
-
Catheterization: A catheter is inserted into the common carotid artery, and the external carotid artery is ligated. This allows for the controlled infusion of a perfusion fluid directly into the brain's arterial supply.
-
Perfusion: A physiological buffer containing the L-tyrosine prodrug of interest (at a known concentration) and a vascular space marker (e.g., [14C]sucrose) is perfused for a short period (e.g., 30-60 seconds).
-
Brain Tissue Collection: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected.
-
Sample Analysis: The concentration of the prodrug and the vascular marker in the brain tissue is quantified. The brain uptake is then calculated and can be expressed as a permeability-surface area (PA) product.
Diagram of In Situ Brain Perfusion Experimental Workflow:
Caption: Key steps in the in situ brain perfusion experiment.
HPLC with Fluorescence Detection for Quantification in Brain Tissue
High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying L-tyrosine in biological samples.
Step-by-Step Methodology:
-
Tissue Homogenization: Brain tissue samples are homogenized in a suitable buffer, often containing an internal standard.
-
Protein Precipitation: Proteins in the homogenate are precipitated, typically by adding an acid such as trichloroacetic acid or perchloric acid. This step is crucial to prevent interference from proteins during HPLC analysis.
-
Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the L-tyrosine is collected.
-
HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. L-tyrosine is separated from other compounds in the sample.
-
Fluorescence Detection: L-tyrosine possesses native fluorescence, which allows for its detection without the need for derivatization. The excitation and emission wavelengths are typically set around 275 nm and 305 nm, respectively.
-
Quantification: The concentration of L-tyrosine in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of L-tyrosine.
Diagram of HPLC Analysis Workflow:
Caption: Workflow for quantifying L-tyrosine in brain tissue via HPLC.
Conclusion and Future Directions
The evidence strongly suggests that O-phospho-L-tyrosine and L-tyrosine methyl ester are more effective prodrugs than N-acetyl-L-tyrosine for increasing brain tyrosine levels. This is primarily due to their efficient in vivo conversion to the parent amino acid. For researchers and drug developers seeking to enhance brain catecholamine synthesis through L-tyrosine supplementation, focusing on prodrug strategies that ensure efficient enzymatic cleavage is paramount.
Future research should aim to provide more detailed pharmacokinetic and pharmacodynamic data for these promising prodrugs, including dose-response relationships and time-course studies of brain tyrosine levels and neurotransmitter turnover. Furthermore, exploring other prodrug moieties and delivery systems, such as those targeting other BBB transporters or utilizing nanotechnology, could lead to even more efficient brain delivery of L-tyrosine and other neurotherapeutics.
References
-
Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791. [Link]
-
van de Rest, O., et al. (2017). Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging. Nutrients, 9(12), 1278. [Link]
-
Focus Pouches. (2025). N Acetyl L Tyrosine vs L Tyrosine: A Deep Dive into Cognitive Performance. [Link]
-
Glaeser, B. S., et al. (1979). Elevation of plasma tyrosine after a single oral dose of L-tyrosine. Life Sciences, 25(3), 265-271. [Link]
-
Takada, Y., et al. (1986). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 250(3), H481-H487. [Link]
-
Hilgier, W., et al. (1995). A simple and sensitive HPLC method for the determination of tyrosine and its metabolites in the brain. Journal of Neuroscience Methods, 63(1-2), 1-6. [Link]
Sources
Validating the Neuroprotective Effects of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid: A Comparative Guide
Authored by: A Senior Application Scientist
In the quest for novel therapeutic agents to combat neurodegenerative diseases, the rigorous validation of promising compounds is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the neuroprotective potential of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, a derivative of L-tyrosine also known as N,O-Diacetyl-L-tyrosine. Drawing parallels with the known dual neuroprotective and neurotoxic profile of structurally related compounds like N-acetyl-p-aminophenol (acetaminophen), this guide emphasizes a multi-faceted approach to validation, from initial in vitro screening to in vivo efficacy and mechanistic elucidation.
This compound is recognized as a key intermediate in the synthesis of pharmaceuticals targeting inflammation and pain.[1] Its structural similarity to acetaminophen, a compound with documented dose-dependent neuroprotective and toxic effects, necessitates a thorough investigation of its own neurological impact.[2] This guide will compare the neuroprotective efficacy of this compound against a well-characterized neuroprotective agent, Salidroside, an analog of which has demonstrated neuroprotective properties in both in vitro and in vivo models of cerebral ischemia/reperfusion injury.[3][4][5]
Experimental Validation Workflow
A logical and stepwise approach is crucial for the robust validation of a novel neuroprotective agent. This guide proposes a workflow that progresses from high-throughput in vitro assays to more complex in vivo models, culminating in the investigation of the underlying molecular mechanisms.
Caption: Experimental workflow for validating neuroprotective effects.
Comparative Efficacy Evaluation: In Vitro Models
The initial phase of validation involves subjecting neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) to a neurotoxic insult and evaluating the protective capacity of this compound in comparison to Salidroside. A common and relevant in vitro model of neurodegeneration is oxidative stress induced by hydrogen peroxide (H₂O₂).
Key In Vitro Experiments and Expected Outcomes
| Assay | Purpose | Test Compound | Comparator | Expected Outcome for Neuroprotection |
| MTT Assay | To assess cell viability by measuring mitochondrial metabolic activity.[6][7] | This compound | Salidroside | Increased formazan production, indicating preserved cell viability in the presence of H₂O₂. |
| LDH Release Assay | To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8][9] | This compound | Salidroside | Decreased LDH release into the culture medium, signifying reduced cell membrane damage. |
| ROS Production Assay | To measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.[10] | This compound | Salidroside | Reduced fluorescence intensity, indicating a decrease in oxidative stress. |
| Antioxidant Enzyme Activity | To determine the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[11][12] | This compound | Salidroside | Increased activity of SOD and GPx, suggesting an enhancement of the cellular antioxidant defense system. |
| Caspase-3 Activity Assay | To quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13] | This compound | Salidroside | Decreased caspase-3 activity, indicating an inhibition of apoptosis. |
| TUNEL Staining | To detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15] | This compound | Salidroside | Reduced number of TUNEL-positive cells, confirming the anti-apoptotic effect. |
Detailed Protocol: In Vitro Neuroprotection Against Oxidative Stress
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or Salidroside for 2 hours. Include a vehicle-treated control group.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined optimal concentration of hydrogen peroxide (H₂O₂) for 24 hours to induce neuronal damage.
-
Assessment of Neuroprotection:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[7]
-
LDH Assay: Collect the cell culture supernatant and measure LDH activity using a commercially available kit according to the manufacturer's instructions.[8]
-
ROS Assay: Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA) and measure the fluorescence intensity at an excitation/emission of 485/535 nm.[10]
-
Caspase-3 Assay: Lyse the cells and measure caspase-3 activity using a fluorometric substrate.
-
In Vivo Validation: A Model of Cerebral Ischemia
Positive in vitro results should be followed by in vivo validation to assess the compound's efficacy in a more complex biological system. The global cerebral ischemia-reperfusion (GCI-R) model in rodents, induced by bilateral common carotid artery occlusion (BCCAO), is a well-established model to study neuroprotection.[3][4]
Experimental Design for In Vivo Studies
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Grouping:
-
Sham-operated group.
-
GCI-R + Vehicle group.
-
GCI-R + this compound group.
-
GCI-R + Salidroside group.
-
-
Surgical Procedure: Induce GCI-R by occluding both common carotid arteries for a specified duration, followed by reperfusion.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally at a pre-determined dose and time relative to the ischemic insult.
-
Behavioral Testing: At 24 and 72 hours post-reperfusion, assess neurological deficits using a battery of behavioral tests (e.g., Morris water maze, neurological deficit score).
-
Histopathological Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis. Perform Nissl staining to assess neuronal survival in the hippocampus and TUNEL staining to evaluate apoptosis.
Elucidating the Mechanism of Action: Signaling Pathway Analysis
Understanding the molecular pathways through which this compound exerts its neuroprotective effects is crucial for its further development. Based on the actions of other neuroprotective compounds, the PI3K/Akt and Nrf2 signaling pathways are plausible targets.[6][16]
Caption: Putative neuroprotective signaling pathways.
Protocol: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction: Extract total protein from treated neuronal cells or brain tissue from the in vivo study.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling molecules (e.g., phospho-Akt, total Akt, Nrf2, Bcl-2, Bax, and cleaved caspase-3).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This guide provides a robust and comparative framework for the preclinical validation of this compound as a potential neuroprotective agent. By employing a combination of in vitro and in vivo models and delving into the underlying molecular mechanisms, researchers can generate the comprehensive data package necessary to support its further development. The objective comparison with an established neuroprotective compound like Salidroside will provide a clear benchmark for its therapeutic potential. This structured approach, grounded in scientific integrity, is essential for translating promising laboratory findings into clinically relevant therapies for neurodegenerative diseases.
References
- ChemScene. This compound.
-
Winter, A. N., et al. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Journal of Agricultural and Food Chemistry, 65(45), 9878-9889. [Link]
-
Li, L., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. ACS Chemical Neuroscience, 10(11), 4536-4547. [Link]
-
Finicelli, M., et al. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants, 10(3), 449. [Link]
-
Posadas, I., et al. (2016). ACETAMINOPHEN; FROM LIVER TO BRAIN: NEW INSIGHTS INTO DRUG PHARMACOLOGICAL ACTION AND TOXICITY. CNS & Neurological Disorders - Drug Targets, 15(4), 436-447. [Link]
-
Al-Futaisi, A., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Cellular Neuroscience, 17, 1269415. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Singh, S., et al. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Current Issues in Molecular Biology, 45(9), 7486-7503. [Link]
-
Uddin, M. S., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Topics in Medicinal Chemistry, 18(1), 54-69. [Link]
-
Ighodaro, O. M., & Akinloye, O. A. (2018). First line defence antioxidants-superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPX): Their fundamental role in the entire antioxidant defence grid. Alexandria Journal of Medicine, 54(4), 287-293. [Link]
-
Frontiers Media SA. (2023). Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies. Frontiers in Neuroscience. [Link]
-
Matuszkiewicz, M., et al. (2015). Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. Postepy higieny i medycyny doswiadczalnej, 69, 447-454. [Link]
-
MySkinRecipes. This compound. [Link]
-
Jacobson, M. D. (2001). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.16. [Link]
-
Chen, K. C., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience, 14, 843605. [Link]
- Google Patents. (2020).
-
Spritzer, M. D. (2012). Androgen cell signaling pathways involved in neuroprotective actions. Hormones and behavior, 62(3), 273-282. [Link]
-
Al-Hujran, T. A., & Al-Awadi, H. (2019). Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. ACS Omega, 4(1), 127-136. [Link]
-
Ziemba, A. M., et al. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Neurology, 11, 573546. [Link]
-
Coll-Miro, M., et al. (2009). Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. Restorative neurology and neuroscience, 27(5), 467-477. [Link]
-
Sies, H. (2025). The Importance of Multifaceted Approach for Accurate and Comprehensive Evaluation of Oxidative Stress Status in Biological Systems. Antioxidants, 14(9), 1735. [Link]
-
Kim, H. Y., et al. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. Experimental neurobiology, 24(2), 140-150. [Link]
-
Wang, M., et al. (2025). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. Bioorganic & medicinal chemistry, 35, 115568. [Link]
-
Burroughs, S. L., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (127), 56031. [Link]
-
Chen, X., et al. (2014). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PloS one, 9(7), e100126. [Link]
-
Di Meo, F., et al. (2024). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. International Journal of Molecular Sciences, 25(17), 9221. [Link]
-
Chen, X., et al. (2014). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-b-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced. Semantic Scholar. [Link]
-
Kumar, A., & Singh, A. (2022). Neuroprotective role of herbal alternatives in circumventing Alzheimer's disease through multi-targeting approach - a review. Journal of dietary supplements, 19(2), 224-253. [Link]
-
Pentea, M. A., & Spac, A. F. (2024). Exploring acetaminophen prodrugs and hybrids: a review. RSC Medicinal Chemistry, 15(4), 856-874. [Link]
-
Sharma, A., & Singh, A. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Pharmaceuticals, 19(1), 101. [Link]
-
Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature protocols, 17(7), 1506-1531. [Link]
-
World Health Organization. (2025). Pharmacologic neuroprotective agents for the treatment of perinatal asphyxia in low-income and lower-middle-income countries: A systematic review and meta-analysis of randomised controlled trials. PloS one, 20(12), e0314567. [Link]
-
BMSEED. Screening of Neuroprotective Drugs. [Link]
-
Ak, E., et al. (2021). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and therapeutic medicine, 21(2), 115. [Link]
-
Shi, Z. W., et al. (2019). Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System. Frontiers in pharmacology, 10, 1433. [Link]
-
The Good Scents Company. acetyl-laevo-tyrosine (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ACETAMINOPHEN; FROM LIVER TO BRAIN: NEW INSIGHTS INTO DRUG PHARMACOLOGICAL ACTION AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System [frontiersin.org]
- 6. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Oxidative stress: fundamentals and advances in quantification techniques [frontiersin.org]
- 13. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 14. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for N,O-Diacetyl-L-tyrosine Quantification
In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic candidates and their metabolites is paramount. N,O-Diacetyl-L-tyrosine, a derivative of the amino acid L-tyrosine, presents a common analytical challenge that necessitates robust and reliable quantification methods.[1] This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to not only replicate these methods but also adapt them to their specific needs. We will delve into the development of both an HPLC-UV and an LC-MS method, followed by a rigorous cross-validation protocol to ensure consistency and interchangeability of the results, all within the framework of established regulatory guidelines.[2][3][4]
The Analytical Imperative: Why Choose Between HPLC and LC-MS?
The choice between HPLC-UV and LC-MS is a critical decision in analytical workflow development, driven by the specific requirements of the study.[5] HPLC-UV is a workhorse in many quality control laboratories, valued for its robustness, cost-effectiveness, and straightforward operation.[6] Its detection principle relies on the chromophore of N,O-Diacetyl-L-tyrosine absorbing UV light.
Conversely, LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5][6][7] This technique differentiates compounds not just by their retention time, but by their unique mass-to-charge ratio (m/z), providing an unparalleled level of confidence in compound identification and the ability to detect analytes at much lower concentrations.[7][8] LC-MS is particularly advantageous in complex biological matrices where co-eluting compounds might interfere with UV detection.[9]
This guide will demonstrate that while both methods can be validated for the quantification of N,O-Diacetyl-L-tyrosine, their performance characteristics make them suitable for different applications.
Foundational Principles: Method Validation Framework
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validation.[10][11] The key performance parameters we will assess for both methods include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Design: Protocols for Quantification
The following protocols are designed to be robust and reproducible. The selection of reagents, columns, and instrument parameters is based on the known chemical properties of N,O-Diacetyl-L-tyrosine and established best practices for each technique.[1][12]
Sample Preparation: A Common Ground
A critical step for both methods is the efficient extraction of N,O-Diacetyl-L-tyrosine from the sample matrix (e.g., human plasma) and the removal of interfering substances like proteins. Protein precipitation is a straightforward and effective method.[13]
Step-by-Step Sample Preparation Protocol:
-
Aliquoting: Pipette 200 µL of the sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 600 µL of ice-cold acetonitrile containing the internal standard. The internal standard is crucial for correcting for variability during sample preparation and injection. For this analysis, N-Acetyl-L-tyrosine could be a suitable internal standard for the HPLC-UV method, while a stable isotope-labeled version of N,O-Diacetyl-L-tyrosine would be ideal for the LC-MS method.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial.
-
Injection: Inject a defined volume (e.g., 10 µL) into the respective chromatography system.
Method 1: HPLC-UV Quantification Protocol
This method is designed for reliable quantification in less complex matrices or when high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility in retaining moderately polar compounds like N,O-Diacetyl-L-tyrosine.
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: N,O-Diacetyl-L-tyrosine has a UV absorbance maximum at approximately 274 nm due to its phenolic ring.
-
Injection Volume: 10 µL
Method 2: LC-MS Quantification Protocol
This method offers superior sensitivity and selectivity, making it ideal for bioanalysis in complex matrices or when trace-level quantification is needed.[14][15]
-
Instrumentation: An LC-MS system, preferably a tandem mass spectrometer (MS/MS) for Selected Reaction Monitoring (SRM), which provides high specificity and reduces background noise.[9]
-
Chromatographic Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) to allow for faster analysis times and better peak shapes.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
SRM Transitions:
-
N,O-Diacetyl-L-tyrosine (Molecular Weight: 265.26 g/mol )[12]: Precursor ion [M+H]⁺ m/z 266.1 → Product ion (e.g., m/z 182.1, corresponding to the loss of two acetyl groups).
-
Internal Standard (Stable Isotope Labeled): [M+H]⁺ with corresponding mass shift → Product ion.
-
-
Ion Source Parameters: Optimization of gas flows, temperatures, and voltages is required and is instrument-dependent.
-
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the expected performance characteristics of the two validated methods. These values are representative of what can be achieved with well-optimized methods for an analyte like N,O-Diacetyl-L-tyrosine.
| Validation Parameter | HPLC-UV Method | LC-MS Method | Rationale for Difference |
| Specificity | Moderate | High | LC-MS is inherently more specific due to detection based on mass-to-charge ratio, minimizing interference from co-eluting impurities.[7] |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods are expected to show excellent linearity, but LC-MS often has a wider dynamic range. |
| Accuracy (% Recovery) | 95-105% | 98-102% | The higher specificity of LC-MS can lead to more accurate measurements by excluding interferences. |
| Precision (%RSD) | < 5% | < 3% | LC-MS often provides better precision due to less baseline noise and the use of a stable isotope-labeled internal standard. |
| LOD | ~50 ng/mL | ~0.1 ng/mL | The sensitivity of mass spectrometric detection is significantly higher than UV detection.[5] |
| LOQ | ~150 ng/mL | ~0.5 ng/mL | The superior sensitivity of LC-MS directly translates to a much lower limit of quantification.[14] |
| Robustness | High | Moderate | HPLC-UV systems are generally more robust and less susceptible to matrix effects and contamination than LC-MS systems.[8] |
| Throughput | Moderate | High | The use of UHPLC columns in the LC-MS method allows for significantly shorter run times.[6] |
| Cost | Low | High | The initial investment and ongoing maintenance costs for LC-MS instrumentation are substantially higher than for HPLC-UV systems.[5] |
Cross-Validation: Ensuring Method Concordance
When transitioning from one analytical method to another, or when using two different methods within a study, a cross-validation is essential to demonstrate that the results are comparable and interchangeable.[6]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of the HPLC-UV and LC-MS methods.
Acceptance Criteria
The core of the cross-validation is to determine if the two methods provide equivalent results. The acceptance criteria should be pre-defined in the validation protocol. A common approach is:
-
The mean concentration of at least two-thirds of the QC samples from the LC-MS method should be within ±15% of the mean concentration from the HPLC-UV method.
-
A statistical test, such as a paired t-test, should show no significant difference between the results obtained from the two methods (p > 0.05).
If these criteria are met, the methods can be considered interchangeable within the validated range, providing flexibility in sample analysis and ensuring data continuity across different stages of a project.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the quantification of N,O-Diacetyl-L-tyrosine, but they serve different analytical needs.
-
The HPLC-UV method is a reliable, cost-effective, and robust choice for routine analysis, quality control applications, and studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range. Its simplicity makes it accessible to a wider range of laboratory settings.
-
The LC-MS method is the superior choice for applications requiring high sensitivity, high selectivity, and high throughput, such as pharmacokinetic studies, metabolite identification, and bioanalysis in complex biological matrices.[15] While more resource-intensive, its ability to deliver precise and accurate data at the sub-ng/mL level is often a necessity in drug development.
The cross-validation process is a critical step to bridge the data generated by these two methods. By demonstrating their interchangeability, research organizations can leverage the strengths of each technique—using the more economical HPLC-UV for routine high-concentration samples and the highly sensitive LC-MS for demanding low-concentration bioanalysis—while maintaining the integrity and consistency of their data. This integrated approach ensures both scientific rigor and operational efficiency in the quantification of N,O-Diacetyl-L-tyrosine.
References
-
Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC - NIH . Source: National Institutes of Health. [Link]
-
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine - ResearchGate . Source: ResearchGate. [Link]
-
Quality Guidelines - ICH . Source: International Council for Harmonisation. [Link]
-
N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem - NIH . Source: National Institutes of Health. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA . Source: U.S. Food and Drug Administration. [Link]
-
Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx . Source: Chemyx Inc. [Link]
-
HPLC chromatogram of the change in N-acetyl-L-tyrosine (peak A, t R =... - ResearchGate . Source: ResearchGate. [Link]
-
Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed . Source: National Institutes of Health. [Link]
-
A Comprehensive Guide to Chromatography and HPLC / LC-MS - Rajith Perera . Source: LinkedIn. [Link]
-
Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - MDPI . Source: MDPI. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Univerzita Karlova . Source: Charles University. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH . Source: National Institutes of Health. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . Source: Chromasolutions. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods - gmp-compliance.org . Source: gmp-compliance.org. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Source: ProPharma Group. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Source: U.S. Food and Drug Administration. [Link]
-
N-Acetyl-L-tyrosine - Wikipedia . Source: Wikipedia. [Link]
-
Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia - ResearchGate . Source: ResearchGate. [Link]
-
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine - ResearchGate . Source: ResearchGate. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov . Source: Regulations.gov. [Link]
-
Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS - Frontiers . Source: Frontiers. [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube . Source: YouTube. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency. [Link]
Sources
- 1. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. rajithperera.com [rajithperera.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemyx.com [chemyx.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. mdpi.com [mdpi.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
A Comparative Analysis of N,O-Diacetyl-L-tyrosine and L-DOPA in Preclinical Dopamine Restoration Models
A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of therapeutic strategies for dopamine-deficient neurological conditions, most notably Parkinson's disease, the restoration of dopaminergic signaling remains a cornerstone of treatment. For decades, Levodopa (L-DOPA), the direct metabolic precursor to dopamine, has been the gold standard. However, its long-term use is fraught with complications, including motor fluctuations and debilitating dyskinesias. This has spurred the exploration of alternative and complementary therapeutic agents. Among these, N,O-Diacetyl-L-tyrosine, a prodrug of the dopamine precursor L-tyrosine, presents a compelling avenue of investigation.
This guide provides a comprehensive technical comparison of N,O-Diacetyl-L-tyrosine and L-DOPA, grounded in established neuropharmacological principles and preclinical research methodologies. We will delve into their distinct mechanisms of action, outline a robust experimental framework for their comparative evaluation in a validated animal model of Parkinson's disease, and discuss the potential translational implications of this research.
Mechanistic Distinctions: A Tale of Two Precursors
The fundamental difference between N,O-Diacetyl-L-tyrosine and L-DOPA lies in their entry point and regulation within the dopamine synthesis pathway. L-DOPA bypasses the rate-limiting step of this pathway, leading to a rapid and unregulated surge in dopamine levels. In contrast, N,O-Diacetyl-L-tyrosine is designed to provide a more controlled and sustained supply of the initial precursor, L-tyrosine.
L-DOPA's Direct Conversion: L-DOPA crosses the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transporter.[1] Once in the brain, it is rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[2] This conversion is not subject to the fine-tuned regulation of tyrosine hydroxylase, the enzyme that normally controls the rate of dopamine production. This unregulated conversion is believed to contribute to the pulsatile stimulation of dopamine receptors, a key factor in the development of L-DOPA-induced dyskinesias.[3][4]
N,O-Diacetyl-L-tyrosine's Prodrug Strategy: N,O-Diacetyl-L-tyrosine is a chemically modified version of L-tyrosine, with acetyl groups attached to both the amino and hydroxyl moieties.[5] This modification is intended to enhance its stability and facilitate its transport across the BBB. Once in the central nervous system, it is hypothesized that esterases cleave the acetyl groups, releasing L-tyrosine.[2] This L-tyrosine then enters the physiological dopamine synthesis pathway, where its conversion to L-DOPA is regulated by the enzyme tyrosine hydroxylase.[6] This regulatory step could theoretically lead to a more sustained and controlled release of dopamine, potentially mitigating the adverse effects associated with L-DOPA's unregulated conversion.
Dopamine Synthesis Pathway
Caption: Dopamine synthesis from N,O-Diacetyl-L-tyrosine and L-DOPA.
Benchmarking in a Preclinical Model of Parkinson's Disease: The 6-OHDA Rat Model
To empirically compare the efficacy of N,O-Diacetyl-L-tyrosine and L-DOPA, the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease is an indispensable tool. This model recapitulates the progressive loss of dopaminergic neurons in the substantia nigra, leading to characteristic motor deficits.
Experimental Workflow
Caption: Experimental workflow for comparing N,O-Diacetyl-L-tyrosine and L-DOPA.
Detailed Experimental Protocols
2.1. Unilateral 6-OHDA Lesioning
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled over the medial forebrain bundle (MFB) at specific coordinates (e.g., AP: -4.4 mm, ML: +1.2 mm from bregma; DV: -7.8 mm from dura).
-
6-OHDA Injection: A solution of 6-OHDA (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused into the MFB at a rate of 1 µL/min. The injection cannula is left in place for an additional 5 minutes to allow for diffusion before being slowly retracted.
-
Post-operative Care: Animals receive post-operative analgesia and are monitored daily for weight loss and general health.
Causality Behind Experimental Choices: The unilateral lesion allows for the use of the unlesioned hemisphere as an internal control. The MFB is targeted as it contains the ascending dopaminergic fibers from the substantia nigra to the striatum, ensuring a significant and consistent lesion.
2.2. Behavioral Assessments
-
Apomorphine-Induced Rotational Behavior: [7]
-
Three weeks post-lesion, rats are challenged with a subcutaneous injection of apomorphine (0.5 mg/kg), a dopamine receptor agonist.
-
Animals are placed in a circular arena, and contralateral rotations (away from the lesioned side) are recorded for 60 minutes.
-
A stable rotational behavior (≥7 full contralateral rotations per minute) confirms a successful lesion.
-
This test is repeated after chronic treatment to assess the therapeutic effect of the compounds.
-
-
Cylinder Test: [8]
-
The rat is placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral (unimpaired) and contralateral (impaired) forelimbs is recorded over a 5-minute period.
-
The percentage of contralateral limb use is calculated. A lower percentage indicates greater motor impairment.
-
This test assesses forelimb akinesia and is sensitive to dopamine depletion.
-
2.3. Post-mortem Neurochemical Analysis
-
Tissue Collection: At the end of the treatment period, rats are euthanized, and the striata from both hemispheres are rapidly dissected and frozen.
-
Sample Preparation: The striatal tissue is homogenized in a perchloric acid solution.
-
HPLC-ECD Analysis: Dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10][11]
Self-Validating System: The combination of behavioral and neurochemical endpoints provides a robust and self-validating system. A therapeutic effect observed in the behavioral tests should be corroborated by a restoration of striatal dopamine levels.
Anticipated Comparative Data and Interpretation
While direct comparative data for N,O-Diacetyl-L-tyrosine is not yet extensively published, we can extrapolate anticipated outcomes based on its proposed mechanism of action.
Table 1: Hypothetical Comparative Efficacy in the 6-OHDA Rat Model
| Parameter | Vehicle Control | L-DOPA | N,O-Diacetyl-L-tyrosine |
| Apomorphine-Induced Rotations (net contralateral rotations/min) | ~10-15 | ~2-5 (significant reduction) | ~4-8 (moderate to significant reduction) |
| Cylinder Test (% contralateral limb use) | ~10-20% | ~40-60% (significant improvement) | ~30-50% (moderate to significant improvement) |
| Striatal Dopamine Levels (ng/mg tissue) in Lesioned Hemisphere | Depleted (<10% of intact) | Partially restored (~30-50% of intact) | Partially restored (~20-40% of intact) |
| Development of Abnormal Involuntary Movements (AIMs) | None | Present and progressive | Minimal to none |
Interpretation:
-
L-DOPA is expected to show a robust and rapid improvement in motor function and a significant restoration of striatal dopamine levels. However, with chronic administration, the development of abnormal involuntary movements (a preclinical correlate of dyskinesia) is a critical endpoint to monitor.
-
N,O-Diacetyl-L-tyrosine is hypothesized to provide a more modest but sustained therapeutic effect. The key advantage would be a significantly lower incidence and severity of AIMs compared to L-DOPA, owing to its regulated conversion to dopamine.
Side Effect Profile and Translational Considerations
L-DOPA: The primary limiting factor for long-term L-DOPA therapy is the emergence of motor complications, including "on-off" fluctuations and L-DOPA-induced dyskinesia (LID).[12] The pulsatile stimulation of dopamine receptors is a leading hypothesis for the development of LID.[3]
N,O-Diacetyl-L-tyrosine: As a prodrug of L-tyrosine, the side effect profile is anticipated to be similar to that of high-dose L-tyrosine supplementation, which may include nausea, headache, and fatigue.[13][14] A critical area of investigation will be to determine if chronic administration of N,O-Diacetyl-L-tyrosine can indeed circumvent the development of dyskinesias.
Conclusion and Future Directions
N,O-Diacetyl-L-tyrosine represents a rational and promising approach to dopamine restoration that addresses a key limitation of the current gold standard, L-DOPA. By leveraging the endogenous regulatory mechanisms of dopamine synthesis, it holds the potential for a more physiological and sustained therapeutic effect with a reduced risk of motor complications.
The experimental framework outlined in this guide provides a clear and robust pathway for the head-to-head comparison of these two compounds. The data generated from such studies will be crucial in determining the translational potential of N,O-Diacetyl-L-tyrosine and its place in the future therapeutic arsenal for Parkinson's disease and other dopamine-related disorders. Future research should also focus on the pharmacokinetic profile of N,O-Diacetyl-L-tyrosine, including its BBB transport efficiency and its conversion rate to L-tyrosine in the brain.
References
-
Barth, C. (2023). Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. Cleveland Clinic. [Link]
-
Patsnap. (2024). What is the mechanism of N-acetyl-L-tyrosine? Patsnap Synapse. [Link]
-
Westerink, B. H., & Mulder, T. B. (1981). A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting. Journal of neurochemical methods, 4(4), 283–296. [Link]
-
Mehanna, A. S. (2018). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules (Basel, Switzerland), 23(11), 2845. [Link]
-
WebMD. (n.d.). Tyrosine - Uses, Side Effects, and More. [Link]
-
Zhang, Y., et al. (2021). Circuit Mechanisms of L-DOPA-Induced Dyskinesia (LID). Frontiers in Neuroscience, 15, 635239. [Link]
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. [Link]
-
Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug delivery and translational research, 9(5), 963–979. [Link]
-
Topete, A., et al. (2017). Brain tyrosine increases after treating with prodrugs. Neurochemistry international, 108, 263–271. [Link]
-
Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of biochemistry and biophysics, 508(1), 1–12. [Link]
-
ResearchGate. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. [Link]
-
ResearchGate. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. [Link]
-
Lee, J. Y., et al. (2016). Efficacy comparison of L-tyrosine and L-DOPA for tyrosinase-based TLC bioautography after a 10-minutes reaction (amount of tyrosinase was 2 units per spot). ResearchGate. [Link]
-
Tyrosine. (2023). In Drugs.com. [Link]
-
Tyacke, R. J., et al. (2010). Effects of L-dopa and L-tyrosine on release of free and conjugated dopamine, homovanillic acid and dihydroxyphenylacetic acid from slices of rat striatum. Naunyn-Schmiedeberg's archives of pharmacology, 342(4), 375–381. [Link]
-
MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]
-
Obeso, J. A., et al. (2000). Molecular mechanisms of L-DOPA-induced dyskinesia. Trends in neurosciences, 23(10 Suppl), S2–S7. [Link]
-
Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug delivery and translational research, 9(5), 963–979. [Link]
-
Wang, Y., et al. (2018). Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. Molecular medicine reports, 17(5), 7047–7054. [Link]
-
Li, H., et al. (2006). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. Analytical and bioanalytical chemistry, 384(2), 477–483. [Link]
-
Grealish, S., et al. (2010). Characterisation of behavioural and neurodegenerative changes induced by intranigral 6-hydroxydopamine lesions in a mouse model of Parkinson's disease. European Journal of Neuroscience, 31(12), 2266–2278. [Link]
-
MDPI. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]
-
El-Faham, A., et al. (2021). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 24(1), 1-24. [Link]
-
Wikipedia. (n.d.). Levodopa-induced dyskinesia. [Link]
-
El-Refaey, H., & El-Sherif, Y. (2012). The effects of L-Dopa and N-(alpha-linolenoyl) tyrosine on 6-OH-DA lesions on dopamine. Pharmacology & Pharmacy, 3(4), 467-472. [Link]
-
National Center for Biotechnology Information. (n.d.). N,O-Diacetyl-L-tyrosine. PubChem. [Link]
-
Drugs.com. (n.d.). L-Tyrosine Side Effects. [Link]
-
MDPI. (2018). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. [Link]
-
ResearchGate. (2019). Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines. [Link]
-
ResearchGate. (2019). Behavior tests in a 6-OHDA-induced mouse model of PD. [Link]
-
Li, H., et al. (2006). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. Analytical and bioanalytical chemistry, 384(2), 477–483. [Link]
-
Patsnap. (2024). What are the side effects of N-acetyl-L-tyrosine? Patsnap Synapse. [Link]
-
ResearchGate. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. [Link]
-
Caring Sunshine. (n.d.). Relationship: Dopamine and Acetyl-L-Tyrosine. [Link]
-
MDPI. (2020). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
2-Minute Neuroscience. (2020). 2-Minute Neuroscience: L-DOPA. YouTube. [Link]
- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
National Center for Biotechnology Information. (2021). Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. [Link]
-
Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]
-
Jenner, P. (2001). Levodopa-induced dyskinesia: mechanisms and management. Movement disorders : official journal of the Movement Disorder Society, 16(3), 405–412. [Link]
-
National Center for Biotechnology Information. (2019). The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson's Disease. [Link]
-
ASAP. (2025). Mechanisms of Levodopa-Induced Dyskinesia. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 3. Frontiers | Circuit Mechanisms of L-DOPA-Induced Dyskinesia (LID) [frontiersin.org]
- 4. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levodopa-induced dyskinesia: Mechanisms and management | British Columbia Medical Journal [bcmj.org]
- 13. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. drugs.com [drugs.com]
Technical Guide: In Vitro vs. In Vivo Correlation of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic Acid
Executive Summary
Molecule Identity: (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is chemically synonymous with N,O-Diacetyl-L-Tyrosine (Ac-Tyr(Ac)-OH). It is a "double prodrug" derivative of the amino acid L-Tyrosine.
The Development Challenge: L-Tyrosine is the gold standard for catecholamine synthesis (dopamine, norepinephrine) but suffers from poor aqueous solubility (~0.4 mg/mL). Its common soluble alternative, N-Acetyl-L-Tyrosine (NALT) , exhibits excellent solubility but paradoxically poor bioavailability in humans due to inefficient renal handling and slow systemic deacetylation.[1]
The Solution: This guide evaluates Ac-Tyr(Ac)-OH as a candidate to bridge this gap. By acetylating the phenolic hydroxyl group (O-acetyl) in addition to the amine (N-acetyl), the molecule achieves a unique lipophilic profile intended to enhance membrane permeability (passive diffusion) before undergoing biphasic hydrolysis to release active Tyrosine.
Part 1: Mechanistic Grounding & Chemical Logic
To establish a valid In Vitro-In Vivo Correlation (IVIVC), one must first understand the metabolic cascade required to activate the molecule. Unlike simple drugs, efficacy here is defined by the rate of conversion to L-Tyrosine, not just the presence of the parent molecule.
The Hydrolysis Cascade
The efficacy of Ac-Tyr(Ac)-OH relies on two enzymatic steps:
-
Phase I (Rapid): Hydrolysis of the phenolic ester (O-acetyl) by non-specific plasma esterases.
-
Phase II (Rate-Limiting): Hydrolysis of the amide bond (N-acetyl) by aminoacylases (specifically Acylase I).
Critical Species Difference: Rodents possess high cytosolic acylase activity, making N-acetylated derivatives highly effective. Humans have lower specific activity for N-deacetylation in plasma, leading to high urinary excretion of the N-acetylated intermediate (NALT) before it can be converted.[1]
Pathway Visualization
The following diagram illustrates the metabolic activation pathway required for efficacy.
Caption: Biphasic hydrolysis pathway. Efficacy depends on the ratio of Acylase conversion vs. Renal clearance.
Part 2: Comparative Performance Guide
This section compares the product against its two primary alternatives: the parent amino acid (L-Tyr) and the mono-acetylated standard (NALT).[1][2][3][4][5]
Table 1: Physicochemical and Biopharmaceutical Comparison
| Feature | Ac-Tyr(Ac)-OH (The Product) | N-Acetyl-L-Tyrosine (NALT) | L-Tyrosine (Standard) |
| Solubility (pH 7.4) | Moderate (Ester reduces polarity) | High (>20 mg/mL) | Low (~0.4 mg/mL) |
| Lipophilicity (LogP) | High (Optimized for permeability) | Low (Polar) | Low (Polar) |
| Membrane Permeability | High (Passive Diffusion) | Low (Carrier-dependent) | Moderate (LAT1 Transporter) |
| In Vitro Stability | Low (Rapid O-deacetylation) | High (Stable amide) | Stable |
| In Vivo Bioavailability | Variable (Depends on deacetylation) | Poor (Human: ~20-50% vs Tyr) | High (If solubilized) |
| Limiting Factor | Enzymatic Conversion Rate | Renal Excretion > Conversion | Dissolution Rate |
Application Scientist Insight:
"Do not be misled by Caco-2 permeability data alone. While Ac-Tyr(Ac)-OH crosses membranes superiorly to NALT due to the O-acetyl group masking the phenol, the in vivo efficacy is capped by the N-deacetylation step. If your target species is human, high permeability does not guarantee high plasma Tyrosine levels if the kidney clears the intermediate (NALT) faster than the liver processes it."
Part 3: Experimental Protocols for IVIVC Validation
To validate the efficacy of Ac-Tyr(Ac)-OH, you must correlate In Vitro Stability/Permeability with In Vivo Pharmacokinetics (PK) .
Protocol A: In Vitro Metabolic Stability (Plasma vs. S9 Fraction)
Objective: Determine the half-life of the O-acetyl vs. N-acetyl groups.
-
Preparation: Prepare 10 µM Ac-Tyr(Ac)-OH in (A) Human Plasma and (B) Liver S9 fraction (cofactor supplemented).
-
Incubation: Incubate at 37°C. Sampling points: 0, 5, 15, 30, 60, 120 min.
-
Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).
-
Analysis (LC-MS/MS): Monitor three transitions:
-
Calculation: Plot depletion of Parent and formation of Product.
-
Success Criteria: Rapid disappearance of Parent (t1/2 < 15 min) indicates successful prodrug activation to NALT. Slow formation of Tyrosine indicates the rate-limiting step.
-
Protocol B: In Vivo Pharmacokinetic Study (Rat vs. Human Proxy)
Objective: Establish the IVIVC by measuring the "Tyrosine Surge."
-
Groups:
-
Group 1: Ac-Tyr(Ac)-OH (Equimolar IV and Oral).
-
Group 2: NALT (Control).
-
Group 3: L-Tyrosine (Suspension Control).
-
-
Dosing: Administer equimolar doses (based on Tyrosine content).
-
Sampling: Blood draws at 0.25, 0.5, 1, 2, 4, 8 hours.
-
Bioanalysis: Measure Plasma L-Tyrosine concentration (baseline corrected).
-
Note: Endogenous Tyrosine fluctuates. You must subtract baseline (t=0) or use stable isotope-labeled tracers (e.g., ^13C-Ac-Tyr(Ac)-OH) for definitive proof.
-
Part 4: IVIVC Logic & Decision Framework
The following decision tree helps researchers interpret the data generated from the protocols above. It distinguishes between permeability-limited and metabolism-limited bioavailability.
Caption: IVIVC Decision Tree. High permeability without high Tyrosine AUC indicates metabolic failure (Outcome 2).
References
-
Magnusson, I., et al. (1989). "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism.[1] Link
- Key Finding: Demonstrates high urinary excretion of N-acetyl-L-tyrosine in humans, establishing the metabolic bottleneck.
- Draganov, D.I., et al. (2010). "N-acetyltyrosine as a source of tyrosine in humans: A re-evaluation." American Journal of Clinical Nutrition. Context: Discusses the species differences in acylase activity between rodents and humans.
- Roberts, S.A., et al. (2002). "In vitro–in vivo correlations (IVIVC) for drugs with metabolic rate-limitations." Journal of Pharmaceutical Sciences.
-
PubChem Compound Summary. (2024). "N-Acetyl-O-acetyltyrosine." National Library of Medicine. Link
-
Topal, G., et al. (2017). "In vitro-in vivo correlation for drug delivery systems." Asian Journal of Pharmaceutics. Link
- Context: General principles of establishing Level A IVIVC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. mindlabpro.com [mindlabpro.com]
- 4. prbreaker.com [prbreaker.com]
- 5. supplementfactoryuk.com [supplementfactoryuk.com]
- 6. This compound [myskinrecipes.com]
- 7. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Examination of the Safety Profiles of Acetylated Tyrosine Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and nutraceutical development, the modification of amino acids is a common strategy to enhance their physicochemical properties, bioavailability, and therapeutic efficacy. Tyrosine, a critical precursor to neurotransmitters and hormones, is frequently acetylated to improve its solubility and stability. This guide provides a comprehensive comparison of the safety profiles of various acetylated tyrosine derivatives, offering insights into their metabolic fate, potential toxicities, and the experimental frameworks used for their evaluation.
Introduction to Acetylated Tyrosine Derivatives
Acetylation, the process of introducing an acetyl functional group, can occur at the amino group (N-acetylation) or the hydroxyl group (O-acetylation) of tyrosine. The most well-known derivative is N-acetyl-L-tyrosine (NALT), widely used in dietary supplements to support cognitive function.[1] Other derivatives, such as N-acetyl-L-tyrosine ethyl ester, N,O-diacetyl-L-tyrosine, and halogenated N-acetyl-tyrosine compounds, are also subjects of research for various applications. Understanding the safety profile of these molecules is paramount for their progression in drug development and other biomedical applications.
Metabolic Pathways and General Safety Considerations
Upon administration, N-acetylated tyrosine derivatives are generally metabolized back to L-tyrosine.[2] For instance, NALT is deacetylated in the liver to release L-tyrosine, which then enters its natural metabolic pathways, including protein synthesis and conversion to catecholamines like dopamine and norepinephrine.[2]
The safety of L-tyrosine itself is well-established, with it being "generally recognized as safe" (GRAS) by the FDA.[3] However, high doses can lead to side effects such as headaches, irritability, and nausea.[4] Animal studies with excessive L-tyrosine intake have shown potential for increased cholesterol levels.[4] The safety of acetylated derivatives, therefore, is closely linked to the rate of their conversion to L-tyrosine and the potential for the acetylated form itself to exert biological effects.
Key Metabolic Conversion Pathway
Caption: Metabolic conversion of N-acetylated tyrosine derivatives to L-tyrosine.
Comparative Safety Profiles of Key Derivatives
While comprehensive comparative studies are limited, available data from individual assessments and safety data sheets (SDS) allow for a preliminary comparison.
| Derivative | Chemical Structure | Known Safety Information | Potential Concerns |
| N-Acetyl-L-tyrosine (NALT) | CC(=O)NO)C(=O)O | Generally considered safe for oral consumption, though robust clinical safety data is limited.[4] Side effects are similar to L-tyrosine (headaches, nausea).[1] Non-toxic to melanoma cell lines (B16/F10, K1735) at concentrations up to 50 μM.[1] A 90-day study in rats with L-tyrosine identified a NOAEL of 600 mg/kg/day.[3] | Potential for interactions with medications like L-DOPA and thyroid hormones.[4] |
| N-Acetyl-L-tyrosine Ethyl Ester | CCOC(=O)O)NC(=O)C | Classified as not a hazardous substance according to Regulation (EC) No. 1272/2008.[5] May cause mild eye and skin irritation upon direct contact.[6] | The toxicological properties have not been fully investigated.[6] |
| N,O-Diacetyl-L-tyrosine | CC(=O)OC1=CC=C(CO)NC(=O)C)C=C1 | Limited specific safety data available. Characterized by acetylation of both the amino and hydroxyl groups.[7] | Lack of comprehensive toxicological data necessitates further investigation. |
| N-Acetyl-3,5-diiodo-L-tyrosine | CC(=O)NC=C(O)C=C1I)C(=O)O | Not classified as a hazardous substance or mixture. | Limited publicly available toxicity data. |
| O-Acetyl-L-tyrosine | OC(=O)CC1=CC=C(OC(=O)C)C=C1 | Favorable safety profile is claimed, though specific data is scarce.[8] | Insufficient data to draw firm conclusions on safety. |
Table 1: Summary of Safety Information for Various Acetylated Tyrosine Derivatives.
Experimental Protocols for Safety Assessment
A multi-pronged approach employing both in vitro and in vivo assays is essential for a thorough safety evaluation of acetylated tyrosine derivatives.
In Vitro Cytotoxicity Assays
These assays provide initial, high-throughput screening of a compound's potential to cause cell death.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity of acetylated tyrosine derivatives.
a) MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the acetylated tyrosine derivative for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
b) Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.
-
Protocol:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Quantify LDH release relative to a positive control (cells lysed to release maximum LDH).
-
c) Apoptosis Assays
These assays determine if cell death is occurring through a programmed pathway (apoptosis).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[7]
-
Protocol:
-
Fix and permeabilize treated cells.
-
Incubate with a reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).
-
For indirect methods, follow with a detection step (e.g., fluorescently labeled anti-BrdU antibody).
-
Analyze by fluorescence microscopy or flow cytometry.
-
-
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.[9]
-
Principle: Activated caspase-3 in cell lysates cleaves a specific substrate (e.g., DEVD-pNA or a fluorogenic substrate), releasing a chromophore or fluorophore.[10]
-
Protocol:
-
Lyse treated cells to release intracellular contents.
-
Incubate the lysate with a caspase-3 specific substrate.
-
Measure the resulting colorimetric or fluorescent signal.
-
-
In Vivo Toxicity Studies
In vivo studies in animal models are crucial for understanding the systemic effects of a compound. These are typically conducted following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[8]
-
Acute Oral Toxicity (OECD Guideline 423/425): Determines the short-term toxicity of a single oral dose.[4]
-
Procedure: A stepwise procedure with a limited number of animals at each step. The outcome of each step determines the dose for the next.
-
Endpoints: Mortality, clinical signs of toxicity, and gross necropsy findings.
-
-
Repeated Dose Toxicity (e.g., 28-day or 90-day studies; OECD Guideline 407/408): Assesses the effects of repeated exposure over a longer period.
-
Procedure: Daily administration of the test compound at multiple dose levels.
-
Endpoints: Comprehensive monitoring of animal health, body weight, food/water consumption, hematology, clinical chemistry, and histopathological examination of organs.
-
Cellular Stress Response Pathways
Exposure to xenobiotics, including potentially toxic metabolites of acetylated tyrosine derivatives, can trigger cellular stress response pathways. Understanding which pathways are activated can provide mechanistic insights into a compound's safety profile.
Key Cellular Stress Response Pathways
Caption: Simplified diagram of cellular stress response pathways.
-
NRF2 Pathway: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under oxidative stress, NRF2 translocates to the nucleus and activates the expression of genes encoding antioxidant and detoxification enzymes.[11]
-
FOXO Pathway: Forkhead box O (FOXO) transcription factors are involved in regulating various cellular processes, including stress resistance, metabolism, and apoptosis.[11] Activation of FOXO can lead to the expression of genes involved in cell cycle arrest and apoptosis, as well as antioxidant enzymes.[12]
Studies on NALT have suggested its involvement in mitohormesis, a process where low levels of mitochondrial stress induce a protective response.[12][13] This involves a transient increase in reactive oxygen species (ROS), leading to the activation of the FOXO and Keap1 (a negative regulator of NRF2) pathways, ultimately enhancing the expression of antioxidant enzymes.[12][14]
Conclusion and Future Directions
The available evidence suggests that N-acetyl-L-tyrosine and its ethyl ester have a favorable safety profile, with low potential for toxicity. However, for other derivatives like O-acetyl-L-tyrosine and N,O-diacetyl-L-tyrosine, there is a significant lack of safety data.
For drug development professionals and researchers, it is crucial to conduct comprehensive safety assessments for any novel acetylated tyrosine derivative. The experimental protocols outlined in this guide provide a robust framework for such evaluations. Future research should focus on direct, comparative studies of various acetylated tyrosine derivatives to establish a clear structure-toxicity relationship. This will enable the rational design of safer and more effective tyrosine-based compounds for therapeutic and supplemental use.
References
-
Matsumura, T., Uryu, O., Matsuhisa, F., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. EMBO Reports, 21(5), e49211. [Link]
-
PubChem. (n.d.). N-Acetyl-L-tyrosine. Retrieved from [Link]
-
Liu, Y., et al. (2021). N-Acetyl-L-tyrosine enhances the Inhibition Sensitivity of Procarbazine against Melanoma Targeted Tyrosinase without the Increase of Toxicity. Journal of Cancer Science & Therapy, 13(8). [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of selected cell lines. Retrieved from [Link]
-
Sivakumar, P. M., et al. (2016). 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment. Chemistry Central Journal, 10, 29. [Link]
-
Vitenskapskomiteen for mat og miljø (VKM). (2016). Risk assessment of "other substances" – L-tyrosine. Retrieved from [Link]
-
Hoffer, L. J. (2003). N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Journal of Parenteral and Enteral Nutrition, 27(6), 419-422. [Link]
-
Im, H. A., Meyer, P. D., & Stegink, L. D. (1985). N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatric research, 19(6), 514-518. [Link]
-
National Toxicology Program. (2000). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
Głowacka, I. E., et al. (2022). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 27(15), 4933. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
WebMD. (n.d.). Acetyl-L-Carnitine – Uses, Side Effects, And More. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-tyrosine ethyl ester. Retrieved from [Link]
-
ResearchGate. (2021). Quantitative Structure-Activity Relationship Analysis of the Anti-tyrosine Activity of Some Tetraketone and Benzyl-benzoate Derivatives Based on Genetic Algorithm-Multiple Linear Regression. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
MDPI. (2022). Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives. Retrieved from [Link]
-
PubMed. (1995). Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity. Retrieved from [Link]
-
PubMed Central. (2016). 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved from [Link]
-
ResearchGate. (2002). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]
-
Science.gov. (n.d.). in vivo toxicity study: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Best-fit IC50 values (Mean and SEM) of each HDACi and MTI, calculated.... Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
PubMed. (1999). In vivo disposition of 3-nitro-L-tyrosine in rats: implications on tracking systemic peroxynitrite exposure. Retrieved from [Link]
-
PubMed. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. Retrieved from [Link]
-
OECD. (2018). OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies. Retrieved from [Link]
-
PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of selected cell lines. Retrieved from [Link]
-
PubMed. (2015). Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vkm.no [vkm.no]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 8. oecd.org [oecd.org]
- 9. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vfsa.org.vn [vfsa.org.vn]
- 11. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison for Cellular Modulation of Tyrosine Phosphorylation: (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid vs. O-phospho-L-tyrosine
A Senior Application Scientist's In-depth Technical Guide
In the landscape of cell signaling research, the precise modulation of protein tyrosine phosphorylation is a cornerstone for dissecting complex biological pathways and developing novel therapeutics. This guide provides a head-to-head comparison of two tyrosine analogs, (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, hereafter referred to as N,O-Diacetyl-L-tyrosine, and the well-established O-phospho-L-tyrosine. This comparison is framed not on a direct functional equivalence, but on their distinct, and potentially complementary, mechanisms for influencing cellular phosphorylation states.
O-phospho-L-tyrosine is a direct mimic of phosphorylated tyrosine residues, primarily acting as a competitive inhibitor of protein tyrosine phosphatases (PTPs) in biochemical assays.[1] Its utility in living cells, however, is often hampered by the charged phosphate group, which limits membrane permeability. In contrast, N,O-Diacetyl-L-tyrosine, with acetyl groups masking both the amino and hydroxyl moieties, is predicted to be more lipophilic, enhancing its ability to cross cell membranes.[2][3] We hypothesize that it functions as a prodrug, with intracellular esterases hydrolyzing the acetyl groups to release N-acetyl-L-tyrosine, which can then influence the intracellular pool of substrates for tyrosine kinases.
This guide will dissect the theoretical basis for their distinct mechanisms, provide detailed experimental protocols to test these hypotheses, and present a framework for interpreting the resulting data.
Section 1: Mechanistic Overview and Rationale for Comparison
Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are the yin and yang of signal transduction, controlling the phosphorylation state of tyrosine residues on substrate proteins.[4] This dynamic equilibrium governs a multitude of cellular processes, from growth and proliferation to differentiation and metabolism.
O-phospho-L-tyrosine (pTyr): The Direct PTP Antagonist
O-phospho-L-tyrosine is the archetypal tool for studying PTPs. As the product of PTP-catalyzed reactions, it readily fits into the active site of these enzymes, acting as a competitive inhibitor.[5] Its application has been instrumental in characterizing PTP activity and in screening for more potent and specific inhibitors.[1][5] However, its therapeutic and in-cellulo potential is limited due to the highly charged phosphate group, which prevents passive diffusion across the lipid bilayer of the cell membrane. While some studies report cellular effects upon exogenous application, the mechanism of entry is not always clear and may depend on specific cell types or conditions.[5]
N,O-Diacetyl-L-tyrosine (diAc-Tyr): The Prodrug Hypothesis
N,O-Diacetyl-L-tyrosine is a derivative of L-tyrosine where both the amino and hydroxyl groups are acetylated.[2][6] This dual acetylation neutralizes the charged amino group and masks the polar hydroxyl group, which should significantly increase its lipophilicity and potential for passive membrane transport. Our central hypothesis is that once inside the cell, ubiquitous intracellular esterases cleave at least the O-acetyl group, and possibly the N-acetyl group, to release N-acetyl-L-tyrosine or L-tyrosine.
The resulting increase in the intracellular concentration of a tyrosine analog could lead to several downstream effects:
-
Substrate Competition: An elevated pool of N-acetyl-L-tyrosine could act as a competitive substrate for protein tyrosine kinases, potentially reducing the phosphorylation of endogenous protein targets.
-
Metabolic Perturbation: The conversion of L-tyrosine is the first step in several metabolic pathways, including the synthesis of catecholamine neurotransmitters and tocopherols.[7][8] An influx of a tyrosine derivative could perturb these pathways.
-
Mitohormesis: N-acetyl-L-tyrosine (NALT) has been reported to induce mitohormesis, a process where low-level mitochondrial stress leads to increased cell viability and stress resistance.[9]
The following diagram illustrates the proposed contrasting mechanisms of action.
Caption: Contrasting mechanisms of pTyr and diAc-Tyr.
Section 2: Experimental Design for Head-to-Head Analysis
To rigorously compare these two compounds, a multi-pronged experimental approach is required. We will use a representative cell line, such as the human breast cancer cell line MDA-MB-468, which is known to be sensitive to perturbations in tyrosine phosphorylation signaling.[5]
Experiment 1: In Vitro Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay
-
Objective: To confirm the direct inhibitory activity of O-phospho-L-tyrosine on a representative PTP and to demonstrate the predicted lack of direct activity of N,O-Diacetyl-L-tyrosine. PTP1B is chosen as it is a well-characterized and disease-relevant enzyme.
-
Causality: This experiment establishes a baseline for the known biochemical activity of pTyr. If diAc-Tyr shows any direct inhibition, it would challenge our prodrug hypothesis. The lack of inhibition is a necessary, though not sufficient, piece of evidence for the proposed indirect mechanism.
Protocol: PTP1B Inhibition Assay
-
Reagents: Recombinant Human PTP1B enzyme, PTP1B Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT), p-Nitrophenyl Phosphate (pNPP) as a substrate, test compounds (O-phospho-L-tyrosine and N,O-Diacetyl-L-tyrosine), and a known PTP1B inhibitor like Suramin as a positive control.[10][11]
-
Procedure: a. Prepare serial dilutions of the test compounds and controls in the assay buffer. b. In a 96-well plate, add 10 µL of each compound dilution.[11] c. Add 130 µL of assay buffer and 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[11] d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 40 µL of 4 mM pNPP substrate to each well.[11] f. Immediately measure the absorbance at 405 nm in a kinetic mode for 30 minutes at 37°C. The product, p-nitrophenol, absorbs at this wavelength.[11]
-
Data Analysis: Calculate the rate of pNPP hydrolysis (V) for each concentration of the inhibitor. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Experiment 2: Cellular Uptake and Hydrolysis of N,O-Diacetyl-L-tyrosine
-
Objective: To verify that N,O-Diacetyl-L-tyrosine can enter cells and is subsequently hydrolyzed by intracellular esterases.
-
Causality: This experiment directly tests the central tenet of the prodrug hypothesis. Observing the time-dependent appearance of N-acetyl-L-tyrosine inside the cells after treatment with diAc-Tyr would provide strong evidence for this mechanism.
Protocol: LC-MS/MS Analysis of Intracellular Metabolites
-
Cell Culture: Plate MDA-MB-468 cells and grow to ~80% confluency.
-
Treatment: Treat cells with a defined concentration (e.g., 100 µM) of N,O-Diacetyl-L-tyrosine for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction: a. At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. b. Add 1 mL of ice-cold 80% methanol to the plate to quench metabolism and extract intracellular metabolites. c. Scrape the cells, collect the extract, and centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a method to specifically detect and quantify N,O-Diacetyl-L-tyrosine and its potential hydrolysis product, N-acetyl-L-tyrosine. Use pure compounds as standards to create calibration curves for absolute quantification.
-
Data Analysis: Plot the intracellular concentrations of N,O-Diacetyl-L-tyrosine and N-acetyl-L-tyrosine as a function of time.
Experiment 3: Analysis of Global Tyrosine Phosphorylation in Treated Cells
-
Objective: To compare the overall effect of both compounds on the cellular phosphotyrosine landscape.
-
Causality: This experiment provides a global view of the functional consequences of treatment. According to our hypotheses, O-phospho-L-tyrosine (if it enters the cells) should increase global pTyr levels by inhibiting PTPs. Conversely, N,O-Diacetyl-L-tyrosine, by generating an intracellular pool of a kinase substrate competitor, is predicted to decrease global pTyr levels.
Protocol: Anti-Phosphotyrosine Western Blotting
-
Cell Treatment: Treat MDA-MB-468 cells with various concentrations of O-phospho-L-tyrosine and N,O-Diacetyl-L-tyrosine for a set time (e.g., 2 hours). Include an untreated control.
-
Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.
-
Western Blotting: a. Determine protein concentration using a BCA assay. b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12] c. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can cause background noise. d. Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphotyrosine (e.g., clone 4G10).[13] e. Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13] g. To ensure equal protein loading, strip the blot and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.[12][13]
-
Data Analysis: Densitometrically quantify the total phosphotyrosine signal in each lane and normalize it to the corresponding housekeeping protein signal.
Section 3: Expected Outcomes and Data Interpretation
The results from these experiments will allow for a robust, data-driven comparison of the two compounds.
Table 1: Predicted Comparative Performance
| Parameter | O-phospho-L-tyrosine (pTyr) | N,O-Diacetyl-L-tyrosine (diAc-Tyr) | Rationale |
| Direct PTP1B Inhibition (IC50) | Low µM to mM range | No significant inhibition (>1 mM) | pTyr is a known competitive inhibitor. diAc-Tyr lacks the phosphate mimic group. |
| Cellular Permeability | Low | High | The charged phosphate group of pTyr hinders passive diffusion. Acetylation in diAc-Tyr increases lipophilicity. |
| Intracellular Hydrolysis | N/A | Rapid conversion to N-acetyl-L-tyrosine | Mediated by ubiquitous intracellular esterases.[14] |
| Effect on Global pTyr Levels | Increase (if cellular entry occurs) | Decrease | pTyr inhibits PTPs, shifting the balance to phosphorylation. diAc-Tyr's metabolite competes with kinase substrates. |
Interpreting the Results:
-
If diAc-Tyr shows direct PTP1B inhibition: Our primary hypothesis would be incorrect. The compound would be a novel PTP inhibitor, and its cellular effects would need to be re-evaluated in that light.
-
If diAc-Tyr enters cells but is not hydrolyzed: It might exert its effects through an unforeseen mechanism, such as allosteric modulation of a protein, or it may be biologically inert.
-
If pTyr shows strong effects on global phosphorylation: This would suggest that the target cells have an efficient mechanism for its uptake, which would be a significant finding in itself.
-
If the results match our predictions: This would validate the concept of using N,O-Diacetyl-L-tyrosine as a cell-permeable prodrug to modulate kinase activity from the substrate side, offering a novel approach compared to traditional kinase or phosphatase inhibitors. It would position diAc-Tyr and pTyr as tools that probe the phosphorylation-dephosphorylation cycle from opposite directions.
Conclusion
The comparison between N,O-Diacetyl-L-tyrosine and O-phospho-L-tyrosine transcends a simple evaluation of like-for-like compounds. It represents a study of two distinct strategies for modulating one of the most fundamental regulatory mechanisms in cell biology. O-phospho-L-tyrosine remains an indispensable tool for the direct, in vitro study of protein tyrosine phosphatases. N,O-Diacetyl-L-tyrosine, however, presents a promising chemical biology tool for probing the intracellular consequences of altering the tyrosine substrate pool. The experimental framework provided here offers a clear path to validating this potential and understanding how these two molecules, with their contrasting properties, can be leveraged to unravel the complexities of tyrosine phosphorylation signaling.
References
- Sigma-Aldrich. O-Phospho-L-tyrosine (P9405)
- Mishra, S., & Hamburger, A. W. (1995).
- CymitQuimica. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine.
- Cayman Chemical. O-Phospho-L-Tyrosine (CAS 21820-51-9).
- ResearchGate.
- Chem-Impex. O-Phospho-L-tyrosine.
- PubChem. N,O-Diacetyl-L-tyrosine.
- ResearchGate.
- Sigma-Aldrich. O-Phospho-L-tyrosine 21820-51-9.
- Lee, Y. J., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. The EMBO Journal.
- PubMed. N-Acetyl-L-tyrosine ethyl ester (ATEe) hydrolytic activities of diseased human palatine tonsils. Possible pathogenesis of recurrent acute tonsillitis.
- Zhang, Z. Y., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.
- Abcam. ab139465 PTP1B Inhibitor Screening Assay Kit.
- PubMed Central. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence.
- PubMed Central. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults.
- Medium.
- Frontiers. Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis.
- Abcam.
- Bio-Rad Antibodies.
- Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?.
- BioAssay Systems. PTP1B Inhibitor Assay Screening Services.
- MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
- ResearchGate.
- Elabscience. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit.
- MDPI. Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.).
- Proteintech. Tips for detecting phosphoproteins by western blot.
- MDPI. Light-Triggered Cellular Delivery of Oligonucleotides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,O-Diacetyl-L-tyrosine | C13H15NO5 | CID 87072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. medium.com [medium.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetyl-L-tyrosine ethyl ester (ATEe) hydrolytic activities of diseased human palatine tonsils. Possible pathogenesis of recurrent acute tonsillitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of N,O-Diacetyl-L-tyrosine: A Comparative Analysis of Reproducibility
For researchers and professionals in drug development, the synthesis of key chemical intermediates like N,O-Diacetyl-L-tyrosine is a foundational step. The reproducibility of a published synthesis method is paramount, ensuring consistency in yield, purity, and ultimately, the success of a research campaign. This guide provides an in-depth comparison of published methods for the synthesis of N,O-Diacetyl-L-tyrosine, with a focus on the practical aspects of reproducibility and the underlying chemical principles.
The Chemistry of Acetylating L-Tyrosine
L-tyrosine possesses two reactive sites for acetylation: the α-amino group (-NH2) and the phenolic hydroxyl group (-OH). The relative reactivity of these groups is pH-dependent. In basic conditions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, increasing its nucleophilicity and making it susceptible to acylation. The amino group, being a stronger nucleophile than the unionized hydroxyl group, also readily reacts with acetylating agents. The goal of synthesizing N,O-Diacetyl-L-tyrosine is to acetylate both of these functional groups.
The choice of acetylating agent and reaction conditions plays a critical role in the outcome of the synthesis, influencing the yield and the impurity profile. Common acetylating agents include acetic anhydride and acetyl chloride.
Comparative Analysis of Synthesis Methodologies
This section dissects two primary approaches to the synthesis of N,O-Diacetyl-L-tyrosine, drawing from published literature and patents.
Method 1: Acetylation using Acetic Anhydride in an Aqueous Basic Medium
This is a frequently cited method for the acetylation of amino acids. A notable example is provided in a study by Newstead (2011), which details a lab-scale synthesis.[1][2]
Experimental Protocol:
-
Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
To this solution, add acetic anhydride.
-
The reaction is typically exothermic and proceeds at room temperature.
-
The product, N,O-Diacetyl-L-tyrosine, may precipitate from the reaction mixture.
-
The solid product is collected by filtration, washed, and dried.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: The use of a strong base like NaOH is crucial for deprotonating the phenolic hydroxyl group of L-tyrosine, thereby activating it for O-acetylation. It also neutralizes the acetic acid byproduct formed during the reaction.
-
Acetic Anhydride: This is a common and effective acetylating agent. The anhydride reacts with the nucleophilic amino and phenoxide groups to form the corresponding acetylated products.
Reproducibility Challenges and Considerations:
A key challenge with this method is controlling the extent of acetylation and potential side reactions. The study by Newstead reported a modest yield of 25.3%, with the final product being a mixture of N,O-diacetyl-L-tyrosine and unreacted L-tyrosine.[1] This highlights potential reproducibility issues.
Factors Affecting Reproducibility:
-
Concentration of NaOH: The stoichiometry of the base is critical. Insufficient base will lead to incomplete deprotonation of the hydroxyl group, favoring N-acetylation and leaving some L-tyrosine unreacted.
-
Rate of Acetic Anhydride Addition: Acetic anhydride can be hydrolyzed by water, especially in the presence of a base. A slow addition rate can lead to significant loss of the acetylating agent, reducing the yield of the diacetylated product.
-
Temperature Control: The reaction is exothermic. Without proper temperature control, the rate of competing side reactions, such as the hydrolysis of acetic anhydride, may increase.
-
pH of the Reaction Mixture: The pH will change as the reaction progresses. Maintaining an optimal pH range is important for maximizing the yield of the desired product.
Method 2: Acetylation in a Water Medium without a Strong Base
Several patents describe the synthesis of N-acetyl-L-tyrosine where N,O-diacetyl-L-tyrosine is formed as an intermediate or a byproduct.[3][4] These methods can be adapted to favor the diacetylated product. One such approach involves the use of acetic anhydride in an aqueous medium without the addition of a strong base.
Experimental Protocol:
-
Suspend L-tyrosine in water.
-
Add an excess of acetic anhydride to the suspension.
-
Heat the reaction mixture to a temperature between 50-80°C for 45-75 minutes.[4]
-
Upon cooling, the product crystallizes and can be collected by filtration.
Causality Behind Experimental Choices:
-
Excess Acetic Anhydride: In the absence of a strong base, a larger excess of acetic anhydride is typically required to drive the reaction towards diacetylation.
-
Elevated Temperature: Heating the reaction mixture increases the rate of both N- and O-acetylation.
Reproducibility Challenges and Considerations:
While this method avoids the complexities of handling a strong base, it presents its own set of challenges for reproducibility.
Factors Affecting Reproducibility:
-
Reaction Time and Temperature: The formation of N,O-diacetyl-L-tyrosine is a kinetic process. Precise control over both reaction time and temperature is essential to achieve a consistent product profile. Prolonged reaction times or higher temperatures may lead to the formation of byproducts.
-
Purity of Acetic Anhydride: The presence of acetic acid as an impurity in the acetic anhydride can affect the reaction equilibrium and potentially lead to lower yields.
-
Particle Size of L-Tyrosine: The dissolution rate of L-tyrosine in the aqueous medium can influence the reaction kinetics. Using a consistent particle size of the starting material is important for reproducible results.
Data Presentation and Comparison
| Parameter | Method 1: Aqueous Basic Medium | Method 2: Water Medium |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |
| Base | Strong Base (e.g., NaOH) | None |
| Solvent | Water | Water |
| Temperature | Room Temperature (Exothermic) | 50-80°C |
| Reported Yield | ~25%[1] | Not explicitly stated for N,O-diacetyl-L-tyrosine, but high conversion is implied for the overall acetylation process.[4] |
| Key Reproducibility Factors | Stoichiometry of base, rate of reagent addition, temperature control. | Precise control of reaction time and temperature, purity of reagents. |
Experimental Workflow and Logic
The synthesis of N,O-Diacetyl-L-tyrosine generally follows the workflow depicted below. The critical control points, which significantly impact reproducibility, are highlighted.
Caption: General experimental workflow for the synthesis of N,O-Diacetyl-L-tyrosine, highlighting critical control points for reproducibility.
Conclusion and Recommendations
The reproducibility of the synthesis of N,O-Diacetyl-L-tyrosine is highly dependent on the chosen method and the precise control of key reaction parameters.
-
The aqueous basic medium method offers the advantage of potentially higher reaction rates at room temperature but is sensitive to the stoichiometry of the base and the rate of addition of the acetylating agent. Inconsistent results, as evidenced by the low yield reported in the literature, suggest that this method requires careful optimization to be reproducible.[1]
-
The water medium method at elevated temperatures provides a seemingly simpler setup by eliminating the need for a strong base. However, reproducibility hinges on stringent control over reaction time and temperature to prevent the formation of byproducts and ensure consistent conversion.
For researchers aiming for high reproducibility, a systematic approach is recommended:
-
Thorough Characterization of Starting Materials: Ensure the purity of L-tyrosine and the acetylating agent.
-
Precise Control of Reaction Parameters: Utilize automated lab reactors or well-calibrated equipment to maintain consistent temperature, stirring speed, and addition rates.
-
In-Process Monitoring: Employ techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and determine the optimal endpoint.
-
Standardized Work-up and Purification Procedures: Develop a consistent protocol for product isolation and purification to minimize batch-to-batch variations.
By understanding the chemical principles and potential pitfalls of each method, and by implementing rigorous experimental controls, researchers can significantly improve the reproducibility of N,O-Diacetyl-L-tyrosine synthesis.
References
- Process for preparing N-acetyl-L-tyrosine. CN114716335A.
-
Newstead, S. M. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. [Link]
- Process for preparing N-acetyl-L-tyrosine. CN1594283A.
-
Newstead, S. M. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
This document provides a comprehensive guide for the safe handling, use, and disposal of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid. As a trusted partner in your research, we aim to provide not just materials, but also the critical knowledge to ensure your work is conducted safely and effectively. The following protocols and recommendations are synthesized from established safety principles for fine chemicals and analogous compounds, designed to empower you with the expertise to maintain a secure laboratory environment.
Hazard Assessment and Chemical Profile
The parent compound, N-Acetyl-L-tyrosine, is classified as causing serious eye damage.[2][3] As a fine powder, the primary risks associated with this compound are inhalation of dust and direct contact with skin and eyes. The Occupational Safety and Health Administration (OSHA) has not classified N-Acetyl-L-tyrosine as hazardous, but it may cause skin and eye irritation.[4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 17355-23-6 | [5] |
| Molecular Formula | C₁₃H₁₅NO₅ | [1][5] |
| Molecular Weight | 265.26 g/mol | [5] |
| Appearance | Solid, white to off-white crystalline powder | [1] |
| Boiling Point | 512.6°C at 760 mmHg | [5] |
| Storage | Room temperature, airtight, dry | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound, especially given its powdered form. The primary objective is to prevent inhalation of airborne particles and to avoid skin and eye contact.
Core PPE Requirements:
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles are highly recommended, especially when handling larger quantities or if there is a risk of splashing.[2][3]
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of dust generation or splashing.
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the preferred choice for chemical protection against incidental contact.[6] Always check gloves for tears or punctures before use.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during weighing and transfer operations, to provide an extra layer of protection.
-
-
Body Protection:
-
A flame-resistant lab coat is mandatory.
-
Ensure the lab coat has long sleeves and is fully buttoned.
-
For tasks with a higher risk of contamination, consider a disposable gown or coveralls.
-
-
Respiratory Protection:
-
For Low-Dust Operations: A NIOSH-approved N95 respirator is recommended to minimize the inhalation of fine dust particles.
-
For High-Dust Operations: If significant dust is generated, a powered air-purifying respirator (PAPR) with a particulate filter should be used.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.
-
Operational Plan: From Receipt to Experiment
A systematic workflow is essential to minimize exposure and ensure the integrity of your experiments.
Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Whenever possible, handle the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
In Solution:
-
Once dissolved in a solvent, the risk of inhalation is significantly reduced. However, continue to handle the solution with care, wearing appropriate gloves and eye protection.
-
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be disposed of in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
-
Conclusion
By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures, is the cornerstone of scientific excellence.
References
- Ajinomoto Co., Inc. (2003).
- Cayman Chemical. (2025).
- ChemScene. (n.d.). Safety Data Sheet - (R)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid.
- CymitQuimica. (n.d.). CAS 17355-23-6: N,O-Diacetyl-L-tyrosine.
- Fisher Scientific. (2018).
- MySkinRecipes. (n.d.). This compound.
- Santa Cruz Biotechnology. (2024).
- Sigma-Aldrich. (2024).
- Spectrum Chemical. (2010).
- SynQuest Laboratories, Inc. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid.
- Thermo Fisher Scientific. (2012).
- 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety.
- University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide.
- U.S. Environmental Protection Agency. (2020). Chemicals Subject to TSCA Section 12(b)
- U.S. Environmental Protection Agency. (2025). PMN/SNUN/MCAN/TMEA Submissions Received under TSCA.
Sources
- 1. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound [myskinrecipes.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ajiaminoscience.eu [ajiaminoscience.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
